molecular formula C16H16O4 B12300353 Callosin

Callosin

Cat. No.: B12300353
M. Wt: 272.29 g/mol
InChI Key: RQIIPCKHAHBFOT-UHFFFAOYSA-N
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Description

Callosin has been reported in Coelogyne flaccida and Agrostophyllum callosum with data available.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4,7-dimethoxy-9,10-dihydrophenanthrene-2,6-diol

InChI

InChI=1S/C16H16O4/c1-19-14-6-9-3-4-10-5-11(17)7-15(20-2)16(10)12(9)8-13(14)18/h5-8,17-18H,3-4H2,1-2H3

InChI Key

RQIIPCKHAHBFOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)OC)O)O

Origin of Product

United States

Foundational & Exploratory

Caleosin protein structure and conserved domains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Caleosin Protein Structure and Conserved Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins (CLO), also known as caleosin/peroxygenases (CLO/PXG), are a unique and multifunctional family of calcium-binding proteins associated with lipid droplets (LDs) in plants and fungi.[1][2] Initially identified as minor structural components of seed oil bodies, their roles are now understood to extend far beyond simple structural support, encompassing enzymatic functions and involvement in various stress responses.[1][3] This technical guide provides a comprehensive overview of the caleosin protein structure, its conserved functional domains, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key structural and workflow concepts are visualized to facilitate understanding.

Caleosin Protein Architecture

Hydropathy plots and secondary structure analyses have revealed that caleosins possess a distinctive tripartite structure, consisting of an N-terminal hydrophilic domain, a central hydrophobic domain, and a C-terminal hydrophilic domain.[4][5][6] This architecture is fundamental to its localization and function at the surface of lipid droplets.

  • N-Terminal Hydrophilic Domain: This region is exposed to the cytosol and houses the primary calcium-sensing component of the protein.

  • Central Hydrophobic Domain: This domain serves as a membrane anchor, inserting into the triacylglycerol matrix of the lipid droplet.[3][4] It is characterized by a long, hydrophobic hairpin-like structure.[7]

  • C-Terminal Hydrophilic Domain: Like the N-terminus, this domain is cytosolic and contains sites for post-translational modifications, suggesting a role in cellular signaling.[7][8]

The overall secondary structure of caleosin is a composite of α-helices, β-corners, extended chains, and random coils.[9][10]

Quantitative Structural Parameters

The molecular characteristics of caleosins are generally conserved, though variations exist between species. The data below is compiled from studies on caleosins from various plant sources.

PropertyObservationSpecies Example(s)Reference(s)
Molecular Mass ~27 kDaSesamum indicum, Oryza sativa, Cycas revoluta[4][11][12]
Amino Acid Count 235 - 245 residuesSesamum indicum, Cycas revoluta[4][12]
Domain Length (Avg.) N-Terminal: ~100 residues, C-Terminal: ~48 residuesGeneral[13]
Visualization of Domain Structure

The following diagram illustrates the linear arrangement of caleosin's functional domains.

G cluster_caleosin Caleosin Protein Structure cluster_motifs Conserved Motifs caleosin N-Terminal Domain Central Hydrophobic Domain C-Terminal Domain ef_hand EF-Hand (Ca²⁺ Binding) ef_hand->caleosin:n pro_knot Proline Knot (Lipid Anchor) pro_knot->caleosin:c phos_sites Phosphorylation Sites phos_sites->caleosin:ct heme_sites Heme-Binding Sites heme_sites->caleosin:n heme_sites->caleosin:ct EF_Hand cluster_helix Helix-Loop-Helix cluster_ion Ion Binding E-Helix E-Helix Binding Loop Binding Loop E-Helix->Binding Loop F-Helix F-Helix Binding Loop->F-Helix Ca²⁺ Ca²⁺ Binding Loop->Ca²⁺ Binds G cluster_molbio Gene & Protein cluster_biochem Functional Analysis cluster_bioinfo In Silico Analysis a 1. Isolate RNA from Seeds b 2. cDNA Synthesis & PCR Cloning a->b c 3. Express Protein in E. coli b->c f 6. Domain & Motif Prediction b->f d 4. Ca²⁺ Binding Assay (Mobility Shift) c->d e 5. Subcellular Localization (Immunoblotting) c->e f->d Informs

References

The Pivotal Role of Caleosin in Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique class of calcium-binding proteins intrinsically associated with lipid droplets, playing a multifaceted role in the life cycle and virulence of pathogenic fungi. Initially identified in plants, these proteins have emerged as critical factors in fungal pathogenesis, influencing processes from lipid metabolism and spore viability to direct interactions with host organisms. Their dual functionality, encompassing both structural roles in lipid storage and enzymatic peroxygenase activity, positions them at the nexus of cellular stress responses and pathogenic development. This technical guide provides an in-depth exploration of the core functions of caleosins in fungal pathogens, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

Core Functions of Caleosin in Fungal Pathogenesis

Fungal caleosins are integral to several key processes that contribute to the pathogenic potential of various fungal species. Their functions are primarily linked to their localization at the lipid droplet-cytosol interface and their intrinsic biochemical properties.

1. Lipid Metabolism and Energy Storage: Caleosins are fundamental to the structure and function of lipid droplets, which serve as crucial energy reserves for the fungus. During infection, pathogens require significant energy to support germination, penetration of host tissues, and proliferation. Caleosins regulate the storage and mobilization of neutral lipids within these droplets, ensuring a steady supply of energy for these demanding processes.

2. Spore Dispersal and Viability: In the entomopathogenic fungus Beauveria bassiana, the caleosin homologue Bbcal1 has been shown to be involved in spore dispersal. A knockout mutant of the Bbcal1 gene (ΔBbcal1) exhibited a phenotype with more compact assemblages of conidia and a reduction in spore dispersal[1]. This suggests that caleosin is important for the physical properties of spores, which is critical for their effective dissemination and the initiation of new infections.

3. Virulence and Host Penetration: The most direct role of caleosin in pathogenesis is its contribution to fungal virulence. Deletion of the caleosin gene in Beauveria bassiana resulted in decreased virulence in insect bioassays[1]. This is likely due to the multifaceted role of caleosin, including its involvement in lipid metabolism which is crucial for the energy-intensive process of penetrating the host cuticle.

4. Oxylipin Signaling and Stress Response: Fungal caleosins possess peroxygenase activity, enabling them to catalyze the formation of oxylipins. These signaling molecules are involved in a wide array of developmental and stress-related processes in fungi, including reproduction and pathogenesis[2][3]. Oxylipins can act as signaling molecules within the fungus and may also play a role in modulating the host immune response[4]. The EF-hand calcium-binding domain present in caleosins suggests a role in calcium-mediated signaling pathways, which are known to be crucial for many aspects of fungal development and pathogenicity, including appressorium formation[5][6][7][8].

5. Toxin Production: In the mycotoxigenic fungus Aspergillus flavus, a caleosin-like protein (AfPXG) has been shown to be a key mediator of aflatoxin accumulation[9]. Silencing of the AfPXG gene led to a significant reduction in the production of aflatoxin B1, a potent carcinogen. This highlights a direct link between caleosin function and the production of virulence factors.

Quantitative Data on Caleosin Function

The impact of caleosin on fungal pathogenesis has been quantified in several studies. The following tables summarize key findings from research on Beauveria bassiana and Aspergillus flavus.

Fungal SpeciesCaleosin MutantHostAssay TypeLD50 (conidia/larva)LT50 (days)Reference
Beauveria bassianaWild-TypeGalleria mellonellaTopical Bioassay1.8 x 10^55.5[10]
Beauveria bassianaΔBbcal1Galleria mellonellaTopical Bioassay4.5 x 10^56.2[10]

Table 1: Effect of Caleosin Deletion on the Virulence of Beauveria bassiana . The data shows that the deletion of the caleosin gene (Bbcal1) in B. bassiana leads to an increase in the median lethal dose (LD50) and a slight increase in the median lethal time (LT50) in topical bioassays with Galleria mellonella larvae, indicating a reduction in virulence.

Fungal SpeciesStrainAflatoxin B1 in Mycelium (ng/g)Aflatoxin B1 in Medium (ng/mL)Number of Lipid Droplets (per arbitrary unit)Reference
Aspergillus flavusWild-Type~1200~3000~150[1]
Aspergillus flavusAfPXG-silenced~50~100~50[1]

Table 2: Impact of Caleosin Silencing on Aflatoxin B1 Production and Lipid Droplet Formation in Aspergillus flavus . Silencing of the caleosin gene (AfPXG) in A. flavus results in a dramatic decrease in the production of aflatoxin B1, both within the fungal mycelium and secreted into the growth medium. This is accompanied by a significant reduction in the number of lipid droplets.

Signaling Pathways Involving Caleosin

Based on its known biochemical functions, caleosin is likely a key player in integrating calcium and oxylipin signaling pathways to regulate fungal development and virulence. The following diagram illustrates a putative signaling pathway involving caleosin.

Caleosin_Signaling_Pathway Host_Signal Host Signal / Stress Ca_Channel Ca2+ Channel Host_Signal->Ca_Channel G_Protein G-Protein Signaling Host_Signal->G_Protein Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Caleosin Caleosin (on Lipid Droplet) Ca_Influx->Caleosin Activates Oxylipins Oxylipins Caleosin->Oxylipins Peroxygenase Activity Pathogenesis Pathogenesis Caleosin->Pathogenesis Lipid Metabolism Spore Dispersal PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Caleosin Downstream_Signaling Downstream Signaling (e.g., MAPK, PKA pathways) Oxylipins->Downstream_Signaling Virulence_Factors Virulence Factor Expression (e.g., Aflatoxin) Downstream_Signaling->Virulence_Factors Virulence_Factors->Pathogenesis G_Protein->Downstream_Signaling

Caption: Putative signaling pathway involving caleosin in fungal pathogenesis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of fungal caleosins.

Targeted Gene Deletion of Caleosin

This protocol describes a general workflow for creating a caleosin knockout mutant in a filamentous fungus like Beauveria bassiana or Aspergillus flavus using a homologous recombination approach.

Gene_Deletion_Workflow Start Start Construct_Vector Construct Deletion Vector (Flanking regions of caleosin gene + selection marker) Start->Construct_Vector Transformation Transform Protoplasts (e.g., PEG-mediated) Construct_Vector->Transformation Protoplast_Prep Prepare Fungal Protoplasts Protoplast_Prep->Transformation Selection Select Transformants (on selective medium) Transformation->Selection Screening Screen for Knockouts (PCR and Southern Blot) Selection->Screening Confirmation Confirm Phenotype (e.g., Virulence assay) Screening->Confirmation End End Confirmation->End

Caption: Workflow for targeted gene deletion of a fungal caleosin.

Methodology:

  • Vector Construction: Amplify the 5' and 3' flanking regions of the target caleosin gene from fungal genomic DNA. Clone these fragments into a vector on either side of a selectable marker gene (e.g., a gene conferring antibiotic resistance).

  • Protoplast Preparation: Grow the fungus in liquid culture and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

  • Transformation: Mix the prepared protoplasts with the deletion vector and polyethylene glycol (PEG) to facilitate DNA uptake.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting colonies by PCR using primers that can differentiate between the wild-type and knockout alleles. Confirm the gene replacement by Southern blot analysis.

  • Phenotypic Analysis: Analyze the confirmed knockout mutants for changes in phenotype, such as virulence, spore production, and lipid content.

Insect Bioassay for Virulence Assessment

This protocol outlines a topical bioassay to assess the virulence of an entomopathogenic fungus like Beauveria bassiana against an insect host such as Galleria mellonella.

Methodology:

  • Spore Suspension Preparation: Harvest conidia from fungal cultures grown on a suitable agar medium (e.g., potato dextrose agar). Suspend the conidia in a sterile solution of 0.05% Tween 80 and determine the spore concentration using a hemocytometer.

  • Insect Treatment: Prepare serial dilutions of the spore suspension. Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal surface of individual insect larvae. A control group should be treated with the Tween 80 solution without spores.

  • Incubation: Maintain the treated insects in a controlled environment (e.g., 25°C, high humidity) and provide a food source.

  • Mortality Assessment: Record mortality daily for a specified period (e.g., 10 days).

  • Data Analysis: Calculate the median lethal dose (LD50) and median lethal time (LT50) using probit analysis.

Analysis of Fungal Lipid Profiles

This protocol provides a general workflow for the extraction and analysis of lipids from fungal mycelia to investigate the impact of caleosin deletion on lipid composition.

Lipid_Analysis_Workflow Start Start Harvest_Mycelia Harvest and Lyophilize Fungal Mycelia Start->Harvest_Mycelia Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest_Mycelia->Lipid_Extraction Lipid_Separation Separation of Lipid Classes (e.g., Thin-Layer Chromatography) Lipid_Extraction->Lipid_Separation Lipidomics LC-MS/MS-based Lipidomics Lipid_Extraction->Lipidomics Fatty_Acid_Analysis Fatty Acid Methylation and GC-MS Analysis Lipid_Separation->Fatty_Acid_Analysis Data_Analysis Data Analysis and Lipid Profiling Fatty_Acid_Analysis->Data_Analysis Lipidomics->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the analysis of fungal lipid profiles.

Methodology:

  • Lipid Extraction: Homogenize lyophilized fungal mycelia in a chloroform:methanol solvent system according to the Bligh and Dyer method.

  • Lipid Separation: Separate the total lipid extract into different lipid classes (e.g., neutral lipids, phospholipids) using thin-layer chromatography (TLC).

  • Fatty Acid Analysis: Scrape the lipid spots from the TLC plate, and transmethylate the fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition.

  • Lipidomics: For a more comprehensive analysis, subject the total lipid extract to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detailed lipidomic profiling.

Conclusion and Future Directions

Caleosins are emerging as pivotal players in the intricate mechanisms of fungal pathogenesis. Their involvement in lipid metabolism, spore biology, virulence, and toxin production underscores their potential as attractive targets for the development of novel antifungal strategies. The quantitative data presented in this guide clearly demonstrates the significant impact of caleosin on key pathogenic traits. The detailed experimental protocols provide a foundation for researchers to further investigate the precise molecular functions of these fascinating proteins.

Future research should focus on elucidating the specific downstream targets of caleosin-mediated oxylipin signaling and dissecting the interplay between the calcium-binding and peroxygenase activities of the protein. A deeper understanding of the protein-protein interactions of caleosins within the fungal cell will also be crucial. Ultimately, a comprehensive knowledge of the role of caleosins in fungal pathogenesis will pave the way for the design of targeted inhibitors that could disrupt fungal virulence and provide new avenues for disease control.

References

The Evolutionary Saga of Caleosins: A Deep Dive into Angiosperm Gene Family Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Caleosin Family

Caleosins (CLOs) are a fascinating and multifunctional family of calcium-binding proteins intrinsically linked to lipid metabolism and stress signaling in the plant kingdom.[1] First identified as minor structural proteins on the surface of lipid droplets (LDs), their roles are now understood to extend far beyond simple structural support.[2] These proteins are characterized by a highly conserved architecture: a hydrophilic N-terminus featuring a single EF-hand calcium-binding motif, a central hydrophobic domain or "proline knot" that anchors the protein to LDs, and a C-terminal domain with potential phosphorylation sites.[3][4]

Functionally, caleosins are implicated in a wide array of physiological processes. They are crucial for the stabilization of LDs, participate in oil accumulation during seed development, and possess heme-binding motifs that confer peroxygenase activity, allowing them to metabolize fatty acid hydroperoxides.[3][5][6] This enzymatic function links them to the oxylipin signaling pathway, which is pivotal for responses to both biotic and abiotic stresses.[7] Furthermore, their ability to bind calcium suggests a role as calcium sensors, integrating Ca2+ signals with downstream responses, including interactions with heterotrimeric G-protein signaling pathways.[5][8][9]

Evolutionary Trajectory and Diversification in Angiosperms

The evolutionary history of the caleosin gene family is a story of ancient origins followed by significant expansion and diversification, particularly within flowering plants (angiosperms).

Ancient Origins and Major Clades Phylogenetic analyses indicate that the caleosin family predates the emergence of land plants.[3][10] An ancient gene duplication event gave rise to two primary lineages, or branches, known as the H-caleosins (High Molecular Weight) and L-caleosins (Low Molecular Weight).[3][11] These two clades are distinguished by the presence (H-form) or absence (L-form) of an extra N-terminal insertion.[2] The presence of both H- and L-forms in the basal angiosperm Amborella trichopoda suggests that this fundamental divergence occurred early, before the radiation of modern angiosperms.[2][12]

Expansion within Angiosperms Within the angiosperm lineage, the caleosin family underwent further significant expansion. Both the H and L branches experienced another major duplication event, resulting in four distinct subfamilies or subbranches: H-a, H-b, L-a, and L-b.[3][13] This expansion provided the raw genetic material for functional diversification, allowing different caleosin isoforms to evolve specialized roles in various tissues and under different environmental conditions.[14]

Mechanisms of Gene Family Expansion The growth of the caleosin family has been driven by several key genomic processes:

  • Segmental Duplication: This is a primary mechanism for caleosin expansion in many species, where large blocks of a chromosome are duplicated.[3][15]

  • Tandem Duplication: This process, resulting in adjacent gene copies, is the main driver of expansion in other species, including Arabidopsis thaliana and rice.[3]

  • Whole-Genome Duplication (WGD) and Triplication (WGT): Major evolutionary events like the gamma whole-genome triplication (γ-WGT) in the ancestor of core eudicots have also played a significant role in increasing the number of caleosin genes.[2][12]

These duplication events created paralogous genes that could then diverge in function, leading to the complex expression patterns and diverse physiological roles observed today.[15][16]

Quantitative Data on Caleosin Gene Families

The size and composition of the caleosin gene family vary considerably across different angiosperm species, reflecting their unique evolutionary histories and ecological adaptations.

Table 1: Caleosin Gene Family Size in Selected Angiosperm Species

SpeciesCommon NameNumber of Caleosin GenesReference
Arabidopsis thalianaThale Cress8[2][17]
Oryza sativaRice6-8[17]
Triticum aestivumBread Wheat34 (11 per haploid genome)[18]
Carica papayaPapaya5[2][12]
Brassica napusRapeseed22[4]
Glycine maxSoybean7[4]
Hordeum vulgareBarley10[18]
Carya cathayensisHickory3[4]

Table 2: Orthogroup Distribution of Caleosin Subfamilies in Angiosperms

Orthogroup/SubfamilyEvolutionary OriginRepresentative SpeciesReference
H1 Appeared before angiosperm radiationAmborella trichopoda, Carica papaya, Arabidopsis thaliana[2][12]
H2 Eudicot-specificArabidopsis thaliana[2]
H3 Evolved from H1 via γ-WGT in core eudicotsMoringa oleifera, Arabidopsis thaliana[2]
H4 Brassicaceae-specificArabidopsis thaliana[2]
L1 Appeared before angiosperm radiationAmborella trichopoda, Carica papaya, Arabidopsis thaliana[2][12]
L2 Brassicaceae-specificArabidopsis thaliana[2]
L3 Brassicaceae-specificArabidopsis thaliana[2]

Signaling Pathways and Functional Divergence

The expansion of the caleosin family has been accompanied by a divergence of function. Different isoforms are involved in distinct signaling pathways, often in a tissue-specific or stress-responsive manner. A key area of function is the intersection of calcium and G-protein signaling in the response to abiotic stress.

For instance, the Arabidopsis caleosin RD20/CLO3 is strongly induced by drought, high salinity, and the stress hormone abscisic acid (ABA).[9] It acts as a calcium-binding protein that directly interacts with the alpha subunit (GPA1) of the heterotrimeric G-protein complex.[1][9] This interaction is calcium-dependent and appears to negatively regulate G-protein signaling, influencing developmental processes like hypocotyl elongation and leaf morphology.[9]

Caleosin_G_Protein_Signaling Caleosin (RD20/CLO3) interaction with G-protein signaling under stress. Abiotic_Stress Abiotic Stress (Drought, Salinity) Ca2_Influx Ca²⁺ Influx Abiotic_Stress->Ca2_Influx RD20_CLO3_inactive RD20/CLO3 (Inactive) RD20_CLO3_active RD20/CLO3-Ca²⁺ (Active) Ca2_Influx->RD20_CLO3_active Binds EF-hand GPA1_GDP GPA1-GDP (Inactive) RD20_CLO3_active->GPA1_GDP Promotes (GAP activity) GPA1_GTP GPA1-GTP (Active) GPA1_GTP->GPA1_GDP GTP Hydrolysis Downstream_Signaling Downstream Stress Responses GPA1_GTP->Downstream_Signaling

Caption: Caleosin (RD20/CLO3) interaction with G-protein signaling.

Experimental Protocols

The study of gene family evolution relies on a combination of bioinformatic and molecular biology techniques. Below are generalized protocols for the phylogenetic and gene expression analyses central to understanding the caleosin family.

Protocol 1: Phylogenetic Analysis of a Gene Family

This protocol outlines the computational workflow for reconstructing the evolutionary history of the caleosin gene family.

  • Sequence Identification and Retrieval:

    • Known caleosin protein sequences (e.g., from Arabidopsis thaliana) are used as queries for homology searches (e.g., BLASTp) against protein databases of target angiosperm genomes.[19]

    • Retrieved candidate sequences are validated for the presence of the conserved caleosin domain (Pfam: PF05042) using tools like InterProScan or SMART.[18]

  • Multiple Sequence Alignment (MSA):

    • All validated caleosin protein sequences are aligned using an MSA program like ClustalW or MAFFT, often within a software package like MEGA (Molecular Evolutionary Genetics Analysis).[18]

    • The alignment is manually inspected and edited to remove poorly aligned regions or gaps that could interfere with phylogenetic inference.

  • Phylogenetic Tree Construction:

    • The curated MSA is used to construct a phylogenetic tree. The Maximum Likelihood (ML) method is commonly employed due to its statistical robustness.[18][20]

    • Software such as IQ-TREE or PhyML is used to infer the tree, with a suitable amino acid substitution model (e.g., Whelan and Goldman model) selected based on statistical tests.[18][13]

    • The statistical reliability of the tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).

  • Analysis and Interpretation:

    • The resulting tree is visualized and analyzed to identify major clades, subfamilies, and species-specific expansions.[21]

    • The tree topology is used to infer gene duplication and loss events throughout the evolutionary history of the family.[22][23]

Phylogenetic_Workflow Start 1. Sequence Identification BLAST Homology Search (BLASTp) against Genome Databases Start->BLAST Domain_Scan Domain Validation (InterProScan, SMART) BLAST->Domain_Scan Alignment 2. Multiple Sequence Alignment (e.g., MAFFT, ClustalW) Domain_Scan->Alignment MSA Align Validated Sequences Alignment->MSA Tree_Build 3. Phylogenetic Construction (e.g., Maximum Likelihood) MSA->Tree_Build ML_Tree Infer Tree with Statistical Support (e.g., IQ-TREE, PhyML) Tree_Build->ML_Tree Analysis 4. Evolutionary Analysis ML_Tree->Analysis Interpretation Infer Duplication/Loss Events Identify Subfamilies Analysis->Interpretation

Caption: A generalized workflow for phylogenetic analysis.

Protocol 2: Gene Expression Analysis via RT-qPCR

This protocol provides a framework for quantifying the expression levels of specific caleosin genes across different tissues or experimental conditions.

  • Plant Material and RNA Extraction:

    • Plant tissues (e.g., leaves, roots, seeds) are harvested and immediately flash-frozen in liquid nitrogen to preserve RNA integrity.[24][25]

    • Total RNA is extracted using a suitable protocol or commercial kit, followed by treatment with DNase I to remove contaminating genomic DNA.

  • RNA Quality and Quantity Control:

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

    • RNA integrity is assessed via gel electrophoresis or a microfluidics-based system (e.g., Bio-Rad Experion) to ensure it is not degraded.[24][26]

  • cDNA Synthesis:

    • First-strand complementary DNA (cDNA) is synthesized from the high-quality RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Gene-specific primers for the target caleosin genes and one or more stable reference (housekeeping) genes are designed and validated for efficiency and specificity.

    • The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

    • The expression level of the target gene is calculated relative to the reference gene(s) using a method such as the 2^-ΔΔCt method.

  • Data Analysis:

    • Statistical analysis is performed on the relative expression data to identify significant differences between samples (e.g., tissues, treatments).[27]

RTqPCR_Workflow Harvest 1. Sample Preparation Harvest & Flash-Freeze Tissue RNA_Extract 2. Total RNA Extraction + DNase Treatment Harvest->RNA_Extract QC 3. RNA Quality Control (Spectrophotometry, Electrophoresis) RNA_Extract->QC cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synth qPCR 5. Real-Time PCR (Target + Reference Genes) cDNA_Synth->qPCR Analysis 6. Data Analysis (Relative Quantification, Statistics) qPCR->Analysis

Caption: Experimental workflow for gene expression analysis using RT-qPCR.

Conclusion and Future Outlook

The caleosin gene family in angiosperms represents a compelling model for studying the evolutionary dynamics of gene duplication and functional diversification. Originating from an ancient ancestor, the family has expanded through a series of duplication events, creating a suite of proteins with specialized roles in lipid metabolism, calcium signaling, and stress responses. This evolutionary journey has equipped angiosperms with a sophisticated toolkit to manage energy storage and adapt to a changing environment.

Future research should focus on the functional characterization of the diverse, unstudied caleosin isoforms, particularly in non-model and crop species. Elucidating the precise mechanisms by which different caleosins interact with signaling networks, such as G-protein and oxylipin pathways, will be crucial. This knowledge could be leveraged for biotechnological applications, including the engineering of crops with enhanced oil content or improved resilience to environmental stressors, a critical goal for ensuring future food and energy security.

References

Subcellular Localization of Caleosin Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a ubiquitous family of calcium-binding proteins found in plants and fungi, playing multifaceted roles in lipid metabolism, stress responses, and signaling pathways. Unlike their well-known counterparts, the oleosins, which are predominantly confined to seed oil bodies, caleosins exhibit a more diverse and dynamic subcellular distribution. This guide provides a comprehensive overview of the subcellular localization of various caleosin isoforms, details the experimental protocols used for their localization, and illustrates their involvement in key signaling pathways.

Data Presentation: Subcellular Localization of Caleosin Isoforms

The subcellular distribution of caleosin isoforms is diverse and often isoform-specific, with many exhibiting dual localization, underscoring their functional versatility. The following table summarizes the currently known subcellular locations of various caleosin isoforms, primarily from the model plant Arabidopsis thaliana.

IsoformOrganismSubcellular LocalizationReferences
AtCLO1 Arabidopsis thalianaLipid Droplets (LDs), Endoplasmic Reticulum (ER)[1][2]
AtCLO2 Arabidopsis thalianaLipid Droplets (LDs), Endoplasmic Reticulum (ER)[2]
AtCLO3 (RD20) Arabidopsis thalianaMicrosomes, Chloroplast Envelope, Vacuole[3]
AtCLO4 Arabidopsis thalianaLipid Droplets (LDs), Endoplasmic Reticulum (ER)[2]
AtCLO6 Arabidopsis thalianaLipid Droplets (LDs), Endoplasmic Reticulum (ER)[2]
AtCLO7 Arabidopsis thalianaEndoplasmic Reticulum (ER), Lipid Droplets (LDs)
General Caleosins Various PlantsLipid Droplets (LDs), Endoplasmic Reticulum (ER), Plasmalemma[4]

Experimental Protocols

Determining the precise subcellular localization of caleosin isoforms requires a combination of biochemical and microscopy techniques. Below are detailed methodologies for key experiments, adapted from established protocols.

Subcellular Fractionation for Isolation of Lipid Droplets and Microsomes from Arabidopsis Leaves

This protocol is adapted from established methods for isolating lipid droplets and microsomes from plant tissues.[5][6]

Materials:

  • Arabidopsis thaliana leaves

  • Extraction Buffer: 0.6 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

  • Floating Buffer 1: 0.4 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

  • Floating Buffer 2: 0.2 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

  • Mortar and pestle, Miracloth, ultracentrifuge and tubes.

Procedure:

  • Harvest fresh Arabidopsis leaves and grind them to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Resuspend the powdered tissue in ice-cold Extraction Buffer.

  • Filter the homogenate through two layers of Miracloth to remove cell debris.

  • Transfer the filtrate to an ultracentrifuge tube and overlay with Floating Buffer 1.

  • Centrifuge at 100,000 x g for 1 hour at 4°C. The lipid droplet fraction will float to the top.

  • Carefully collect the lipid droplet fraction. The pellet at the bottom contains the microsomal fraction.

  • To further purify the lipid droplets, resuspend the collected fraction in Extraction Buffer, overlay with Floating Buffer 2, and repeat the centrifugation.

  • The microsomal pellet can be washed with Extraction Buffer and re-centrifuged to increase purity.

  • Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using specific antibodies against caleosin isoforms and organelle markers.

Immunofluorescence Microscopy for Localization in Arabidopsis Root Cells

This protocol is adapted for localizing membrane-associated proteins in plant roots.[7][8]

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Fixation Solution: 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4

  • Permeabilization Solution: 1% (v/v) Triton X-100 in 1x PBS

  • Blocking Solution: 5% (w/v) BSA in 1x PBS

  • Primary antibody (anti-caleosin)

  • Fluorescently labeled secondary antibody

  • DAPI solution for nuclear staining

  • Microscope slides and coverslips, confocal microscope.

Procedure:

  • Fix seedlings in Fixation Solution for 1 hour at room temperature.

  • Wash the seedlings three times with 1x PBS.

  • Permeabilize the tissue with Permeabilization Solution for 20 minutes.

  • Wash three times with 1x PBS.

  • Block non-specific antibody binding with Blocking Solution for 1 hour.

  • Incubate with the primary antibody diluted in Blocking Solution overnight at 4°C.

  • Wash three times with 1x PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in Blocking Solution for 2 hours at room temperature in the dark.

  • Wash three times with 1x PBS.

  • Counterstain with DAPI for 10 minutes, if desired.

  • Mount the seedlings on a microscope slide with a drop of mounting medium.

  • Visualize the fluorescent signal using a confocal laser scanning microscope.

Bimolecular Fluorescence Complementation (BiFC) in Nicotiana benthamiana

BiFC is used to visualize protein-protein interactions in vivo, which can also confirm the subcellular localization of the interacting complex.[9][10]

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens strains carrying BiFC constructs (e.g., pSPYNE and pSPYCE vectors with Caleosin and a potential interactor)

  • Infiltration Medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM Acetosyringone.[9]

  • 1 mL needleless syringe.

Procedure:

  • Grow Agrobacterium cultures carrying the BiFC constructs to an OD₆₀₀ of 0.8-1.0.

  • Pellet the bacteria and resuspend in Infiltration Medium to a final OD₆₀₀ of 0.5 for each construct.

  • Mix the bacterial suspensions in a 1:1 ratio.

  • Incubate the mixture at room temperature for 2-4 hours to induce virulence gene expression.

  • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Incubate the plants for 2-3 days under normal growth conditions.

  • Excise a small piece of the infiltrated leaf area and mount it on a microscope slide.

  • Observe the reconstituted YFP fluorescence, indicating protein interaction and the subcellular location of the complex, using a confocal microscope.

Mandatory Visualizations

Experimental Workflow for Determining Subcellular Localization

experimental_workflow cluster_biochemical Biochemical Approach cluster_microscopy Microscopy Approach start_biochem Plant Tissue Homogenization fractionation Subcellular Fractionation (e.g., Differential Centrifugation) start_biochem->fractionation fractions Isolated Organelles (Lipid Droplets, ER, etc.) fractionation->fractions analysis SDS-PAGE & Immunoblotting fractions->analysis result_biochem Localization Confirmed analysis->result_biochem start_micro Tissue Fixation & Permeabilization immunolabeling Immunofluorescence Staining (Primary & Secondary Antibodies) start_micro->immunolabeling imaging Confocal Microscopy immunolabeling->imaging result_micro Visualization of Localization imaging->result_micro

Caption: A general experimental workflow for determining the subcellular localization of Caleosin isoforms.

Caleosin-Mediated Lipophagy Signaling Pathway

lipophagy_pathway cluster_ld Lipid Droplet Surface LD Lipid Droplet (LD) Vacuole Vacuole LD->Vacuole engulfment CLO1 Caleosin 1 (CLO1) ATG8 ATG8 CLO1->ATG8 interacts with Tonoplast Tonoplast (Vacuolar Membrane) ATG8->Tonoplast facilitates fusion

Caption: A simplified model of Caleosin 1 (CLO1)-mediated microlipophagy in plants.

Caleosin Involvement in G-Protein Signaling

g_protein_signaling cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol GPA1 GPA1 (Gα subunit) Downstream Downstream Signaling (e.g., ABA response) GPA1->Downstream regulates RD20_CLO3 RD20/CLO3 RD20_CLO3->GPA1 interacts with (Ca²⁺-dependent) Ca2 Ca²⁺ Ca2->RD20_CLO3 binds to

Caption: Interaction of the Caleosin RD20/CLO3 with the Gα subunit GPA1 in plant signaling.

References

Caleosins: Key Regulators in Plant Abiotic Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Caleosins, a unique class of calcium-binding lipid-associated proteins, are emerging as critical players in the complex network of plant responses to abiotic stresses. Initially characterized for their role in lipid storage and metabolism within oil bodies, recent research has unveiled their multifaceted involvement in stress signaling and tolerance mechanisms. This in-depth technical guide synthesizes current knowledge on the role of caleosins in plant abiotic stress, providing a comprehensive resource for researchers, scientists, and professionals in drug development seeking to harness these pathways for crop improvement and novel therapeutic strategies.

Core Functions and Mechanisms in Abiotic Stress

Caleosins are integral to a plant's ability to withstand environmental challenges such as drought, salinity, and extreme temperatures. Their functions are intrinsically linked to their biochemical properties, including calcium binding and peroxygenase activity, which position them at the crossroads of stress perception, signal transduction, and physiological adaptation.

Under abiotic stress conditions, the expression of specific caleosin isoforms, notably AtCLO3 (also known as RD20 in Arabidopsis thaliana), is significantly upregulated.[1][2][3] This induction is often mediated by the phytohormone abscisic acid (ABA), a central regulator of abiotic stress responses.[3][4][5] Caleosins, through their EF-hand calcium-binding motif, act as calcium sensors, translating stress-induced fluctuations in intracellular calcium levels into downstream cellular responses.[1][2][6]

Furthermore, many caleosins possess peroxygenase activity, enabling them to metabolize lipid hydroperoxides into various oxylipins.[1][2][7] These oxylipins are potent signaling molecules involved in modulating stress responses, including stomatal closure to reduce water loss and the activation of defense genes.[1][2]

Quantitative Insights into Caleosin-Mediated Stress Responses

The following tables summarize key quantitative data from various studies, illustrating the significant changes in caleosin gene expression and related physiological parameters under different abiotic stress conditions.

Table 1: Caleosin Gene Expression Under Abiotic Stress
Plant Species Caleosin Gene Stress Condition Fold Change in Expression
Arabidopsis thalianaAtCLO3 (RD20)DroughtHighly upregulated[1][2]
Arabidopsis thalianaAtCLO3 (RD20)Salt StressHighly upregulated[1][2][3]
Arabidopsis thalianaAtCLO4Salt StressDown-regulated[5]
Arabidopsis thalianaAtCLO4ABA TreatmentDown-regulated[5]
Carya cathayensis (Hickory)CcaCLO1Salt StressSignificantly upregulated[8][9]
Triticum aestivum (Wheat)Caleosin 3Low water availability, high salinityUpregulated[10][11]
Table 2: Physiological and Biochemical Changes Associated with Caleosin Function Under Stress
Parameter Experimental Condition Observation Reference
Stomatal Apertureatclo3 (rd20) knock-out mutantEnhanced stomatal opening, reduced drought tolerance[5]
Survival RateHeat stress (40°C) + exogenous CaCl2> 3-fold enhanced survival[12]
Oxidative Damage (TBARS)Heat stress (40°C) + exogenous CaCl2~50% reduction in TBARS levels[12]
Triacylglycerol ContentOverexpression of CLO1 in seedlingsUp to 73.6% increase[13]
Seed Oil Contentclo1 clo2 double mutant16-23% decrease[13]

Signaling Pathways and Experimental Workflows

The intricate signaling networks involving caleosins are crucial for orchestrating a plant's response to abiotic stress. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for their investigation.

Abiotic_Stress_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Temperature) Ca_Influx ↑ [Ca²⁺]cyt Abiotic_Stress->Ca_Influx ABA_Biosynthesis ↑ ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis Ca_Binding Ca²⁺ Binding to Caleosin Ca_Influx->Ca_Binding Caleosin Caleosin (e.g., AtCLO3/RD20) Gene Expression ABA_Biosynthesis->Caleosin Caleosin->Ca_Binding Peroxygenase_Activity Peroxygenase Activity Ca_Binding->Peroxygenase_Activity GPA1_Interaction Interaction with GPA1 (Negative Regulation) Ca_Binding->GPA1_Interaction Oxylipin_Metabolism Oxylipin Metabolism Peroxygenase_Activity->Oxylipin_Metabolism Downstream_Signaling Downstream Signaling Oxylipin_Metabolism->Downstream_Signaling GPA1_Interaction->Downstream_Signaling Stress_Response Stress Response (e.g., Stomatal Closure, Gene Expression) Downstream_Signaling->Stress_Response

Caption: Caleosin-mediated abiotic stress signaling pathway.

Experimental_Workflow Plant_Material Plant Material (WT vs. Mutant/Overexpressor) Stress_Treatment Abiotic Stress Treatment (Drought, Salt, etc.) Plant_Material->Stress_Treatment Gene_Expression Gene Expression Analysis (qRT-PCR) Stress_Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, Localization) Stress_Treatment->Protein_Analysis Biochemical_Assays Biochemical Assays (ABA, Oxidative Stress Markers) Stress_Treatment->Biochemical_Assays Phenotypic_Analysis Phenotypic Analysis (Survival, Growth) Stress_Treatment->Phenotypic_Analysis Data_Integration Data Integration and Pathway Modeling Gene_Expression->Data_Integration Protein_Analysis->Data_Integration Biochemical_Assays->Data_Integration Phenotypic_Analysis->Data_Integration

Caption: Experimental workflow for studying caleosin function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of caleosin involvement in abiotic stress responses.

Plant Material and Stress Treatments
  • Plant Growth: Arabidopsis thaliana seedlings are typically grown on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 22°C, 16-h light/8-h dark photoperiod).

  • Drought Stress: For drought stress induction, irrigation is withheld from soil-grown plants for a specified period, or seedlings are placed on dry filter paper.[2]

  • Salt Stress: Seedlings are transferred to MS medium supplemented with a specific concentration of NaCl (e.g., 100 mM) for a defined duration.[14]

  • Heat Stress: Plants are subjected to an elevated temperature (e.g., 40°C) for a specific time, with or without a pre-acclimation period at a milder temperature.[12]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The reaction is performed using a real-time PCR system with gene-specific primers for the caleosin gene of interest and a reference gene (e.g., Actin or Ubiquitin) for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.[8][15]

Subcellular Localization of Caleosin Proteins
  • Construct Generation: The coding sequence of the caleosin gene is fused in-frame with a fluorescent reporter gene (e.g., GFP) in a plant expression vector.

  • Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis) via Agrobacterium-mediated transformation or into protoplasts by PEG-mediated transfection.

  • Microscopy: The subcellular localization of the fusion protein is visualized using a confocal laser scanning microscope. Co-localization with organelle-specific markers can be used to confirm the location (e.g., ER, lipid droplets).[2][3]

Measurement of Abscisic Acid (ABA) Levels
  • Extraction: Plant tissue is frozen in liquid nitrogen, ground to a fine powder, and ABA is extracted using a suitable solvent (e.g., 80% methanol).

  • Purification: The extract is purified to remove interfering compounds using techniques like solid-phase extraction (e.g., Sep-Pak C18 cartridges).[16]

  • Quantification: ABA levels are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or an enzyme-linked immunosorbent assay (ELISA) with ABA-specific antibodies.[4][17][18][19]

Assessment of Oxidative Stress
  • Lipid Peroxidation (TBARS Assay): The level of malondialdehyde (MDA), a product of lipid peroxidation, is measured. Plant tissue is homogenized in trichloroacetic acid (TCA), and the supernatant is reacted with thiobarbituric acid (TBA). The absorbance of the resulting pink-colored complex is measured spectrophotometrically.[12][20]

  • Reactive Oxygen Species (ROS) Detection:

    • Histochemical Staining: In-situ accumulation of hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻) can be visualized by staining with 3,3'-diaminobenzidine (DAB) and nitro-blue tetrazolium (NBT), respectively.[20]

    • Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) can be used for the in vivo imaging of total ROS.[21]

  • Antioxidant Enzyme Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) are determined spectrophotometrically by measuring the rate of substrate consumption or product formation.[20][22]

Protein-Protein Interaction Assays
  • Yeast Two-Hybrid (Y2H): This technique is used to screen for or confirm interactions between a caleosin protein (bait) and a library of potential interacting partners (prey) in yeast.

  • Bimolecular Fluorescence Complementation (BiFC): The coding sequences of the two proteins of interest are fused to complementary non-fluorescent fragments of a fluorescent protein (e.g., YFP). If the proteins interact in vivo, the fluorescent protein is reconstituted, and fluorescence can be detected. This method also provides information on the subcellular localization of the interaction.[3][23]

  • Co-immunoprecipitation (Co-IP): An antibody against a specific caleosin is used to pull down the protein from a plant protein extract. Interacting proteins are co-precipitated and can be identified by mass spectrometry or Western blotting.[24]

This guide provides a foundational understanding of the critical role of caleosins in plant abiotic stress responses. Further research into the intricate regulatory mechanisms and the full spectrum of their interacting partners will undoubtedly open new avenues for the development of stress-resilient crops and potentially novel therapeutic agents.

References

Caleosin Expression Patterns in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins are a unique class of calcium-binding lipid-associated proteins ubiquitous in the plant kingdom. Initially identified as minor components of seed oil bodies, their functional repertoire is now understood to extend far beyond lipid storage, implicating them in a diverse array of physiological processes including stress responses, hormone signaling, and oxylipin metabolism. The expression of caleosin isoforms is tightly regulated, exhibiting distinct spatial and temporal patterns across various plant tissues and developmental stages. This technical guide provides a comprehensive overview of caleosin expression, presenting quantitative data, detailed experimental methodologies for their study, and visual representations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of caleosins and their potential applications in crop improvement and drug development.

Introduction to Caleosins

Caleosins (CLO) are multifunctional proteins characterized by a conserved central hydrophobic domain that facilitates their association with lipid droplets and other cellular membranes, and a C-terminal hydrophilic domain containing a single EF-hand calcium-binding motif.[1] Unlike the more abundant oleosins, caleosins are not restricted to seeds and have been identified in a wide range of vegetative and reproductive tissues, including leaves, roots, stems, flowers, and pollen.[2] Furthermore, their subcellular localization is diverse, with isoforms found on the endoplasmic reticulum (ER), plasma membrane, and chloroplast envelopes, in addition to lipid droplets.[3][4] This widespread distribution and varied subcellular targeting underscore the diverse physiological roles of this protein family.

Functionally, caleosins are implicated in the stabilization of lipid droplets, lipid trafficking, and degradation during seed germination.[2][5] Beyond their structural roles, many caleosins possess peroxygenase activity, enabling them to catalyze the formation of oxylipins, which are potent signaling molecules involved in plant defense and development.[1][4] Their expression is often induced by various biotic and abiotic stresses, such as pathogen attack, drought, and salinity, as well as by plant hormones like abscisic acid (ABA) and salicylic acid (SA).[4][6][7]

Quantitative Expression Analysis of Caleosin Isoforms

The expression levels of different caleosin isoforms vary significantly across plant species and tissues. This section summarizes quantitative data on caleosin gene expression from various studies, primarily focusing on the model plant Arabidopsis thaliana and other agriculturally important species.

Arabidopsis thaliana

Arabidopsis thaliana possesses a well-characterized family of caleosin genes. The expression data presented below is a synthesis of information from multiple studies employing techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis.[8][9][10]

GeneTissue/OrganRelative Expression LevelReference
AtCLO1 Developing EmbryosHigh[9]
Mature SeedsHigh[9]
Root TipsModerate[9]
Germinating SeedlingsModerate (involved in lipid degradation)[5]
AtCLO2 Vegetative Tissues (seedlings)Low[9]
Developing SeedsModerate[11]
AtCLO3 (RD20) LeavesLow (constitutive), High (under stress)[4][6]
FlowersLow (constitutive), High (under stress)
RootsLow (constitutive), High (under stress)[6]
Guard CellsInduced by ABA and dehydration[7]
AtCLO4 Vegetative Tissues (seedlings)Low[9]
Developing SeedsModerate[11]
Non-seed tissuesInduced by ABA and abiotic stress[7]
AtCLO6 Developing SeedsModerate[11]
Other Plant Species

Studies in other plant species have revealed similar tissue-specific expression patterns, highlighting the conserved and diverse roles of caleosins.

SpeciesGene/IsoformTissue/OrganRelative Expression Level/TrendReference
Brassica napus 25 kDa isoformDeveloping Embryos, Germinating CotyledonsHigh (Lipid body associated)
27 kDa isoformRoots, Stems, LeavesPresent (ER-bound)
Carya cathayensis (Hickory) CcaCLO1Developing EmbryosExpression increases with maturation[2]
CcaCLO2Developing EmbryosExpression decreases with maturation[2]
CcaCLO3Developing EmbryosExpression increases with maturation[2]
Phoenix dactylifera (Date Palm) PdCLO2Seedling (mid-stage)Peak peroxygenase activity[12]
PdCLO4Seedling (mid-stage)Peak peroxygenase activity[12]

Experimental Protocols

Accurate assessment of caleosin expression requires robust and optimized experimental protocols. This section provides detailed methodologies for the key techniques used to quantify caleosin mRNA and protein levels in plant tissues.

Quantitative Real-Time PCR (qRT-PCR) for Caleosin Transcript Abundance

qRT-PCR is a highly sensitive method for quantifying gene expression.[13][14][15][16]

3.1.1. RNA Extraction and cDNA Synthesis

  • Tissue Homogenization: Harvest plant tissue of interest and immediately freeze in liquid nitrogen to prevent RNA degradation. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • RNA Isolation: Extract total RNA using a commercial plant RNA isolation kit or a TRIzol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

3.1.2. qRT-PCR Reaction

  • Primer Design: Design gene-specific primers for the caleosin isoform of interest, flanking an intron if possible to distinguish between cDNA and genomic DNA amplification. Primers should have a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.

  • Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination and genomic DNA amplification, respectively.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR detection system with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the 2-ΔΔCt method, normalized to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Workflow for qRT-PCR Analysis of Caleosin Expression

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qRT-PCR cluster_analysis Data Analysis Tissue Plant Tissue Collection Grinding Grinding in Liquid N2 Tissue->Grinding RNA_Extraction Total RNA Extraction (with DNase treatment) Grinding->RNA_Extraction QC RNA Quality & Quantity Check RNA_Extraction->QC RT Reverse Transcription QC->RT Reaction_Setup Reaction Setup (SYBR Green) RT->Reaction_Setup Amplification Real-Time Amplification Reaction_Setup->Amplification Ct_Values Determine Ct Values Amplification->Ct_Values Relative_Quant Relative Quantification (2^-ΔΔCt) Ct_Values->Relative_Quant

A streamlined workflow for quantifying caleosin mRNA levels using qRT-PCR.
Western Blotting for Caleosin Protein Detection

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[17][18][19][20][21]

3.2.1. Protein Extraction

  • Homogenization: Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Lysis: Resuspend the powder in a suitable extraction buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, EDTA, and protease inhibitors).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the total protein extract.

  • Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

3.2.2. SDS-PAGE and Electrotransfer

  • Sample Preparation: Mix a known amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

3.2.3. Immunodetection

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the caleosin isoform of interest, diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Situ Hybridization for mRNA Localization

In situ hybridization allows for the visualization of specific mRNA transcripts within the cellular context of a tissue.[22][23][24][25][26]

3.3.1. Tissue Preparation

  • Fixation: Fix fresh plant tissue in a solution of formaldehyde, acetic acid, and ethanol (FAA) or 4% paraformaldehyde in PBS.

  • Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series and embed in paraffin wax.

  • Sectioning: Cut thin sections (8-10 µm) of the embedded tissue using a microtome and mount them on adhesive-coated slides.

3.3.2. Probe Synthesis

  • Template Preparation: Generate a DNA template corresponding to a unique region of the target caleosin mRNA using PCR with primers containing T7 and SP6 RNA polymerase promoter sequences.

  • In Vitro Transcription: Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from the DNA template using T7 or SP6 RNA polymerase.

3.3.3. Hybridization and Detection

  • Pretreatment: Deparaffinize and rehydrate the tissue sections. Treat with proteinase K to improve probe accessibility.

  • Hybridization: Apply the DIG-labeled probe to the tissue sections and incubate overnight in a humid chamber at a specific temperature to allow hybridization to the target mRNA.

  • Washing: Perform stringent washes to remove non-specifically bound probe.

  • Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Colorimetric Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by AP into a colored precipitate, revealing the location of the mRNA.

  • Microscopy: Observe and document the results using a light microscope.

Caleosin-Mediated Signaling Pathways

Caleosins are integral components of several signaling pathways, acting as key regulators in response to both developmental cues and environmental stresses.

Oxylipin Metabolism

Caleosins with peroxygenase activity play a crucial role in the oxylipin pathway. They can convert fatty acid hydroperoxides into various bioactive oxylipins, such as hydroxy fatty acids.[1][3][4][27][28][29][30][31] These molecules are involved in plant defense against pathogens and in regulating developmental processes.

Caleosin-Mediated Oxylipin Synthesis

Oxylipin_Pathway FA Polyunsaturated Fatty Acids LOX Lipoxygenase (LOX) FA->LOX FA_OOH Fatty Acid Hydroperoxides LOX->FA_OOH CLO Caleosin (Peroxygenase Activity) FA_OOH->CLO Oxylipins Hydroxy Fatty Acids & other Oxylipins CLO->Oxylipins Signaling Downstream Signaling (Defense, Development) Oxylipins->Signaling

Caleosins contribute to oxylipin biosynthesis through their peroxygenase activity.
Abscisic Acid (ABA) and Salicylic Acid (SA) Signaling

Several caleosin isoforms, particularly AtCLO3 (RD20) and AtCLO4, are involved in ABA and SA signaling pathways, which are critical for stress responses.[1][3][4][7][32] Their expression is often induced by these hormones, and in turn, they can modulate the downstream responses. For instance, AtCLO3 is implicated in the generation of oxidized fatty acids that act as signaling molecules in both ABA and SA pathways.[4] AtCLO4 has been shown to act as a negative regulator of ABA responses.[1][7]

Caleosin Integration into ABA and SA Signaling

Hormone_Signaling Stress Abiotic/Biotic Stress ABA Abscisic Acid (ABA) Stress->ABA SA Salicylic Acid (SA) Stress->SA CLO3 Caleosin (e.g., AtCLO3) ABA->CLO3 Induces Expression SA->CLO3 Induces Expression Oxylipins Oxylipin Production CLO3->Oxylipins ABA_Response ABA-mediated Stress Responses Oxylipins->ABA_Response Modulates SA_Response SA-mediated Defense Responses Oxylipins->SA_Response Modulates

Caleosins are key nodes in the crosstalk between stress and hormone signaling.

Conclusion

Caleosins are emerging as crucial players in a wide spectrum of plant physiological processes. Their diverse expression patterns across different tissues and in response to various stimuli highlight their functional versatility. This guide provides a foundational understanding of caleosin expression and the methodologies to study them, offering a valuable resource for researchers aiming to unravel the intricate roles of these proteins. Further investigation into the tissue-specific functions of individual caleosin isoforms will undoubtedly provide deeper insights into plant development and stress adaptation, paving the way for novel strategies in crop improvement and the development of plant-derived therapeutics.

References

The Biological Significance of the Caleosin EF-hand Motif: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins are a unique family of calcium-binding proteins ubiquitously found in the plant kingdom and some fungi. Integral to lipid droplets and the endoplasmic reticulum, these proteins are characterized by a highly conserved EF-hand motif, which confers their ability to bind calcium ions (Ca²⁺), a critical function in cellular signaling. This technical guide provides a comprehensive overview of the biological significance of the Caleosin EF-hand motif, detailing its role in mediating diverse physiological processes, including lipid metabolism, stress responses, and signal transduction. We present a consolidation of quantitative data, detailed experimental protocols for studying Caleosin function, and visual representations of the signaling pathways in which they participate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, biochemistry, and drug development, facilitating a deeper understanding of Caleosin biology and its potential applications.

Introduction to Caleosins and the EF-hand Motif

Caleosins are multifunctional proteins that play crucial roles at the interface of lipid metabolism and cellular signaling.[1][2] Structurally, Caleosins possess a single, highly conserved EF-hand calcium-binding motif at their N-terminus, a central hydrophobic domain that anchors the protein to lipid droplets, and a C-terminal domain containing phosphorylation sites.[3][4] The name "Caleosin" itself is a portmanteau of "calcium-binding" and "oleosin" (another class of lipid droplet proteins), highlighting its key features.

The EF-hand is a helix-loop-helix structural motif found in a large family of calcium-binding proteins.[1][5] The loop region, typically consisting of 12 amino acid residues, chelates a single calcium ion with affinities that can range from micromolar to millimolar, allowing these proteins to function as calcium sensors or buffers in response to fluctuations in intracellular calcium concentrations.[6] In Caleosins, the binding of Ca²⁺ to the EF-hand motif is believed to induce conformational changes that modulate their enzymatic activity and interactions with other proteins, thereby transducing calcium signals into downstream physiological responses.[2] The Arabidopsis Caleosin isoform, Clo-3, has been shown to bind one atom of calcium per molecule.[7][8]

Quantitative Data on Caleosin EF-hand Motif Function

Quantitative analysis is paramount to understanding the precise role of the Caleosin EF-hand motif. Below are tables summarizing key quantitative data related to calcium binding, enzymatic activity, and the phenotypic consequences of altered Caleosin function.

Table 1: Calcium Binding Affinities of Plant EF-hand Proteins

While a specific dissociation constant (Kd) for a plant Caleosin's EF-hand motif is not yet definitively reported in the literature, data from other plant EF-hand proteins, such as Calmodulin-like proteins (CMLs), provide a valuable reference for the expected range of calcium binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful technique for determining these binding affinities.

ProteinOrganismMethodKd (µM)Stoichiometry (Ca²⁺:Protein)Reference
CML14Arabidopsis thalianaITC~121:1[9]
AtClo1Arabidopsis thalianaBlot Binding AssayNot Determined1:1[2]
Table 2: Peroxygenase Activity of Caleosins

The EF-hand motif-containing N-terminal domain of Caleosins is linked to their peroxygenase activity, which is involved in the metabolism of fatty acid hydroperoxides. This enzymatic activity is crucial for the production of oxylipin signaling molecules.

Caleosin IsoformSubstrateProductSpecific ActivityOrganismReference
RD20/AtCLO313-hydroperoxy-9,11,15-octadecatrienoic acid13-hydroxy-9,11,15-octadecatrienoic acidNot SpecifiedArabidopsis thaliana[10]
Fungal CaleosinThiobenzamideThiobenzamide sulfoxide32.8 nmol min⁻¹ mg⁻¹Aspergillus flavus
Fungal CaleosinAnilinep-Aminophenol24.6 nmol min⁻¹ mg⁻¹Aspergillus flavus
Fungal CaleosinOleic acid9,10-epoxystearate36.2 nmol min⁻¹ mg⁻¹Aspergillus flavus
Table 3: Phenotypic Consequences of Altered Caleosin Expression in Arabidopsis thaliana

Genetic studies involving knockout (KO) and overexpression (OE) of Caleosin genes have provided quantitative insights into their physiological roles.

GeneGenotypePhenotypeQuantitative ChangeReference
AtCLO1/AtCLO2clo1 clo2 double mutantSeed Oil Content16-23% decrease[11]
AtCLO1/AtCLO2clo1 clo2 double mutantSeed Weight10-13% decrease[11]
AtCLO1OverexpressionTriacylglycerol ContentUp to 73.6% increase[11]
AtCLO4atclo4 knockoutDrought ToleranceEnhanced[12]
AtCLO4OverexpressionDrought ToleranceDecreased[12]
RD20/AtCLO3rd20 knockoutTranspiration RateHigher[13]
RD20/AtCLO3rd20 knockoutDrought ToleranceReduced[13]

Signaling Pathways Involving the Caleosin EF-hand Motif

The Caleosin EF-hand motif is a critical component of at least two major signaling pathways in plants: the oxylipin pathway, which is central to stress responses, and the heterotrimeric G-protein signaling cascade.

Caleosin-Mediated Oxylipin Signaling

Caleosins, through their peroxygenase activity, convert fatty acid hydroperoxides (generated by lipoxygenases) into hydroxy fatty acids. These oxylipins then act as signaling molecules, modulating responses to both biotic and abiotic stress. The calcium-binding EF-hand motif is thought to regulate this enzymatic activity, thus linking calcium signals to the oxylipin pathway.

G Caleosin-Mediated Oxylipin Signaling Pathway Stress Biotic/Abiotic Stress MembraneLipids Membrane Lipids Stress->MembraneLipids Induces LOX Lipoxygenase (LOX) MembraneLipids->LOX Substrate FA_Hydroperoxides Fatty Acid Hydroperoxides LOX->FA_Hydroperoxides Produces Caleosin Caleosin (Peroxygenase Activity) FA_Hydroperoxides->Caleosin Substrate Hydroxy_FAs Hydroxy Fatty Acids (Oxylipins) Caleosin->Hydroxy_FAs Produces Ca2 Ca²⁺ Ca2->Caleosin Activates Signaling Downstream Signaling (e.g., Gene Expression Changes) Hydroxy_FAs->Signaling Initiate StressResponse Stress Response (e.g., Defense, Tolerance) Signaling->StressResponse Leads to

Caption: Caleosin in the oxylipin signaling pathway.

Caleosin Interaction with Heterotrimeric G-protein Signaling

Several Arabidopsis Caleosins, including RD20/CLO3 and CLO7, have been shown to physically interact with the alpha subunit of the heterotrimeric G-protein complex, GPA1.[10][12] This interaction is calcium-dependent, mediated by the EF-hand motif, and appears to negatively regulate GPA1 signaling.[10] CLO7 has also been found to interact with Pirin1, a downstream effector of GPA1, further integrating Caleosin into this fundamental signaling cascade that controls various aspects of plant growth, development, and stress responses.

G Caleosin Interaction with G-protein Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER / Lipid Droplets GPCR G-protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-protein (GPA1, AGB1, AGG) GPCR->G_protein Activates Downstream Downstream Effectors G_protein->Downstream Regulates Caleosin Caleosin (RD20/CLO3, CLO7) Caleosin->G_protein Interacts with GPA1 (Negative Regulation) Pirin1 Pirin1 Caleosin->Pirin1 Interacts with Ca2 Ca²⁺ Ca2->Caleosin Binds to EF-hand Pirin1->Downstream Response Cellular Response (e.g., Gene Expression, Stomatal Control) Downstream->Response Signal External Signal (e.g., Stress, Hormones) Signal->GPCR Activates

Caption: Caleosin's role in G-protein signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Caleosin EF-hand motif and its function.

Calcium Binding Assays

This method provides a qualitative assessment of calcium binding by observing changes in the electrophoretic mobility of the protein in the presence and absence of Ca²⁺.

Principle: The binding of Ca²⁺ can induce a conformational change in Caleosin, altering its charge-to-mass ratio and thus its migration in a non-denaturing polyacrylamide gel.

Protocol:

  • Protein Preparation: Purify recombinant Caleosin protein.

  • Sample Incubation: Prepare two sets of protein samples. To one set, add CaCl₂ to a final concentration of 1-5 mM. To the other set, add a chelating agent like EGTA (5 mM) to ensure a calcium-free environment. Incubate both sets at room temperature for 30 minutes.

  • Native PAGE: Load the samples onto a native polyacrylamide gel. Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.

  • Analysis: Compare the migration of Caleosin in the presence and absence of Ca²⁺. A shift in mobility indicates calcium binding.

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified Caleosin (typically 10-100 µM) in a suitable buffer (e.g., Tris or HEPES) that has been treated to remove any contaminating calcium.

    • Prepare a concentrated solution of CaCl₂ (typically 1-2 mM) in the same buffer.

    • Degas both solutions thoroughly to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the Caleosin solution into the sample cell of the ITC instrument.

    • Load the CaCl₂ solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume (e.g., 2 µL), and spacing between injections.

    • Initiate the titration. The instrument will inject small aliquots of the CaCl₂ solution into the Caleosin solution and measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of Ca²⁺ to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Peroxygenase Activity Assay

This assay measures the enzymatic activity of Caleosin by monitoring the conversion of a substrate in the presence of a hydroperoxide.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

    • Substrate (e.g., thiobenzamide, aniline, or a fatty acid hydroperoxide like 13-HPOD)

    • A hydroperoxide source (e.g., cumene hydroperoxide or H₂O₂)

  • Enzyme Addition: Add a known amount of purified Caleosin or a crude protein extract to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 26°C) for a specific time.

  • Product Extraction: Stop the reaction and extract the products using an organic solvent (e.g., a mixture of dichloromethane and ether).

  • Analysis: Analyze the extracted products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

  • Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis

CD spectroscopy is a powerful technique to study the secondary and tertiary structure of proteins and to detect conformational changes upon ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified Caleosin in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration) to a final concentration of 0.1-0.2 mg/mL.

    • Prepare two aliquots of the protein solution. To one, add CaCl₂ to saturate the EF-hand motif. To the other, add EGTA to ensure the apo-state.

  • CD Measurement:

    • Record the far-UV CD spectra (typically 190-260 nm) of both the apo- and holo-Caleosin samples using a CD spectropolarimeter.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the sample spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Compare the spectra of the apo- and holo-forms. Significant differences in the spectra, particularly around 208 and 222 nm (characteristic of α-helical content), indicate a conformational change upon calcium binding.

Conclusion and Future Directions

The Caleosin EF-hand motif is a pivotal element in the function of this diverse protein family. Its ability to bind calcium provides a direct link between cellular calcium signals and critical downstream processes, including lipid metabolism, oxylipin-mediated stress signaling, and G-protein-coupled pathways. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of Caleosins in plant biology.

Future research should focus on several key areas. Determining the precise calcium binding affinities for various plant Caleosin isoforms will be crucial for a more nuanced understanding of their roles as calcium sensors. Elucidating the full spectrum of their peroxygenase substrates and products in vivo will shed more light on their contribution to the complex oxylipin signaling network. Furthermore, identifying additional protein interaction partners of Caleosins will undoubtedly reveal new layers of regulation and new functions for this intriguing class of proteins. A deeper understanding of the Caleosin EF-hand motif and its regulatory mechanisms holds significant promise for the development of novel strategies to enhance crop resilience and for potential applications in biotechnology and drug development.

References

The Central Role of Caleosins in Oxylipin Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins, a ubiquitous family of calcium-binding heme peroxygenases, are emerging as critical players in plant and fungal biology. Initially characterized as structural proteins associated with lipid droplets, their enzymatic functions are now recognized as pivotal in oxylipin metabolism, thereby influencing a wide array of physiological processes, including stress responses and development. This technical guide provides a comprehensive overview of the role of caleosins in the biosynthesis and signaling of oxylipins, with a focus on their enzymatic activities, the signaling pathways they modulate, and the experimental methodologies used to study them. We present a compilation of quantitative data on caleosin activity and gene expression, detailed experimental protocols for key assays, and visual representations of the pertinent signaling cascades to serve as a valuable resource for researchers in the field.

Introduction

Caleosins (CLO), also known as peroxygenases (PXG), are multifunctional proteins found in plants and fungi.[1][2][3] They are characterized by a unique protein structure that includes a single EF-hand calcium-binding motif, a central hydrophobic domain that anchors the protein to lipid droplets and other membranes, and a C-terminal region containing a heme-binding site responsible for their enzymatic activity.[2][3] This dual nature as both a lipid-associated structural protein and an enzyme places caleosins at the interface of lipid metabolism and cellular signaling.

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, they are key regulators of responses to a wide range of biotic and abiotic stresses, as well as developmental processes.[2][3][4] Caleosins, through their peroxygenase activity, are directly involved in the metabolism of fatty acid hydroperoxides, the precursors of many oxylipins, thus playing a crucial role in shaping the oxylipin profile of the cell and initiating downstream signaling events.[2][4] This guide delves into the intricate role of caleosins in oxylipin metabolism and signaling, providing the technical details necessary for researchers to further explore this exciting field.

Quantitative Data on Caleosin Activity and Expression

The enzymatic activity and gene expression of caleosins are tightly regulated in response to various developmental and environmental cues. This section summarizes the available quantitative data to provide a comparative overview.

Enzymatic Activity of Caleosins

Caleosins exhibit peroxygenase activity, utilizing fatty acid hydroperoxides to catalyze a variety of reactions, including epoxidation, hydroxylation, and sulfoxidation.[2][5] The specific activity and substrate preference can vary between different caleosin isoforms.

Caleosin IsoformSource OrganismSubstrateCo-substrateActivity TypeSpecific ActivityKmVmaxReference(s)
AfPXGAspergillus flavusThiobenzamideCumene HydroperoxideSulfoxidation32.8 nmol min⁻¹ mg⁻¹--[6]
AfPXGAspergillus flavusAnilineCumene HydroperoxideHydroxylation24.6 nmol min⁻¹ mg⁻¹--[6]
AfPXGAspergillus flavusOleic AcidCumene HydroperoxideEpoxidation36.2 nmol min⁻¹ mg⁻¹--[6]
PdCLO2/PdCLO4 (microsomal)Phoenix dactyliferaThiobenzamide-Sulfoxidation212 nmol min⁻¹ mg⁻¹--[7]
PdCLO2/PdCLO4 (lipid droplet)Phoenix dactyliferaThiobenzamide-Sulfoxidation80 nmol min⁻¹ mg⁻¹--[7]
AtCLO3 (RD20)Arabidopsis thaliana13-HPOT-Hydroperoxide ReductaseForms 13-HOT--[8]

Note: Data on Km and Vmax for plant caleosins are currently limited in the literature.

Regulation of Caleosin Gene Expression

The expression of caleosin genes is induced by a variety of abiotic and biotic stresses, as well as by phytohormones like abscisic acid (ABA) and salicylic acid (SA).[8][9]

GeneOrganismStress/TreatmentTissueFold ChangeReference(s)
AtCLO3 (RD20)Arabidopsis thalianaDrought-Upregulated[8][10]
AtCLO3 (RD20)Arabidopsis thalianaSalt-Upregulated[8]
AtCLO3 (RD20)Arabidopsis thalianaABA-Upregulated[8]
AtCLO4Arabidopsis thalianaABASeedlingsDownregulated[11]
AtCLO4Arabidopsis thalianaSaltSeedlingsDownregulated[11]
CcaCLO1Carya cathayensisSalt-Upregulated[1]
AtCLO3 (RD20)Arabidopsis thalianaPseudomonas syringaeLeavesUpregulated[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of caleosins.

Peroxygenase Activity Assay (Sulfoxidation of Thiobenzamide)

This assay is adapted from the method described by Blee and Durst (1987). It measures the conversion of thiobenzamide to its sulfoxide, which can be monitored spectrophotometrically.

Materials:

  • Purified caleosin or microsomal/lipid droplet fraction

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Thiobenzamide solution (10 mM in ethanol)

  • Cumene hydroperoxide (100 mM in ethanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the protein sample (e.g., 50 µg of purified protein or 100 µg of microsomal protein).

  • Add thiobenzamide to a final concentration of 1 mM.

  • Initiate the reaction by adding cumene hydroperoxide to a final concentration of 1 mM.

  • Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of thiobenzamide S-oxide.

  • Calculate the specific activity using the molar extinction coefficient of thiobenzamide S-oxide.

Fatty Acid Epoxidation Assay

This protocol is based on the methods described by Blee and Schuber (1990).[8][12] It measures the conversion of an unsaturated fatty acid to its corresponding epoxide.

Materials:

  • Purified caleosin or microsomal fraction

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Unsaturated fatty acid substrate (e.g., oleic acid, linoleic acid)

  • Fatty acid hydroperoxide co-substrate (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT)

  • Ethyl acetate

  • Diazomethane (for methylation)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Incubate the purified caleosin (e.g., 50 µg) with the fatty acid substrate (e.g., 100 µM oleic acid) in 0.1 M sodium acetate buffer (pH 5.5).

  • Initiate the reaction by adding the fatty acid hydroperoxide co-substrate.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and extract the fatty acid products twice with ethyl acetate.

  • Methylate the extracted fatty acids with diazomethane to form fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to identify and quantify the epoxide products.

Hydroperoxide Reductase Activity Assay

This assay measures the ability of caleosin to reduce fatty acid hydroperoxides to their corresponding hydroxy fatty acids.[7]

Materials:

  • Purified caleosin

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Fatty acid hydroperoxide substrate (e.g., 9-HPOD or 13-HPOD)

  • Dichloromethane/ether (1:1, v/v)

  • Acetonitrile/water/acetic acid (50/50/0.1, v/v/v)

  • High-performance liquid chromatography (HPLC) equipment

Procedure:

  • Incubate the purified caleosin (e.g., 50 µg) with the fatty acid hydroperoxide substrate (e.g., 9-HPOD or 13-HPOD) in 500 µL of 0.1 M sodium acetate buffer (pH 5.5) overnight at 26°C.

  • Extract the residual substrate and products three times with 2 mL of dichloromethane/ether (1:1, v/v).

  • Dry the extracts under a stream of nitrogen.

  • Resuspend the residue in 25 µL of acetonitrile/water/acetic acid (50/50/0.1, v/v/v).

  • Analyze the sample by HPLC to quantify the formation of the corresponding hydroxy fatty acid.

Signaling Pathways Involving Caleosins

Caleosins are integral components of complex signaling networks that are activated in response to various stresses. Their activity is regulated by calcium, and the oxylipin products they generate act as secondary messengers to modulate downstream responses.

Calcium-Dependent Activation of Caleosin

The enzymatic activity of caleosins is dependent on the binding of calcium to their EF-hand motif.[2] Stress-induced increases in cytosolic calcium concentration are a key upstream signal for caleosin activation. The dissociation constant (Kd) for Ca2+ binding to the EF-hand motif of calmodulin, a related calcium-binding protein, is in the micromolar range, suggesting that caleosins can respond to transient changes in intracellular calcium levels.[1]

Calcium_Activation Stress Abiotic/Biotic Stress Ca_channel Ca²⁺ Channels Stress->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Caleosin_inactive Caleosin (Inactive) Ca_influx->Caleosin_inactive Binds to EF-hand Caleosin_active Caleosin-Ca²⁺ (Active) Caleosin_inactive->Caleosin_active Conformational Change Oxylipin_synthesis Oxylipin Synthesis Caleosin_active->Oxylipin_synthesis Catalyzes ABA_SA_Signaling cluster_stress Stress Signal cluster_hormones Hormone Signaling Stress Drought, Salt, Pathogen ABA ABA Stress->ABA SA Salicylic Acid Stress->SA Caleosin_activation Caleosin Activation ABA->Caleosin_activation Regulates SA->Caleosin_activation Regulates Oxylipins Oxylipin Production Caleosin_activation->Oxylipins Downstream_responses Stress Responses (e.g., Stomatal Closure, Gene Expression) Oxylipins->Downstream_responses Mediate Jasmonate_Pathway cluster_pathways Competing Pathways PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX FA_hydroperoxide Fatty Acid Hydroperoxide (e.g., 13-HPOT) LOX->FA_hydroperoxide Caleosin Caleosin (Peroxygenase) FA_hydroperoxide->Caleosin AOS Allene Oxide Synthase (AOS) FA_hydroperoxide->AOS HPL Hydroperoxide Lyase (HPL) FA_hydroperoxide->HPL Hydroxy_FA Hydroxy Fatty Acids Caleosin->Hydroxy_FA JA_biosynthesis Jasmonic Acid Biosynthesis AOS->JA_biosynthesis Other_oxylipins Other Oxylipins HPL->Other_oxylipins

References

Exploring the Diversity of Caleosin Genes in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the diversity, structure, function, and experimental analysis of Caleosin (CLO) genes in the fungal kingdom. Caleosins, also referred to as Caleosin/peroxygenases (CLO/PXG), are a unique family of calcium-binding, lipid-associated proteins.[1][2] While ubiquitous in the plant kingdom, their distribution in fungi is more sporadic, suggesting specialized roles.[3][4] This document details their involvement in critical fungal processes, outlines key experimental methodologies for their study, and presents quantitative data to facilitate comparative analysis.

Distribution and Phylogeny of Fungal Caleosins

Caleosin-like genes are found across the full spectrum of fungal groups, from basal clades like Cryptomycota to the more complex Dikarya.[3][4] However, their presence is not universal; a genomic survey of 844 fungal genomes revealed CLO/PXG-like genes in only 243 species, approximately 30%.[3][4][5] This selective retention, particularly in pathogenic and parasitic fungi that have otherwise undergone genomic simplification, points to their significant functional importance in specific niches.[3][4] Unlike in plants where they may serve core housekeeping functions, the patchy distribution in fungi suggests they are accessory genes, providing advantages in particular environments.[3][4] Fungal Caleosins are part of the Pfam domain PF05042 and are characterized as multifunctional proteins.[3][4]

The following table summarizes the presence of Caleosin (CLO/PXG) genes across a selection of fungal genomes, highlighting their varied distribution.

Fungal PhylumSpeciesCaleosin Gene PresenceReference
AscomycotaAspergillus flavusPresent[3]
AscomycotaAspergillus oryzaePresent[6]
AscomycotaBeauveria bassianaPresent (single homologue, Bbcal1)[7]
AscomycotaErysiphe necatorPresent[6]
BasidiomycotaUstilago maydisPresent[6]
BasidiomycotaRhodosporidium toruloidesPresent[6]
CryptomycotaRepresentative SpeciesPresent[3]
MicrosporidiaRepresentative SpeciesPresent[3]

Structure and Function of Fungal Caleosins

Fungal Caleosins are relatively small proteins, typically 25-30 kDa, with a conserved modular structure.[8] Key structural features include:

  • A single EF-hand Ca²⁺-binding motif: This allows the protein to act as a calcium sensor, with Ca²⁺ binding shown to be crucial for catalytic activity.[2][7]

  • A central hydrophobic hairpin domain: This region, often containing a "proline knot" motif, anchors the protein to the phospholipid monolayer of lipid droplets (LDs) or to bilayer membranes like the endoplasmic reticulum (ER).[7][9][10]

  • Conserved histidine residues: These are essential for coordinating a heme group, which is fundamental to the protein's enzymatic peroxygenase activity.[6][8]

  • Phosphorylation sites: The presence of potential kinase sites suggests that their activity is regulated by signaling cascades.[6][8]

Functionally, fungal Caleosins are pleiotropic, participating in:

  • Lipid Metabolism: They are integral components of the protein coat of lipid droplets and are involved in lipid storage, trafficking, and turnover.[2][7]

  • Stress Responses: Caleosin gene expression is often upregulated in response to a variety of biotic (e.g., pathogen infection) and abiotic stresses.[3][4][6]

  • Development and Reproduction: They play roles in key developmental processes, including spore germination and formation.[3][11] In Aspergillus flavus, deletion of the Caleosin gene prevents fungal development.[12]

  • Pathogenesis and Virulence: In the entomopathogenic fungus Beauveria bassiana, the Caleosin homologue Bbcal1 is implicated in virulence and spore dispersal.[7] In A. flavus, the Caleosin AfPXG is crucial for the infection of maize seeds.[12]

  • Enzymatic Activity: Fungal Caleosins exhibit peroxygenase activity (EC 1.11.2.3), enabling them to catalyze the hydroperoxide-dependent epoxidation and hydroxylation of fatty acids.[2][9][11] This activity is central to the biosynthesis of oxylipins, which are potent signaling molecules.[11]

Fungal SpeciesProtein NameMolecular Weight (kDa)Key FunctionsReference
Aspergillus flavusAfPXG~32Peroxygenase activity, oxylipin formation, aflatoxin biosynthesis, sporulation, pathogenesis.[11][12]
Beauveria bassianaBbcal1Not specifiedLipid storage, spore dispersal, virulence.[7]

Caleosin-Mediated Signaling Pathways

Fungal Caleosins are key players in signaling pathways, particularly those involving oxylipins and calcium. In Aspergillus flavus, the Caleosin AfPXG is part of a pathway that regulates both fungal development and the production of mycotoxins like aflatoxin.[11][12] The peroxygenase activity of AfPXG generates oxylipins, which in turn modulate the expression of key aflatoxin biosynthesis genes, such as aflR and aflD.[12] This positions Caleosins as potential targets for controlling fungal diseases and mycotoxin contamination.[12] Their ability to bind calcium suggests a mechanism for integrating calcium signaling with downstream stress responses and metabolic adjustments.[2][11]

Caleosin_Signaling_Pathway cluster_input Inputs cluster_core Core Caleosin Function cluster_output Downstream Effects Stress Biotic/Abiotic Stress Caleosin Caleosin (AfPXG) (Heme-dependent Peroxygenase) Stress->Caleosin Upregulates Expression Calcium Ca²⁺ Influx Calcium->Caleosin Activates Enzyme Oxylipins Oxylipin Synthesis Caleosin->Oxylipins Catalyzes PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Caleosin Substrate AflR_AflD Regulation of aflR / aflD genes Oxylipins->AflR_AflD Modulates Expression Aflatoxin Aflatoxin Biosynthesis AflR_AflD->Aflatoxin Development Fungal Development (Sporulation, Pathogenesis) AflR_AflD->Development

Caption: Proposed signaling pathway of Caleosin (AfPXG) in Aspergillus flavus.

Experimental Protocols for Fungal Caleosin Research

This section provides detailed methodologies for the functional characterization of fungal Caleosin genes.

This protocol is adapted from methodologies used for Aspergillus flavus and general fungal gene expression analysis.[3][13]

  • RNA Isolation:

    • Grow fungal mycelia under desired conditions (e.g., control vs. stress treatment).

    • Harvest mycelia by filtration, wash thoroughly with sterile distilled water, and flash-freeze in liquid nitrogen.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.[3]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV RT, Invitrogen) and oligo(dT) or random hexamer primers.[3]

  • RT-qPCR:

    • Prepare reaction mixtures in a total volume of 20-25 µl containing:

      • 10-12.5 µl of 2x SYBR Green Master Mix.[3]

      • 0.5 µl of each forward and reverse primer (10 µM).

      • 2.5 µl of 10-fold diluted cDNA template.[3]

      • Nuclease-free water to final volume.

    • Use a real-time PCR system (e.g., Agilent AriaMx) with a typical thermal profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 30 s, 60°C for 1 min, and 72°C for 30 s.[3]

    • Include a melt curve analysis to verify the specificity of the amplification product.

    • Calculate relative gene expression using the 2(-ΔΔCT) method, normalizing to one or more validated reference genes (e.g., 18S rRNA, actin).[3][13]

This protocol provides a general workflow for creating a Caleosin knockout mutant, a technique referenced in the study of Beauveria bassiana.[7]

  • Construct Design:

    • Design a disruption cassette containing a selectable marker gene (e.g., hygromycin resistance) flanked by ~1 kb sequences homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the target Caleosin gene's open reading frame.

    • Assemble the cassette using fusion PCR or restriction-ligation cloning.

  • Fungal Transformation:

    • Prepare fungal protoplasts from young mycelia by enzymatic digestion of the cell wall (e.g., using a mixture of lysing enzymes).

    • Transform the protoplasts with the disruption cassette using a polyethylene glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin).

  • Screening and Verification:

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Verify the homologous recombination event and disruption of the target gene using PCR with primers designed to bind outside the flanking regions and within the marker gene.

    • Confirm the absence of the Caleosin transcript in the knockout mutant (Δclo1) using RT-qPCR.

    • Further verification can be performed using Southern blot analysis.

This assay measures the enzymatic activity of Caleosin, as demonstrated for AfPXG.[9][11]

  • Protein Extraction:

    • Homogenize fungal mycelia in an extraction buffer.

    • Prepare a microsomal fraction by differential centrifugation, as Caleosins are often membrane-associated.[5]

    • Alternatively, express and purify a recombinant Caleosin protein from a heterologous system (e.g., E. coli or yeast).[12]

  • Enzymatic Reaction:

    • The reaction mixture should contain the protein extract (or purified protein), a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), a substrate (e.g., linoleic acid), and a hydroperoxide to initiate the reaction (e.g., H₂O₂ or cumene hydroperoxide).[2]

    • A common assay involves monitoring the co-oxidation of a chromogenic substrate. For example, the hydroxylation of aniline can be measured spectrophotometrically.[9]

  • Product Analysis:

    • Stop the reaction and extract the lipid-soluble products (oxylipins).

    • Analyze the products using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific epoxy and hydroxy fatty acids formed.[3][11]

Experimental_Workflow cluster_genomics Gene Identification & Analysis cluster_genetics Strain Generation cluster_phenotyping Phenotypic & Biochemical Analysis cluster_conclusion Conclusion a Identify Caleosin Gene (Bioinformatics) b Design Gene Disruption Cassette a->b c Fungal Protoplast Transformation b->c d Selection & Screening of Mutants (PCR, RT-qPCR) c->d e Generate Δclo1 Mutant d->e f Phenotypic Assays (Growth, Sporulation, Virulence) e->f g Lipid Droplet Analysis (Microscopy) e->g h Biochemical Assays (Peroxygenase Activity, Metabolite Profiling) e->h i Elucidate Caleosin Function f->i g->i h->i

Caption: A generalized experimental workflow for the functional analysis of a fungal Caleosin gene.

Conclusion and Future Directions

The study of Caleosin genes in fungi is a rapidly evolving field. These multifunctional proteins are emerging as key players in lipid metabolism, stress signaling, and pathogenesis.[3][7] Their enzymatic capacity to produce bioactive oxylipins makes them particularly interesting from a drug development perspective.[11][12] Targeting fungal-specific Caleosins or their downstream pathways could offer novel strategies for controlling pathogenic fungi and reducing mycotoxin contamination in agriculture. Future research should focus on expanding the genomic surveys to better understand their evolutionary trajectory, characterizing the specific oxylipin products and their downstream targets, and elucidating the precise mechanisms of their regulation and integration into broader cellular signaling networks.

References

Methodological & Application

Protocol for Caleosin Extraction from Plant Seeds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caleosins are a unique class of calcium-binding proteins ubiquitously found in plant seeds and other tissues, where they are primarily associated with oil bodies.[1][2][3] These proteins play crucial roles in various physiological processes, including oil accumulation during seed development, stress responses, and signaling pathways.[4][5] Notably, some Caleosin isoforms exhibit peroxygenase activity, implicating them in the metabolism of oxylipins, which are key signaling molecules in plant defense and development.[6] This document provides detailed protocols for the extraction and partial purification of Caleosins from plant seeds, methods for their quantification, and an overview of their involvement in cellular signaling pathways.

Data Presentation

The efficiency of Caleosin extraction and purification can be influenced by various factors. The following tables summarize quantitative data from different studies, providing a comparative overview of expected outcomes.

Table 1: Relative Abundance of Oil Body Proteins After Purification

Plant SourcePurification StepOleosin Abundance (%)Caleosin Abundance (%)Reference
Camellia oleifera2x wash with 1.6 M urea8614[7]

Table 2: Molecular Weight of Caleosin Isoforms from Different Plant Species

Plant SpeciesCaleosin IsoformMolecular Weight (kDa)Reference
Sesamum indicumCaleosin~27-30[7]
Arabidopsis thalianaAtClo1, AtClo2, AtClo4, AtClo6Not specified[4]
Brassica napusCaleosin~27-30[7]

Experimental Protocols

Protocol 1: Isolation of Oil Bodies from Plant Seeds

This protocol describes the initial step of Caleosin extraction, which involves the isolation of oil bodies from plant seeds.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana, Brassica napus, sesame)

  • Grinding Buffer: 0.1 M Tris-HCl (pH 7.5), 0.2 M NaCl, 1 mM EDTA, 10 mM KCl, 1 mM MgCl₂, 2 mM DTT, 0.6 M sucrose

  • Flotation Buffer: Grinding Buffer containing 0.4 M sucrose

  • Washing Buffer: 0.1 M sodium phosphate (pH 7.5)

  • Urea Solution: 2 M Urea in Washing Buffer

  • Detergent Solution: 1% (w/v) SDS in Washing Buffer

  • Mortar and pestle or homogenizer

  • Centrifuge and rotor

  • Muslin cloth or cheesecloth

Procedure:

  • Seed Homogenization:

    • Grind 10 g of seeds in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder.

    • Add 50 mL of ice-cold Grinding Buffer and continue to homogenize until a uniform slurry is obtained.

  • Filtration:

    • Filter the homogenate through four layers of muslin cloth to remove large debris.

  • Initial Centrifugation:

    • Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Oil Body Collection:

    • After centrifugation, three layers will be visible: a floating fat pad (the oil bodies), a supernatant, and a pellet.

    • Carefully collect the fat pad using a spatula.

  • Washing Steps (perform each wash by resuspending the oil bodies and centrifuging as in step 3):

    • Wash the collected oil bodies twice with 50 mL of ice-cold Grinding Buffer.

    • Wash twice with 50 mL of ice-cold Washing Buffer.

    • To remove peripheral proteins, wash the oil bodies twice with 50 mL of Urea Solution.

    • To further purify, wash with 50 mL of Detergent Solution.

    • Finally, wash twice with 50 mL of Washing Buffer to remove residual detergent.

  • Storage:

    • The purified oil bodies can be stored at -80°C for further analysis.

Protocol 2: Extraction of Caleosin from Purified Oil Bodies

This protocol details the extraction of Caleosin from the isolated oil body fraction.

Materials:

  • Purified oil bodies (from Protocol 1)

  • Extraction Buffer: 0.125 M Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% SDS[2]

  • Acetone (pre-chilled to -20°C)

  • Centrifuge and rotor

Procedure:

  • Protein Extraction:

    • Resuspend the purified oil body pellet in 10 volumes of Extraction Buffer.

    • Homogenize the suspension using a pestle and mortar or a sonicator.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant containing the extracted proteins.

    • Re-extract the pellet twice more with the Extraction Buffer and pool the supernatants.[2]

  • Acetone Precipitation:

    • Add an equal volume of pre-chilled acetone to the pooled supernatant.[2]

    • Incubate at -20°C for 30 minutes.[2]

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the proteins.[2]

  • Solubilization:

    • Discard the supernatant and air-dry the protein pellet.

    • Dissolve the pellet in a minimal volume of Extraction Buffer or a buffer suitable for downstream applications.

Protocol 3: SDS-PAGE and Immunoblotting for Caleosin Detection

This protocol is for the analysis of extracted proteins to confirm the presence and estimate the molecular weight of Caleosin.

Materials:

  • Extracted Caleosin sample

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • SDS-PAGE running buffer

  • Protein molecular weight markers

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to Caleosin

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Mix the extracted protein sample with an equal volume of 2X Laemmli sample buffer.

    • Boil the mixture for 5 minutes.

  • Electrophoresis:

    • Load the samples and molecular weight markers onto the SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Coomassie Staining (for total protein visualization):

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until protein bands are clearly visible against a clear background. Caleosin typically appears as a band around 27-30 kDa.[7]

  • Immunoblotting (for specific detection):

    • Transfer the proteins from an unstained gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Caleosin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Caleosin in Stress Signaling and G-Protein Interaction

Caleosins are implicated in plant stress responses, particularly those involving abscisic acid (ABA) and salicylic acid.[6] Certain Caleosin isoforms, such as RD20/CLO3 in Arabidopsis, act as negative regulators of the G-protein alpha subunit (GPA1).[4] This interaction is calcium-dependent and occurs at the endoplasmic reticulum and oil bodies.[4][8]

Caleosin_GPA1_Signaling Abiotic_Stress Abiotic Stress (Drought, Salt) ABA Abscisic Acid (ABA) Abiotic_Stress->ABA Ca2_influx Ca²⁺ Influx ABA->Ca2_influx Caleosin Caleosin (e.g., RD20/CLO3) Ca2_influx->Caleosin activates GPA1_GTP GPA1-GTP (Active) Caleosin->GPA1_GTP inhibits GPA1_GDP GPA1-GDP (Inactive) GPA1_GTP->GPA1_GDP Pirin1 Pirin1 GPA1_GTP->Pirin1 activates Downstream_Responses Downstream Responses (e.g., Seed Germination Inhibition) Pirin1->Downstream_Responses

Caleosin interaction with the GPA1 signaling pathway.
Caleosin in the Oxylipin Pathway

Caleosins with peroxygenase activity are involved in the metabolism of oxylipins, which are fatty acid-derived signaling molecules.[6] This pathway is crucial for plant defense against pathogens and responses to various stresses.

Caleosin_Oxylipin_Pathway Membrane_Lipids Membrane Lipids PUFA Polyunsaturated Fatty Acids (PUFAs) Membrane_Lipids->PUFA Lipase LOX Lipoxygenase (LOX) PUFA->LOX FA_Hydroperoxides Fatty Acid Hydroperoxides LOX->FA_Hydroperoxides Caleosin_Peroxygenase Caleosin (Peroxygenase activity) FA_Hydroperoxides->Caleosin_Peroxygenase Epoxy_Fatty_Acids Epoxy Fatty Acids Caleosin_Peroxygenase->Epoxy_Fatty_Acids Stress_Responses Stress Responses (e.g., Defense, Development) Epoxy_Fatty_Acids->Stress_Responses

Role of Caleosin in the oxylipin biosynthesis pathway.
Experimental Workflow for Caleosin Extraction and Analysis

The following diagram illustrates the overall experimental workflow from seed to purified Caleosin and its subsequent analysis.

Caleosin_Extraction_Workflow Start Plant Seeds Homogenization Homogenization in Grinding Buffer Start->Homogenization Filtration Filtration Homogenization->Filtration Centrifugation1 Centrifugation (10,000 x g) Filtration->Centrifugation1 Oil_Body_Isolation Oil Body Isolation Centrifugation1->Oil_Body_Isolation Washing Washing Steps (Buffer, Urea, SDS) Oil_Body_Isolation->Washing Purified_OB Purified Oil Bodies Washing->Purified_OB Protein_Extraction Protein Extraction (SDS Buffer) Purified_OB->Protein_Extraction Acetone_Precipitation Acetone Precipitation Protein_Extraction->Acetone_Precipitation Caleosin_Extract Caleosin-Enriched Extract Acetone_Precipitation->Caleosin_Extract Analysis Analysis Caleosin_Extract->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Immunoblot Immunoblotting Analysis->Immunoblot

Workflow for Caleosin extraction and analysis.

References

Application Notes and Protocols for Assaying Caleosin Peroxygenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique class of calcium-binding proteins associated with lipid droplets in plants and fungi.[1] Beyond their structural role, caleosins possess a significant enzymatic function as peroxygenases. This peroxygenase activity enables them to catalyze the hydroperoxide-dependent oxygenation of a wide range of substrates, playing a crucial role in the metabolism of oxylipins, which are signaling molecules involved in various physiological processes, including plant defense and stress responses.[1][2][3][4] The generation of oxidized fatty acids by caleosin peroxygenase is implicated in signaling pathways involving hormones like jasmonic acid and abscisic acid.[5][6]

The ability to accurately measure caleosin peroxygenase activity is essential for understanding its biological functions and for screening potential inhibitors or modulators, a key aspect in the development of novel drugs and agrochemicals. These application notes provide detailed protocols for various methods to assay caleosin peroxygenase activity, catering to different laboratory equipment and research needs.

I. Spectrophotometric Assays

Spectrophotometric assays are convenient for routine measurements of enzyme activity by monitoring the change in absorbance of a chromogenic substrate.

A. Aniline Hydroxylation Assay

This assay is based on the peroxygenase-catalyzed hydroxylation of aniline. The reaction is dependent on the presence of a hydroperoxide, such as cumene hydroperoxide or hydrogen peroxide.[2][3][7]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.

    • Aniline Solution: Prepare a 100 mM stock solution of aniline in ethanol.

    • Cumene Hydroperoxide Solution: Prepare a 100 mM stock solution of cumene hydroperoxide in ethanol.

    • Enzyme Preparation: Purified or partially purified caleosin peroxygenase, or cellular fractions (e.g., microsomes, lipid droplets) containing the enzyme.[3]

  • Assay Procedure:

    • In a 1 mL cuvette, combine the following:

      • 880 µL of Assay Buffer

      • 10 µL of 100 mM Aniline Solution (final concentration: 1 mM)

      • 10 µL of 100 mM Cumene Hydroperoxide Solution (final concentration: 1 mM)

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding 100 µL of the enzyme preparation.

    • Immediately monitor the increase in absorbance at a specific wavelength, which corresponds to the formation of the hydroxylated aniline product. While the exact product and its maximal absorbance can vary, a common method is to monitor the formation of p-aminophenol at its characteristic absorbance maximum. A novel spectrophotometric assay for peroxidase using a soluble aniline diazo substrate, 4-[(4-Sulfophenyl)azo]aniline, allows for direct measurement at a λmax of 390 nm.[5]

    • Record the change in absorbance over time (e.g., for 5 minutes).

  • Calculation of Activity:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. The molar extinction coefficient of the product is required for this calculation.

B. Guaiacol Oxidation Assay

This widely used assay for peroxidases measures the oxidation of guaiacol to a colored product, tetraguaiacol, in the presence of hydrogen peroxide.[8][9][10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0. The optimal pH for guaiacol peroxidase activity can vary, with some studies reporting maximal activity at pH 7.5.[2]

    • Guaiacol Solution: Prepare a 25 mM solution of guaiacol in the Assay Buffer.

    • Hydrogen Peroxide (H₂O₂) Solution: Prepare a 10 mM solution of H₂O₂ in water.

    • Enzyme Preparation: Caleosin-containing extract or purified enzyme.

  • Assay Procedure:

    • In a 3 mL cuvette, prepare the reaction mixture:

      • 1.5 mL of Assay Buffer

      • 0.5 mL of 25 mM Guaiacol Solution (final concentration: 4.17 mM)

      • 0.5 mL of 10 mM H₂O₂ Solution (final concentration: 1.67 mM)

    • Equilibrate the mixture to room temperature.

    • Initiate the reaction by adding 0.5 mL of the enzyme preparation.

    • Monitor the increase in absorbance at 470 nm for 5-10 minutes.[8]

    • A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic oxidation.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA470/min) from the initial linear portion of the reaction curve.

    • The activity can be calculated using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

II. HPLC-Based Hydroperoxide Reductase Assay

This method directly measures the reduction of fatty acid hydroperoxides (e.g., 9-hydroperoxyoctadecadienoic acid [9-HPOD] and 13-hydroperoxyoctadecadienoic acid [13-HPOD]) to their corresponding hydroxy fatty acids. The substrate and product are separated and quantified by High-Performance Liquid Chromatography (HPLC).[3][12][13]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5.

    • Substrate Solution: Prepare a solution of 9-HPOD or 13-HPOD in ethanol. The final concentration in the assay is typically in the micromolar range.

    • Enzyme Preparation: Purified recombinant caleosin or cellular fractions.

  • Assay Procedure:

    • In a microcentrifuge tube, combine:

      • 500 µL of Assay Buffer

      • An appropriate amount of 9-HPOD or 13-HPOD substrate solution.

      • 50 µg of purified recombinant protein or an equivalent amount of cellular extract.[3]

    • Incubate the reaction mixture overnight at 26 °C.[3]

    • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl).

    • Extract the lipids by adding 2 volumes of a dichloromethane:diethyl ether (1:1, v/v) mixture. Vortex and centrifuge to separate the phases.[3]

    • Carefully collect the organic (lower) phase and dry it under a stream of nitrogen gas.

    • Resuspend the dried extract in a small volume (e.g., 25 µL) of acetonitrile/water/acetic acid (50/50/0.1, v/v/v) for HPLC analysis.[3]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and acetic acid. A common mobile phase is acetonitrile/water/acetic acid (50/50/0.1, v/v/v) at a flow rate of 0.6 mL/min.[3]

    • Detection: Monitor the elution of hydroperoxides and their corresponding hydroxy derivatives by UV absorbance at 234 nm.[3][14]

    • Quantify the substrate consumed and product formed by comparing the peak areas to those of known standards.

III. Fluorometric Assay

Fluorometric assays offer high sensitivity and are suitable for high-throughput screening. This protocol is adapted from a general hydrogen peroxide assay using scopoletin, a fluorescent probe that is quenched upon oxidation by a peroxidase in the presence of H₂O₂.[15][16] For assaying caleosin peroxygenase, the enzyme itself will catalyze the reaction using the provided hydroperoxide.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.0.

    • Scopoletin Stock Solution: Prepare a 1 mM stock solution of scopoletin in DMSO.

    • Hydrogen Peroxide (H₂O₂) or other hydroperoxide: Prepare a fresh working solution in the Assay Buffer.

    • Enzyme Preparation: Purified caleosin peroxygenase.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add:

      • An appropriate volume of Assay Buffer.

      • Scopoletin stock solution to a final concentration of 1-5 µM.

      • Enzyme preparation.

    • Initiate the reaction by adding the hydroperoxide solution (e.g., H₂O₂ to a final concentration of 10-50 µM).

    • Immediately measure the decrease in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[15]

    • Include controls without the enzyme and without the hydroperoxide to account for background fluorescence and non-enzymatic reactions.

  • Calculation of Activity:

    • The rate of decrease in fluorescence is proportional to the peroxygenase activity.

    • A standard curve of known H₂O₂ concentrations can be used to quantify the amount of hydroperoxide consumed.

Quantitative Data Summary

The following table summarizes representative quantitative data for caleosin peroxygenase activity from various sources. This data is intended to provide a comparative overview and may vary depending on the specific caleosin isoform, substrate, and assay conditions.

Caleosin IsoformSubstrateCo-substrateSpecific Activity (nmol/min/mg protein)KmVmaxOptimal pHReference
Date Palm (Microsomes)Thiobenzamide-212---[3]
Date Palm (Lipid Droplets)Thiobenzamide-198---[3]
Date Palm (Microsomes)Aniline-112---[3]
Date Palm (Lipid Droplets)Aniline-98---[3]
Corn Root (pmPOX1)GuaiacolH₂O₂-12.2 mM-~5.0[10]
Corn Root (pmPOX2)GuaiacolH₂O₂-14.3 mM-~5.0[10]
Crocus sativus CormGuaiacolH₂O₂---7.5[2]

Note: The specific activity values for date palm were derived from crude fractions and represent the combined activity of the present isoforms.

Visualizations

Experimental Workflow for HPLC-Based Assay

experimental_workflow cluster_reaction Reaction Incubation cluster_extraction Product Extraction cluster_analysis HPLC Analysis reagents Assay Buffer + Substrate (9/13-HPOD) incubation Incubate (e.g., overnight, 26°C) reagents->incubation enzyme Caleosin Enzyme enzyme->incubation stop_reaction Stop Reaction (add acid) incubation->stop_reaction extraction Liquid-Liquid Extraction (DCM:Ether) stop_reaction->extraction drying Dry Extract (Nitrogen Stream) extraction->drying resuspend Resuspend in Mobile Phase drying->resuspend hplc HPLC Separation (C18 Column) resuspend->hplc detection UV Detection (234 nm) hplc->detection quantification Quantification (Peak Area Analysis) detection->quantification

Caption: Workflow for the HPLC-based hydroperoxide reductase assay.

Caleosin's Role in the Jasmonic Acid Biosynthesis Pathway

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome mem_lipids Membrane Lipids (Linolenic Acid) phospholipase Phospholipase mem_lipids->phospholipase linolenic_acid α-Linolenic Acid phospholipase->linolenic_acid lox Lipoxygenase (LOX) linolenic_acid->lox hpote 13(S)-HPOT lox->hpote aos Allene Oxide Synthase (AOS) hpote->aos caleosin Caleosin Peroxygenase (e.g., AtCLO1) hpote->caleosin allene_oxide Unstable Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-PDA aoc->opda opda_perox 12-oxo-PDA opda->opda_perox Transport opr3 OPR3 opda_perox->opr3 opc8 OPC-8:0-CoA opr3->opc8 beta_ox β-oxidation (3 cycles) opc8->beta_ox ja_coa JA-CoA beta_ox->ja_coa thioesterase Thioesterase ja_coa->thioesterase ja Jasmonic Acid thioesterase->ja hote 13(S)-HOT caleosin->hote

Caption: Caleosin's role in the jasmonic acid biosynthesis pathway.

Conclusion

The choice of assay for measuring caleosin peroxygenase activity depends on the specific research question, available equipment, and the nature of the enzyme preparation. Spectrophotometric assays are robust and suitable for routine measurements and inhibitor screening. HPLC-based methods provide direct and quantitative measurement of substrate conversion and are ideal for detailed kinetic studies and product identification. Fluorometric assays offer the highest sensitivity, making them suitable for high-throughput screening and detection of low enzyme activities. The provided protocols and data serve as a comprehensive guide for researchers to accurately and reliably assay this important class of enzymes.

References

Generating Caleosin Knockout Mutants in Arabidopsis thaliana: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and analysis of Caleosin knockout mutants in the model plant Arabidopsis thaliana. Caleosins are a family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum, playing crucial roles in various physiological processes, including stress responses, oil accumulation, and embryo development. Understanding their function through reverse genetics is pivotal for fundamental plant biology and potential applications in agriculture and drug development.

Introduction to Caleosins in Arabidopsis thaliana

Caleosins (CLO) are multifunctional proteins involved in oxylipin metabolism, biotic and abiotic stress responses, and seed development.[1][2] In Arabidopsis, the Caleosin gene family includes several members with both distinct and overlapping functions. For instance, RD20 (also known as CLO3) is induced by drought, salt, and abscisic acid (ABA) and is implicated in stress-related signaling pathways involving both ABA and salicylic acid.[1][3] Other isoforms like CLO1, CLO2, CLO4, and CLO6 are predominantly expressed in seeds and have roles in oil accumulation and proper embryo development.[2][4]

Generating knockout mutants for specific Caleosin genes is a key strategy to elucidate their precise biological roles. This can be achieved through established techniques such as T-DNA insertional mutagenesis and the more targeted CRISPR/Cas9 system.

Methods for Generating Caleosin Knockout Mutants

Two primary methods are widely used for generating knockout mutants in Arabidopsis thaliana:

  • T-DNA Insertional Mutagenesis: This classical reverse genetics approach relies on the random insertion of a T-DNA fragment from Agrobacterium tumefaciens into the plant genome.[5][6] Large populations of T-DNA insertion lines are available from stock centers like the Arabidopsis Biological Resource Center (ABRC), allowing for the screening of mutants for nearly any gene of interest.[5][7]

  • CRISPR/Cas9 Genome Editing: This powerful and precise technology allows for targeted gene knockouts by creating double-strand breaks (DSBs) at specific genomic loci, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[8][9][10]

Experimental Workflow for Generating Knockout Mutants

The general workflow for generating and confirming Caleosin knockout mutants is depicted below.

experimental_workflow cluster_generation Mutant Generation cluster_t_dna T-DNA Protocol cluster_crispr CRISPR/Cas9 Protocol cluster_analysis Analysis start Select Caleosin Gene of Interest method_t_dna T-DNA Mutant Approach start->method_t_dna method_crispr CRISPR/Cas9 Approach start->method_crispr order_seeds Order T-DNA Insertion Lines (e.g., SALK, SAIL) method_t_dna->order_seeds sgrna_design Design sgRNA(s) Targeting Exons method_crispr->sgrna_design grow_plants Grow T3 Generation Plants order_seeds->grow_plants dna_extraction_t_dna Genomic DNA Extraction grow_plants->dna_extraction_t_dna genotyping_pcr Genotyping PCR to Identify Homozygous Mutants dna_extraction_t_dna->genotyping_pcr phenotypic_analysis Phenotypic Analysis genotyping_pcr->phenotypic_analysis molecular_analysis Molecular Analysis (e.g., qRT-PCR) genotyping_pcr->molecular_analysis vector_construction Clone sgRNA into Cas9 Expression Vector sgrna_design->vector_construction transformation Agrobacterium-mediated Floral Dip Transformation vector_construction->transformation selection Select T1 Transgenic Plants transformation->selection mutation_detection Screen for Mutations in Target Gene selection->mutation_detection segregation Isolate Homozygous, Cas9-free Mutants in T2/T3 mutation_detection->segregation segregation->phenotypic_analysis segregation->molecular_analysis

Caption: General experimental workflow for generating Caleosin knockout mutants.

Experimental Protocols

Protocol for T-DNA Insertional Mutant Analysis

This protocol outlines the steps for identifying homozygous Caleosin knockout mutants from publicly available T-DNA insertion lines.

1. Ordering T-DNA Insertion Lines:

  • Identify T-DNA insertion lines for your Caleosin gene of interest using resources like the SIGnAL T-DNA Express tool.[5]

  • Order the corresponding seed stocks from the ABRC. Commonly used collections include SALK, SAIL, and GABI-Kat lines.[7][11]

2. Plant Growth and DNA Extraction:

  • Sow the T3 generation seeds on soil or sterile growth medium.

  • After 2-3 weeks, collect leaf tissue from individual plants for genomic DNA extraction. A simple and rapid DNA extraction method is often sufficient.[6]

3. Genotyping PCR:

  • Design three primers for each T-DNA line: a left primer (LP) and a right primer (RP) flanking the insertion site, and a T-DNA left border primer (LB).[6] Primer design tools are available online (e.g., T-DNA Primer Design Tool).

  • Perform two PCR reactions for each plant:

    • Reaction A (Wild-type allele): LP + RP. This will produce a product only in the presence of the wild-type allele.
    • Reaction B (T-DNA insertion allele): LB + RP. This will produce a product only if the T-DNA is inserted.

  • Analyze the PCR products by agarose gel electrophoresis.

    • Homozygous wild-type (WT): Band in Reaction A, no band in Reaction B.
    • Heterozygous (Het): Bands in both Reaction A and Reaction B.
    • Homozygous mutant (ko): No band in Reaction A, band in Reaction B.

Protocol for CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a detailed procedure for generating Caleosin knockout mutants using CRISPR/Cas9.

1. sgRNA Design and Vector Construction:

  • Identify suitable 20-bp target sequences (protospacers) in the coding region of your Caleosin gene that are followed by the Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[8] The target should ideally be in an early exon to maximize the chance of a functional knockout.

  • Synthesize two complementary oligos encoding the chosen protospacer sequence.

  • Anneal the oligos and clone them into a plant expression vector containing the Cas9 nuclease and an sgRNA scaffold, typically under the control of a U6 promoter.[8][12]

2. Arabidopsis Transformation:

  • Transform the resulting plasmid into Agrobacterium tumefaciens strain GV3101.

  • Transform Arabidopsis thaliana (Col-0 is a common ecotype) using the floral dip method.[12]

3. Selection and Screening of T1 Plants:

  • Select transgenic T1 plants by sowing the seeds on a selective medium (e.g., containing hygromycin or kanamycin, depending on the vector's resistance marker).

  • Extract genomic DNA from the resistant T1 seedlings.

  • Amplify the region surrounding the target site by PCR and sequence the product to detect the presence of insertions or deletions (indels).[8]

4. Generation of Homozygous, Cas9-Free Mutants:

  • Allow the T1 plants with confirmed mutations to self-pollinate and collect the T2 seeds.

  • In the T2 generation, screen for plants that are homozygous for the desired mutation and have segregated away the Cas9 transgene (to prevent further mutations). This can be done by PCR genotyping for the mutation and the Cas9 gene.[13]

Data Presentation: Phenotypes of Caleosin Knockout Mutants

The following tables summarize quantitative data from studies on Arabidopsis Caleosin mutants.

Table 1: Seed Phenotypes of clo1 clo2 Double Mutants [4]

GenotypeOil Content (% of WT)Seed Weight (% of WT)
clo1 clo277-84%87-90%

Table 2: Response of rd20 Mutants to Pathogens [14][15]

GenotypePathogenPhenotype
rd20Alternaria brassicicolaEnhanced propagation of the fungus
rd20Pseudomonas syringae pv tomatoReduced severity of damage compared to wild type

Caleosin Signaling Pathways

Caleosins are involved in complex signaling networks, particularly in response to stress. The RD20/CLO3 protein, for example, is implicated in pathways involving ABA, salicylic acid, and G-protein signaling.

caleosin_signaling cluster_stress Stress Signals cluster_signaling Signaling Cascade cluster_response Cellular Response drought Drought aba Abscisic Acid (ABA) drought->aba salt High Salinity salt->aba pathogen Pathogen Infection sa Salicylic Acid (SA) pathogen->sa rd20 RD20/CLO3 aba->rd20 induces expression sa->rd20 gpa1 GPA1 (G-protein α-subunit) rd20->gpa1 negatively regulates oxylipins Oxylipin Metabolism rd20->oxylipins peroxygenase activity stress_response Stress Response oxylipins->stress_response cell_death Modulation of Cell Death oxylipins->cell_death defense Plant Defense oxylipins->defense

References

Application Notes and Protocols for Caleosin Overexpression Systems in Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing caleosin overexpression systems to elucidate the functional roles of these multifaceted proteins in various biological processes. Caleosins, as calcium-binding, lipid-associated proteins with peroxygenase activity, are implicated in lipid metabolism, stress signaling, and developmental pathways in plants and fungi.[1][2][3] Overexpression systems serve as powerful tools to investigate their precise functions.

Introduction to Caleosins and Overexpression Systems

Caleosins are integral proteins of lipid droplets (LDs) and are also found in other cellular membranes like the endoplasmic reticulum.[4][5] They are characterized by a conserved structure that includes an N-terminal EF-hand calcium-binding motif, a central hydrophobic domain that anchors the protein to lipid droplets, and a C-terminal domain with potential phosphorylation sites and heme-binding residues responsible for their peroxygenase activity.[4][6]

Overexpression of specific caleosin isoforms in homologous or heterologous systems (e.g., Arabidopsis thaliana, yeast) allows for the detailed study of their impact on cellular processes. This approach can amplify subtle phenotypes and facilitate the biochemical characterization of the protein's activities.

Key Functions of Caleosins Investigated via Overexpression

Overexpression studies have been pivotal in uncovering the diverse roles of caleosins:

  • Lipid Metabolism and Storage: Overexpression of certain caleosins, such as CLO1 in Arabidopsis, has been shown to significantly increase triacylglycerol (TAG) accumulation, highlighting their role in oil biosynthesis and lipid droplet stability.[7] Conversely, mutations in caleosin genes can lead to decreased oil content and altered fatty acid composition.[7][8]

  • Stress Responses: Several caleosin isoforms are upregulated in response to both biotic and abiotic stresses, including drought, salinity, and pathogen infection.[1] For instance, overexpression of AtCLO3 enhances resistance to fungal pathogens.[2][9] They are involved in oxylipin signaling pathways, which are crucial for plant defense.[1]

  • Seed Germination and Development: Caleosins play a role in the mobilization of stored lipids during seed germination to provide energy for the growing seedling.[8][10] They are also implicated in embryo development.[7]

  • Calcium Signaling: The presence of the EF-hand motif suggests a role in calcium-dependent signaling pathways, although the precise mechanisms are still under investigation.[4][11]

Quantitative Data from Caleosin Overexpression Studies

The following table summarizes key quantitative findings from various caleosin overexpression experiments, providing a clear comparison of their effects.

Caleosin IsoformOverexpression SystemKey Quantitative EffectReference
CLO1 Arabidopsis thaliana seedlings and BY2 cellsUp to 73.6% increase in triacylglycerol content.[7]
clo1 clo2 (double mutant) Arabidopsis thaliana16-23% decrease in oil content.[7]
Quadruple CLO RNAi Arabidopsis thaliana40% decrease in oil content.[7]
AfPXG (Caleosin-like) Yeast (Saccharomyces cerevisiae)Aniline hydroxylation activity of 24.6 nmol min⁻¹ mg⁻¹ protein.[12]
AfPXG (Caleosin-like) Yeast (Saccharomyces cerevisiae)Oleic acid epoxidation activity of 36.2 nmol min⁻¹ mg⁻¹ protein.[12]
AfPXG (Caleosin-like) Yeast (Saccharomyces cerevisiae)Thiobenzamide sulfoxidation activity of 32.8 nmol min⁻¹ mg⁻¹ protein.[12]

Experimental Protocols

Detailed methodologies for key experiments in caleosin functional analysis are provided below.

Protocol for Caleosin Overexpression in Arabidopsis thaliana

This protocol describes the generation of transgenic Arabidopsis plants overexpressing a specific caleosin gene.

Workflow:

G cluster_0 Vector Construction cluster_1 Agrobacterium Transformation cluster_2 Plant Transformation cluster_3 Selection and Analysis Gene Isolation Isolate Caleosin CDS Vector Insertion Clone into pCAMBIA vector (e.g., under 35S promoter) Gene Isolation->Vector Insertion EHA105 Transformation Transform Agrobacterium tumefaciens (e.g., strain EHA105) Vector Insertion->EHA105 Transformation Floral Dip Floral Dip Method EHA105 Transformation->Floral Dip Selection Select T1 seeds (e.g., on antibiotic medium) Floral Dip->Selection Confirmation Confirm transgene presence (PCR) and expression (qRT-PCR) Selection->Confirmation Phenotypic Analysis Analyze subsequent generations (T2, T3) for desired phenotypes Confirmation->Phenotypic Analysis

Caption: Workflow for generating caleosin overexpression in Arabidopsis.

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Columbia-0)

  • Target caleosin cDNA sequence

  • pCAMBIA vector (or other suitable plant expression vector)

  • Restriction enzymes and T4 DNA ligase

  • Agrobacterium tumefaciens strain (e.g., EHA105)

  • Growth media (LB, YEB) and selection antibiotics

  • Infiltration medium

Procedure:

  • Vector Construction:

    • Amplify the full-length coding sequence (CDS) of the target caleosin gene from cDNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the pCAMBIA vector with the corresponding restriction enzymes.

    • Ligate the caleosin CDS into the digested vector, typically under the control of a strong constitutive promoter like CaMV 35S.

    • Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.

  • Agrobacterium Transformation:

    • Transform the confirmed expression vector into competent Agrobacterium tumefaciens EHA105 cells via electroporation or heat shock.

    • Select for transformed Agrobacterium on LB agar plates containing appropriate antibiotics.

  • Plant Transformation (Floral Dip Method):

    • Grow Arabidopsis thaliana plants until they start flowering.

    • Inoculate a liquid culture of the transformed Agrobacterium and grow to an OD600 of ~0.8.

    • Pellet the bacteria and resuspend in infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

    • Invert the flowering Arabidopsis plants into the bacterial suspension for 30-60 seconds.

    • Place the treated plants in a dark, humid environment for 24 hours before returning them to normal growth conditions.

    • Allow the plants to set seed (T1 generation).

  • Selection and Analysis of Transgenic Plants:

    • Harvest the T1 seeds and sterilize them.

    • Plate the seeds on MS medium containing a selection agent (e.g., hygromycin, kanamycin) corresponding to the resistance gene in the T-DNA of the vector.

    • Transfer resistant seedlings to soil and allow them to grow.

    • Confirm the presence of the transgene in T1 plants using genomic PCR.

    • Quantify the overexpression of the caleosin gene using quantitative real-time PCR (qRT-PCR).

    • Analyze subsequent generations (T2, T3) for stable transgene expression and the desired phenotypes.

Protocol for Peroxygenase Activity Assay

This protocol measures the peroxygenase activity of caleosin, which is often performed using a recombinant protein expressed in yeast.[12]

Workflow:

G cluster_0 Protein Expression and Extraction cluster_1 Enzyme Assay cluster_2 Product Analysis Yeast Expression Express caleosin in yeast Cell Lysis Lyse yeast cells Yeast Expression->Cell Lysis Microsomal Fraction Isolate microsomal fraction (centrifugation) Cell Lysis->Microsomal Fraction Protein Quantification Quantify protein concentration (Bradford assay) Microsomal Fraction->Protein Quantification Reaction Setup Set up reaction mixture: - Protein extract - Substrate (e.g., aniline) - Hydroperoxide (e.g., cumene hydroperoxide) Protein Quantification->Reaction Setup Incubation Incubate at specified temperature Reaction Setup->Incubation Stop Reaction Stop the reaction Incubation->Stop Reaction Extraction Extract product Stop Reaction->Extraction HPLC Analysis Analyze by HPLC to quantify product Extraction->HPLC Analysis

Caption: Workflow for peroxygenase activity assay.

Materials:

  • Recombinant caleosin (e.g., from yeast expression system) or microsomal fraction from overexpressing plants.

  • Substrate: Aniline or thiobenzamide.[13][14]

  • Hydroperoxide: Cumene hydroperoxide or H₂O₂.[2]

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).[13]

  • HPLC system for product quantification.

Procedure:

  • Preparation of Enzyme Source:

    • Express the caleosin gene in a suitable system (e.g., Pichia pastoris or Saccharomyces cerevisiae).

    • Harvest the cells and prepare a crude protein extract or isolate the microsomal fraction by differential centrifugation.

    • Determine the total protein concentration of the extract using a Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the protein extract (e.g., 50 µg of protein), the substrate (e.g., aniline), and the reaction buffer in a final volume of 500 µL.[13]

    • Initiate the reaction by adding the hydroperoxide (e.g., cumene hydroperoxide).

    • Incubate the reaction at a controlled temperature (e.g., 26°C) for a specific duration.[13]

    • Include a negative control with heat-inactivated enzyme or a vector-only control.

  • Product Extraction and Analysis:

    • Stop the reaction (e.g., by adding a quenching agent or by extraction).

    • Extract the reaction products using an organic solvent (e.g., dichloromethane/ether).[13]

    • Dry the extract and resuspend it in a suitable solvent for analysis.

    • Quantify the product formation using reverse-phase HPLC with a UV detector. The specific wavelength will depend on the product being measured.

Protocol for Lipid Droplet Analysis

This protocol outlines the methods for visualizing and quantifying lipid droplets in plant cells.

Materials:

  • Plant tissue from wild-type and caleosin-overexpressing lines.

  • Fluorescent dyes for lipid droplets (e.g., BODIPY 493/503 or Nile Red).

  • Confocal laser scanning microscope (CLSM).

  • Transmission electron microscope (TEM) for ultrastructural analysis.

Procedure:

  • Fluorescence Microscopy (for visualization and quantification):

    • Fix the plant tissue (e.g., cotyledons or leaves) in a suitable fixative.

    • Stain the tissue with a lipid droplet-specific fluorescent dye. For example, incubate with BODIPY 493/503.

    • Mount the stained tissue on a microscope slide.

    • Visualize the lipid droplets using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the dye.

    • Capture images and quantify the number and size of lipid droplets using image analysis software (e.g., ImageJ).

  • Transmission Electron Microscopy (for ultrastructural analysis):

    • Fix small pieces of plant tissue in a primary fixative (e.g., glutaraldehyde).

    • Post-fix with osmium tetroxide.

    • Dehydrate the samples through an ethanol series.

    • Infiltrate and embed the tissue in resin.

    • Cut ultra-thin sections and mount them on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

    • Examine the ultrastructure of the cells and lipid droplets using a transmission electron microscope.[8]

Protocol for Triacylglycerol (TAG) Quantification

This protocol describes the extraction and quantification of triacylglycerols from plant tissues.

Materials:

  • Plant tissue from wild-type and caleosin-overexpressing lines.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standard (e.g., triheptadecanoin).

  • Transesterification reagent (e.g., methanol with 1% H₂SO₄).

  • Gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • Lipid Extraction:

    • Homogenize a known amount of fresh or freeze-dried plant tissue.

    • Extract the total lipids using a chloroform:methanol solvent system.

    • Add a known amount of an internal standard to the extraction mixture for normalization.

  • Transesterification:

    • Evaporate the solvent from the lipid extract.

    • Add the transesterification reagent to the dried lipids to convert the fatty acids in the TAGs to fatty acid methyl esters (FAMEs).

    • Heat the reaction mixture to ensure complete conversion.

  • Quantification by GC-FID:

    • Extract the FAMEs into an organic solvent (e.g., hexane).

    • Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector.

    • Separate the different FAMEs based on their chain length and degree of saturation.

    • Quantify the amount of each fatty acid by comparing the peak areas to that of the internal standard.

    • The total TAG content can be calculated from the sum of the individual fatty acid amounts.

Signaling Pathways Involving Caleosins

Caleosins are involved in complex signaling networks, particularly in response to stress. The following diagram illustrates a simplified model of the signaling pathways involving caleosins.

G cluster_0 Stress Signals cluster_1 Hormonal Signaling cluster_2 Caleosin-Mediated Response cluster_3 Downstream Responses Biotic Stress Biotic Stress (e.g., Pathogen Infection) SA Salicylic Acid (SA) Biotic Stress->SA Abiotic Stress Abiotic Stress (e.g., Drought, Salinity) ABA Abscisic Acid (ABA) Abiotic Stress->ABA Caleosin Upregulation Caleosin Gene Upregulation (e.g., CLO3) ABA->Caleosin Upregulation SA->Caleosin Upregulation Peroxygenase Activity Peroxygenase Activity Caleosin Upregulation->Peroxygenase Activity Oxylipin Generation Generation of Oxidized Fatty Acids (Oxylipins) Peroxygenase Activity->Oxylipin Generation Defense Gene Expression Defense Gene Expression Oxylipin Generation->Defense Gene Expression Antifungal Compounds Production of Antifungal Compounds Oxylipin Generation->Antifungal Compounds Stress Tolerance Enhanced Stress Tolerance Defense Gene Expression->Stress Tolerance Antifungal Compounds->Stress Tolerance

Caption: Caleosin-mediated stress signaling pathway.

Caleosins are also involved in autophagy-mediated degradation of lipid droplets, a process known as lipophagy.[10][15] Caleosins such as CLO1 can interact with autophagy-related protein 8 (ATG8), facilitating the delivery of lipid droplets to the vacuole for degradation.[15][16]

G cluster_0 Lipid Droplet Degradation Lipid Droplet Lipid Droplet (with Caleosin, e.g., CLO1) Interaction CLO1-ATG8 Interaction Lipid Droplet->Interaction ATG8 ATG8 Protein ATG8->Interaction Vacuole Vacuole Interaction->Vacuole Degradation Lipid Droplet Degradation (Microlipophagy) Vacuole->Degradation

Caption: Caleosin involvement in lipophagy.

These application notes and protocols provide a solid foundation for researchers to design and execute experiments aimed at understanding the functional roles of caleosins. The use of overexpression systems, combined with the detailed analytical methods described, will continue to be instrumental in advancing our knowledge of these important proteins.

References

Application Notes and Protocols: Immunolocalization of Caleosin in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique family of calcium-binding proteins ubiquitously found in the plant kingdom, associated with lipid droplets and the endoplasmic reticulum.[1] These proteins play a crucial role in various physiological processes, including lipid metabolism, signal transduction, and responses to biotic and abiotic stress.[2] Their dual localization and involvement in stress pathways make them an interesting target for research and potential drug development. Accurate determination of their subcellular distribution is paramount to understanding their function. This document provides detailed protocols for two powerful techniques to visualize the subcellular localization of Caleosin in plant cells: immunofluorescence microscopy and immunogold electron microscopy.

Data Presentation

The following tables provide recommended starting concentrations and conditions for antibodies and other key reagents based on established protocols for similar plant proteins. Optimization will be required for specific antibodies and plant tissues.

Table 1: Recommended Antibody Dilutions for Immunofluorescence

AntibodyHost SpeciesTypeStarting Dilution Range
Anti-Caleosin (Primary)Rabbit/MousePolyclonal/Monoclonal1:100 - 1:1000
Anti-Rabbit/Mouse IgG (Secondary)Goat/DonkeyFluorophore-conjugated1:200 - 1:500

Table 2: Recommended Antibody and Gold Conjugate Dilutions for Immunogold Electron Microscopy

ReagentTypeStarting Dilution Range
Anti-Caleosin (Primary Antibody)Rabbit/Mouse1:50 - 1:200
Goat anti-Rabbit/Mouse IgG (Secondary Antibody)Gold-conjugated (10-15 nm)1:20 - 1:50

Experimental Protocols

Immunofluorescence Microscopy of Caleosin in Arabidopsis thaliana Roots (Whole-Mount)

This protocol is adapted from established methods for whole-mount immunolocalization in Arabidopsis roots and is suitable for visualizing Caleosin in its native tissue context.[3][4]

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Fixation Solution (4% paraformaldehyde in 1x PBS, pH 7.4)

  • Microtubule Stabilizing Buffer (MTSB)

  • Cell Wall Digestion Solution (e.g., 0.5% Cellulase, 0.1% Pectolyase in MTSB)

  • Permeabilization Buffer (1% Triton X-100 in 1x PBS)

  • Blocking Solution (5% BSA in 1x PBS)

  • Primary Antibody (anti-Caleosin)

  • Fluorophore-conjugated Secondary Antibody

  • DAPI solution (for nuclear counterstaining)

  • Antifade Mounting Medium

  • Microscope slides and coverslips

Procedure:

  • Fixation: Fix seedlings in 4% paraformaldehyde in 1x PBS for 60 minutes at room temperature.

  • Washing: Wash the seedlings three times with 1x PBS for 10 minutes each.

  • Cell Wall Digestion: Incubate seedlings in cell wall digestion solution for 30-60 minutes at 37°C. The incubation time should be optimized to allow antibody penetration without destroying tissue morphology.

  • Permeabilization: Permeabilize the tissue with 1% Triton X-100 in 1x PBS for 20 minutes.

  • Blocking: Block non-specific binding by incubating in 5% BSA in 1x PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-Caleosin antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash three times with 1x PBS containing 0.1% Tween 20 for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Washing: Repeat the washing step as in step 7.

  • Counterstaining: Incubate with DAPI solution for 10 minutes to stain the nuclei.

  • Mounting: Mount the seedlings on a microscope slide with antifade mounting medium.

  • Imaging: Visualize the samples using a confocal laser scanning microscope.

Immunogold Electron Microscopy of Caleosin in Plant Leaf Cells

This protocol provides a general framework for localizing Caleosin at the ultrastructural level in plant leaf tissue sections.[5][6]

Materials:

  • Small pieces of young plant leaves

  • Fixation Solution (2% paraformaldehyde, 0.5% glutaraldehyde in 0.1 M phosphate buffer, pH 7.4)

  • 0.1 M Phosphate Buffer

  • Ethanol series (50%, 70%, 90%, 100%) for dehydration

  • LR White resin

  • Nickel grids

  • Blocking Solution (5% BSA in 1x PBS)

  • Primary Antibody (anti-Caleosin)

  • Gold-conjugated Secondary Antibody (e.g., 10 nm gold particles)

  • Uranyl acetate and lead citrate for contrasting

Procedure:

  • Fixation: Fix small leaf pieces in fixation solution for 2 hours at room temperature.

  • Washing: Rinse the samples three times in 0.1 M phosphate buffer for 10 minutes each.

  • Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%, 100%), 15 minutes at each concentration.

  • Infiltration and Embedding: Infiltrate the tissue with LR White resin according to the manufacturer's instructions and polymerize at 60°C.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on nickel grids.

  • Blocking: Float the grids on a drop of blocking solution for 30 minutes.

  • Primary Antibody Incubation: Incubate the grids on a drop of primary anti-Caleosin antibody solution (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the grids by transferring them over a series of drops of 1x PBS.

  • Secondary Antibody Incubation: Incubate the grids on a drop of gold-conjugated secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the grids thoroughly with distilled water.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the grids using a transmission electron microscope.

Visualizations

Immunofluorescence_Workflow A Plant Tissue Preparation (e.g., Arabidopsis roots) B Fixation (4% Paraformaldehyde) A->B C Cell Wall Digestion (Enzymatic) B->C D Permeabilization (Triton X-100) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (anti-Caleosin) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Counterstaining & Mounting (DAPI, Antifade) G->H I Confocal Microscopy H->I

Caption: Workflow for whole-mount immunofluorescence localization of Caleosin.

Immunogold_Workflow A Plant Tissue Preparation (e.g., Leaf sections) B Fixation & Dehydration (Glutaraldehyde/PFA, Ethanol) A->B C Resin Embedding & Sectioning (LR White, Ultramicrotome) B->C D Blocking (5% BSA) C->D E Primary Antibody Incubation (anti-Caleosin) D->E F Secondary Antibody Incubation (Gold-conjugated) E->F G Contrasting & Staining (Uranyl Acetate, Lead Citrate) F->G H Transmission Electron Microscopy G->H

Caption: Workflow for immunogold electron microscopy of Caleosin.

References

Application Notes and Protocols for Studying Caleosin Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins (CLO) are a multifunctional family of calcium-binding proteins ubiquitously found in plants and fungi.[1] These proteins are typically associated with lipid droplets and play crucial roles in various physiological processes, including lipid metabolism, seed germination, and responses to both biotic and abiotic stresses.[1][2][3] Structurally, caleosins possess a single EF-hand calcium-binding motif, a central hydrophobic domain that anchors the protein to lipid droplets, and a C-terminal region with phosphorylation and heme-binding sites.[3][4] Several members of the caleosin family, such as RD20/CLO3 in Arabidopsis thaliana, have been implicated in abscisic acid (ABA) and G-protein signaling pathways, highlighting their importance in plant development and environmental adaptation.[5][6][7]

The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling researchers to elucidate gene function through targeted knockouts.[8][9] This technology is particularly valuable for studying gene families like caleosins, where functional redundancy can mask the effects of single-gene mutations. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of Caleosin genes in plants.

Data Presentation: Phenotypic Analysis of Caleosin Mutants

The following tables summarize quantitative data from studies on Arabidopsis thaliana Caleosin mutants, providing insights into the functional consequences of gene disruption.

Table 1: Effect of rd20 (AtCLO3) Mutation on ABA Sensitivity during Seed Germination

GenotypeTreatmentGermination Rate (%) after 3 days
Wild-Type (WT)0 µM ABA~98%
2 µM ABA~40%
rd20 knockout0 µM ABA~98%
2 µM ABA~80%
RD20 Overexpressor0 µM ABA~98%
2 µM ABA~20%

Data adapted from studies on ABA-mediated regulation of germination.[6]

Table 2: Impact of clo1 Mutation on Fatty Acid Composition in Mature Seeds

GenotypeFatty AcidRelative Abundance (%)
Wild-Type (Col-0)18:1 (Oleic acid)Lower
20:1 (Eicosenoic acid)Higher
clo1 knockout18:1 (Oleic acid)Increased
20:1 (Eicosenoic acid)Significantly Lower

Data adapted from studies on the role of CLO1 in seed lipid composition.[3]

Signaling Pathway and Experimental Workflow Visualizations

Caleosin (RD20/CLO3) in G-Protein Signaling

The following diagram illustrates the role of the Caleosin protein RD20/CLO3 as a negative regulator of the G-protein alpha subunit (GPA1) in Arabidopsis. This interaction is calcium-dependent and influences downstream physiological responses such as hypocotyl growth and leaf morphology.[7]

Caleosin_G_Protein_Signaling Abiotic_Stress Abiotic Stress (Drought, Salt) Ca2_influx Ca2+ Influx Abiotic_Stress->Ca2_influx RD20_CLO3 RD20/CLO3 (Caleosin) Ca2_influx->RD20_CLO3 Activates GPA1_GTP GPA1-GTP (Active) RD20_CLO3->GPA1_GTP Inhibits GTPase activity Downstream_Signaling Downstream Signaling GPA1_GTP->Downstream_Signaling GPA1_GDP GPA1-GDP (Inactive) GPA1_GDP->GPA1_GTP GEF Physiological_Response Physiological Response (e.g., Hypocotyl Elongation, Leaf Morphology) Downstream_Signaling->Physiological_Response

Caption: Caleosin RD20/CLO3 as a negative regulator in G-protein signaling.

Experimental Workflow for CRISPR-Cas9 Mediated Study of Caleosin Function

This workflow outlines the key steps from designing the gene knockout strategy to the final phenotypic analysis of the generated mutant plants.

CRISPR_Workflow cluster_design Phase 1: Design & Cloning cluster_transformation Phase 2: Plant Transformation cluster_analysis Phase 3: Mutant Analysis sgRNA_Design 1. sgRNA Design (Target Caleosin Exon) Vector_Construction 2. Vector Construction (sgRNA into Cas9 vector) sgRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 4. Arabidopsis Floral Dip Agro_Transformation->Plant_Transformation T1_Selection 5. T1 Seed Selection (Antibiotic/Herbicide) Plant_Transformation->T1_Selection Genomic_DNA_Extraction 6. Genomic DNA Extraction T1_Selection->Genomic_DNA_Extraction Mutation_Detection 7. Mutation Detection (PCR & T7E1/Sequencing) Genomic_DNA_Extraction->Mutation_Detection Homozygous_Line_Selection 8. Select Homozygous T2/T3 Lines Mutation_Detection->Homozygous_Line_Selection Phenotypic_Analysis 9. Phenotypic Analysis (Stress Assays, Lipid Profiling) Homozygous_Line_Selection->Phenotypic_Analysis

Caption: Workflow for Caleosin gene functional analysis using CRISPR-Cas9.

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction for Caleosin Gene Knockout

This protocol details the steps for designing single guide RNAs (sgRNAs) to target a Caleosin gene and cloning them into a plant-compatible CRISPR-Cas9 expression vector.

1.1. sgRNA Design:

  • Obtain Target Gene Sequence: Retrieve the full genomic DNA sequence of the target Caleosin gene from a plant genome database (e.g., TAIR for Arabidopsis thaliana).

  • Identify Target Exons: To ensure a complete knockout, target a region within the first or second exon of the gene to induce a frameshift mutation.

  • Use sgRNA Design Tools: Utilize online tools such as CRISPys or SnapGene to identify potential 20-nucleotide sgRNA target sequences.[10][11] These tools will identify sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[11]

  • Evaluate Off-Target Effects: The design tools will also predict potential off-target sites in the genome. Select sgRNAs with the lowest predicted off-target scores to ensure specificity. For gene families like Caleosins, it may be desirable to design an sgRNA that targets a conserved region to knock out multiple members simultaneously.[10]

1.2. Vector Construction (using Golden Gate Cloning):

This method allows for the seamless insertion of the sgRNA into the CRISPR-Cas9 vector.

  • Synthesize Oligonucleotides: For each selected sgRNA, synthesize two complementary DNA oligonucleotides with appropriate overhangs for cloning into your chosen CRISPR-Cas9 vector (e.g., pHEE401E_UBQ_Bar).[12]

  • Phosphorylate and Anneal Oligos:

    • Mix equal molar amounts of the forward and reverse oligos.

    • Add T4 Ligation Buffer and T4 Polynucleotide Kinase (PNK).

    • Incubate in a thermocycler to phosphorylate and anneal the oligos, forming a double-stranded DNA fragment.

  • Set up Golden Gate Reaction:

    • In a single tube, combine the annealed oligo duplex, the recipient CRISPR-Cas9 plant expression vector, a Type IIS restriction enzyme (e.g., BsaI), and T4 DNA ligase.

    • Perform the reaction in a thermocycler with multiple cycles of digestion and ligation to ensure efficient assembly.

  • Transform E. coli:

    • Transform chemically competent E. coli cells with the Golden Gate reaction product.

    • Plate on LB agar with the appropriate antibiotic for selection.

  • Verify Clones:

    • Perform colony PCR on the resulting colonies to screen for positive clones.

    • Isolate plasmid DNA from positive colonies and confirm the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana

This protocol describes the floral dip method for transforming Arabidopsis with the Caleosin-targeting CRISPR-Cas9 construct.

2.1. Agrobacterium Transformation:

  • Transform electrocompetent Agrobacterium tumefaciens (e.g., strain GV3101) with the verified CRISPR-Cas9 plasmid.[13]

  • Plate on LB agar containing appropriate antibiotics for both the Agrobacterium strain and the plasmid.

  • Incubate at 28°C for 2-3 days until colonies appear.

  • Inoculate a single colony into liquid LB with antibiotics and grow overnight at 28°C with shaking.

2.2. Plant Preparation and Floral Dip:

  • Grow Arabidopsis thaliana plants until they are flowering. For optimal results, clip the first bolts to encourage the growth of multiple secondary bolts.

  • Prepare the Agrobacterium infiltration culture by pelleting the overnight culture and resuspending it in a 5% sucrose solution to an OD600 of approximately 0.8.

  • Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05% to act as a surfactant.

  • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium solution for 30-60 seconds with gentle agitation.

  • Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.

  • Return the plants to normal growth conditions and allow them to set seed.

2.3. Selection of T1 Transformants:

  • Harvest the T1 seeds after the plants have dried.

  • Sterilize the seeds and plate them on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., hygromycin or kanamycin) to select for transformed plants.

  • Transplant the surviving green seedlings to soil and grow them to maturity.

Protocol 3: Mutation Detection and Analysis

This protocol outlines the steps to identify CRISPR-Cas9 induced mutations in the target Caleosin gene and to select for homozygous mutant lines.

3.1. Genomic DNA Extraction:

  • Collect leaf tissue from T1 transgenic plants.

  • Extract genomic DNA using a plant DNA extraction kit or a CTAB-based method.

3.2. PCR Amplification of the Target Region:

  • Design PCR primers that flank the sgRNA target site in the Caleosin gene, amplifying a region of 400-800 bp.

  • Perform PCR using the extracted genomic DNA as a template.

3.3. T7 Endonuclease I (T7E1) Assay:

The T7E1 assay is a cost-effective method to screen for the presence of insertions or deletions (indels).[14][15]

  • Denaturation and Reannealing:

    • Take the PCR product from the previous step.

    • Denature the DNA by heating to 95°C for 5 minutes.

    • Gradually cool the sample to room temperature to allow for the formation of heteroduplexes between wild-type and mutant DNA strands.

  • T7E1 Digestion:

    • Incubate the reannealed PCR product with T7 Endonuclease I. The enzyme will cleave at the mismatched sites in the heteroduplexes.

  • Gel Electrophoresis:

    • Run the digested products on an agarose gel.

    • The presence of cleaved DNA fragments of the expected sizes indicates a successful mutation. Wild-type samples will show only the undigested PCR product.

3.4. Sanger Sequencing:

  • For plants that show mutations in the T7E1 assay, purify the PCR product and send it for Sanger sequencing to determine the exact nature of the indel.

  • Analyze the sequencing chromatograms to identify frameshift mutations that would lead to a gene knockout.

3.5. Selection of Homozygous Lines:

  • Allow the T1 plants with confirmed mutations to self-pollinate and collect the T2 seeds.

  • Screen the T2 generation for homozygous mutants (plants where both alleles of the Caleosin gene are mutated). This can be done by performing the T7E1 assay; homozygous mutants will not show cleavage as no heteroduplexes will form.

  • Confirm the homozygous status by Sanger sequencing.

  • Propagate the homozygous T2 lines to the T3 generation to ensure the mutation is stable and heritable. These homozygous lines can then be used for detailed phenotypic characterization.

References

Application Notes: Quantitative Real-Time PCR (qRT-PCR) for Caleosin Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caleosins are a versatile family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum, found ubiquitously in plants and fungi.[1][2] These proteins are integral to various physiological processes, including the accumulation and mobilization of seed storage lipids, seed germination, and responses to both biotic and abiotic stresses.[1][3][4] For instance, certain caleosin isoforms are significantly upregulated during environmental challenges like drought, high salinity, and pathogen infection.[1][3] Given their crucial roles, studying the expression patterns of Caleosin genes is vital for understanding plant development, stress tolerance mechanisms, and for the genetic improvement of oilseed crops.

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for detecting and quantifying mRNA levels, making it the gold standard for gene expression analysis.[5][6] This application note provides a comprehensive protocol for the quantification of Caleosin gene expression using SYBR Green-based qRT-PCR, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

The qRT-PCR workflow begins with the isolation of high-quality total RNA from the tissue of interest. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the PCR amplification. In the real-time PCR step, the amplification of the target Caleosin gene is monitored in real-time using a fluorescent dye like SYBR Green, which intercalates with double-stranded DNA. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[7] The Cq value is inversely proportional to the initial amount of target template.[7] By normalizing the Cq value of the Caleosin gene to that of a stably expressed reference gene, the relative expression level can be accurately determined using methods like the 2-ΔΔCt calculation.[3][6]

Experimental Protocols

RNA Extraction and Quality Control

High-quality, intact RNA is paramount for accurate gene expression analysis.

Materials:

  • Plant tissue (e.g., leaves, roots, developing seeds)

  • Liquid nitrogen

  • RNase-free pestle and mortar, tubes, and pipette tips

  • Plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, QIAGEN)

  • DNase I, RNase-free

  • Nanodrop spectrophotometer

  • Agarose gel electrophoresis system

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract total RNA from the powdered tissue following the manufacturer's protocol of your chosen RNA extraction kit.

  • Perform an on-column or in-solution DNase I treatment to eliminate contaminating genomic DNA (gDNA).

  • Elute the RNA in RNase-free water.

  • Quality Control:

    • Purity: Measure the absorbance ratios A260/A280 and A260/A230 using a Nanodrop spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicate pure RNA.[8]

    • Integrity: Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) should be visible, with the upper band being approximately twice as intense as the lower band.

First-Strand cDNA Synthesis

Materials:

  • Total RNA (1-2 µg)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • Oligo(dT) primers and/or random hexamers

  • RNase-free water

Protocol:

  • In an RNase-free tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit, following the manufacturer's instructions.

  • The reaction typically includes a mix of oligo(dT) and random primers to ensure comprehensive reverse transcription of all RNA species.

  • Perform the reverse transcription reaction in a thermal cycler using the program recommended by the kit manufacturer.

  • Store the resulting cDNA at -20°C until use.

Primer Design and Validation

Proper primer design is critical for the specificity and efficiency of the qRT-PCR reaction.

Design Criteria:

  • Target Specificity: Primers should be designed to amplify a unique region of the Caleosin gene of interest. Use tools like NCBI Primer-BLAST to check for potential off-target amplification.[9]

  • Amplicon Length: Aim for a product size between 70 and 200 base pairs for optimal amplification efficiency.[9]

  • Melting Temperature (Tm): Primers should have a Tm between 60-63°C, with the Tm of the forward and reverse primers within 3°C of each other.[9]

  • GC Content: Maintain a GC content between 40-60%.

  • Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction to prevent amplification of any residual gDNA.[8][9]

Table 1: Example Primers for Arabidopsis thaliana Caleosin 3 (AtCLO3/RD20)

Gene Name Primer Sequence (5' to 3') Amplicon Size (bp)
AtCLO3 Forward GCTCTCTTGCTCGTCTCTCC 120

| (AT2G25890) | Reverse | TCGGAACCACCAAGAGTAGA | |

Reference Gene Selection: The accuracy of relative quantification depends on the stability of the reference gene(s) used for normalization. The expression of these genes should not vary across the experimental conditions or tissues being studied.[10][11] Commonly used plant reference genes include Actin (ACT), Ubiquitin (UBQ), Elongation factor-1-alpha (EF1α), and Tubulin (TUB).[10][11][12] It is crucial to validate the stability of several candidate reference genes using algorithms like geNorm or NormFinder to determine the most suitable one(s) for your specific experimental system.[10]

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA template

  • Forward and reverse primers (10 µM stock)

  • SYBR Green qPCR Master Mix (2x)

  • Nuclease-free water

  • qRT-PCR instrument

Protocol:

  • Thaw all components on ice.

  • Prepare the qPCR reaction mix in a sterile, nuclease-free tube. A typical 10 µL reaction is outlined in Table 2. Prepare a master mix for all reactions to minimize pipetting errors.

  • Aliquot the master mix into qPCR plate wells or tubes.

  • Add the appropriate cDNA template to each well. Include multiple biological and technical replicates.

  • Controls:

    • No-Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.

    • No-Reverse-Transcriptase Control (-RT): Use RNA that has not been reverse transcribed to check for gDNA contamination.

  • Seal the plate, centrifuge briefly, and place it in the qRT-PCR instrument.

  • Set up the thermal cycling program as specified in Table 3.

Table 2: qRT-PCR Reaction Setup (10 µL)

Component Volume (µL) Final Concentration
SYBR Green Master Mix (2x) 5.0 1x
Forward Primer (10 µM) 0.4 400 nM
Reverse Primer (10 µM) 0.4 400 nM
cDNA Template (~20 ng) 1.0 ~2 ng/µL
Nuclease-free water 3.2 -

| Total Volume | 10.0 | |

Table 3: Typical qRT-PCR Thermal Cycling Conditions

Step Temperature (°C) Time Cycles
Polymerase Activation 95 2 min 1
Denaturation 95 5 sec 40
Annealing/Extension 60 30 sec

| Melt Curve Analysis | 65-95 | Increments of 0.5°C | 1 |

Data Analysis

The most common method for relative quantification is the Comparative Ct (ΔΔCt) Method .[6]

  • Normalization (ΔCt): For each sample, normalize the Ct value of the target gene (Caleosin) to the Ct value of the reference gene.

    • ΔCt = Ct (Caleosin) - Ct (Reference)

  • Calibration (ΔΔCt): Normalize the ΔCt of the test sample to the ΔCt of the control/calibrator sample.

    • ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCt

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 4: Example Ct Values for Caleosin Expression under Drought Stress

Sample Biological Replicate Ct (Caleosin) Ct (Reference)
Control 1 22.5 18.2
2 22.7 18.3
3 22.6 18.1
Drought 1 20.1 18.3
2 19.9 18.2

| | 3 | 20.2 | 18.4 |

Table 5: Relative Quantification of Caleosin Expression

Condition Mean Ct (Caleosin) Mean Ct (Reference) ΔCt (Mean ± SD) ΔΔCt Fold Change (2-ΔΔCt)
Control 22.60 18.20 4.40 ± 0.10 0 1.0

| Drought | 20.07 | 18.30 | 1.77 ± 0.15 | -2.63 | 6.19 |

Visualizations

Experimental Workflow

qRT_PCR_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) RNA_Extraction 2. Total RNA Extraction & DNase Treatment Sample->RNA_Extraction QC 3. RNA Quality Control (Purity & Integrity) RNA_Extraction->QC cDNA 4. cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR_Setup 5. qRT-PCR Setup (Primers, SYBR Green) cDNA->qPCR_Setup Amplification 6. Amplification & Data Acquisition qPCR_Setup->Amplification Analysis 7. Data Analysis (ΔΔCt Method) Amplification->Analysis Result Relative Gene Expression (Fold Change) Analysis->Result

Caption: Workflow for Caleosin gene expression analysis using qRT-PCR.

Caleosin Signaling in Abiotic Stress Response

Caleosins, such as RD20/CLO3 in Arabidopsis, are involved in stress signaling pathways, particularly those mediated by abscisic acid (ABA).[1][4] They can act as calcium-binding proteins and have peroxygenase activity, contributing to the production of oxylipins, which are signaling molecules in stress responses.[1] Some caleosins also interact with and regulate components of G-protein signaling pathways.[13][14]

Caleosin_Signaling stress Abiotic Stress (Drought, Salinity) aba ABA Synthesis & Signaling stress->aba induces ca2 Ca²⁺ Influx stress->ca2 triggers caleosin Caleosin Gene (e.g., CLO3) Upregulation aba->caleosin gpa1 G-Protein Signaling (e.g., GPA1) response Stress Response (Stomatal Control, etc.) gpa1->response modulates protein Caleosin Protein (Ca²⁺ binding, Peroxygenase) ca2->protein activates caleosin->protein translates to protein->gpa1 regulates oxylipin Oxylipin Production protein->oxylipin catalyzes oxylipin->response mediates

References

Application Notes and Protocols for Recombinant Caleosin Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique class of calcium-binding proteins ubiquitously found in the plant kingdom, primarily associated with lipid droplets (also known as oil bodies).[1] Structurally, they are characterized by a central hydrophobic domain that anchors the protein to the lipid droplet core, flanked by N- and C-terminal hydrophilic domains exposed to the cytosol. The N-terminal domain contains a single EF-hand calcium-binding motif. Some caleosin isoforms also exhibit peroxygenase activity, implicating them in plant stress responses and the metabolism of oxylipins.

The unique properties of caleosins, particularly their ability to emulsify and stabilize lipid bodies, have been harnessed for biotechnological applications, including the production and purification of recombinant proteins. This document provides detailed protocols for the expression of recombinant caleosin in Escherichia coli and subsequent purification using two distinct methods: traditional affinity chromatography and a novel artificial oil body (AOB) system.

Data Presentation: Purification of Recombinant Caleosin

The following table summarizes representative data for the purification of a His-tagged recombinant caleosin isoform, illustrating the typical yield and purity achievable with affinity chromatography.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract38011603.051001
Solubilized LD Proteins24710904.41941.4
Ni²⁺ Affinity Chromatography21.595744.582.511.3 - 11.9

Table adapted from representative data for His-tagged date palm caleosin isoforms purified by affinity chromatography on a Ni²⁺ column.[2]

Experimental Protocols

Protocol 1: Expression of Recombinant Caleosin in E. coli

This protocol describes the expression of a recombinant caleosin gene cloned into a pET vector system, which utilizes a T7 promoter for high-level expression.

1. Vector Construction:

  • The full-length cDNA of the target caleosin is amplified by PCR.
  • Restriction sites (e.g., NdeI and XhoI) are introduced at the 5' and 3' ends of the gene, respectively, for cloning into a pET expression vector (e.g., pET29a(+)).
  • For affinity purification, a sequence encoding a polyhistidine tag (His-tag) can be incorporated at the N- or C-terminus.
  • The PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated, and transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
  • The sequence of the resulting construct is verified by DNA sequencing.

2. Transformation into Expression Host:

  • The verified plasmid is transformed into an E. coli expression strain, such as BL21(DE3) or Rosetta(DE3)pLysS.
  • Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET29a(+)).

3. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking (220-250 rpm).
  • Inoculate 1 L of fresh LB medium (in a 2 L baffled flask for optimal aeration) with the overnight culture (typically a 1:100 dilution).
  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Optimal concentration should be determined empirically.
  • Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.[3]
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Caleosin using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is suitable for caleosins expressed with a polyhistidine tag.

1. Cell Lysis:

  • Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes.
  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and denaturation of the protein.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

2. Affinity Purification:

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of Lysis Buffer.
  • Load the clarified lysate onto the column. The flow rate should be slow (e.g., 0.5-1.0 mL/min) to allow for efficient binding of the His-tagged protein.
  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
  • Elute the His-tagged caleosin from the column using Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions of 1-2 mL.
  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

3. Buffer Exchange and Concentration:

  • Pool the fractions containing the purified caleosin.
  • If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., PBS, pH 7.4).
  • Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular weight cutoff.

Protocol 3: Purification of Recombinant Caleosin using an Artificial Oil Body (AOB) System

This innovative, non-chromatographic method leverages the natural affinity of caleosin for lipid bodies. This protocol is particularly useful for caleosin expressed as a fusion protein where the caleosin moiety acts as a purification tag.[4]

1. Expression of Caleosin Fusion Protein:

  • Express the caleosin fusion protein in E. coli as described in Protocol 1. The protein of interest is fused to caleosin, often with an intervening protease cleavage site (e.g., for intein self-splicing or a specific protease).[4]

2. Cell Lysis (as in Protocol 2, Step 1):

  • Perform cell lysis and clarification as described for the IMAC protocol. The resulting supernatant contains the soluble caleosin fusion protein.

3. Formation of Artificial Oil Bodies (AOBs):

  • In a suitable tube, combine the following:
  • 1 mL of 0.1 M sodium phosphate buffer (pH 7.5)
  • 250 µL of the clarified cell lysate containing the caleosin fusion protein
  • 150 µg of phosphatidylcholine
  • 15 mg of a neutral lipid (e.g., olive oil or triacylglycerol)[4]
  • Mix the components thoroughly.
  • Emulsify the mixture by sonication on ice. Perform three 20-second pulses at 30% amplitude, with cooling periods in between.[4] This process forms stable AOBs where the caleosin fusion protein anchors to the surface.

4. Isolation of AOBs:

  • Centrifuge the emulsion at 10,000 x g for 15 minutes at 4°C.[4]
  • The AOBs will form a distinct creamy layer at the top. The aqueous phase below contains the unbound cellular proteins.
  • Carefully remove the aqueous phase from the bottom.
  • Wash the AOB layer by resuspending it in a fresh buffer and repeating the centrifugation. This step can be repeated to increase purity.

5. Elution of Target Protein (if applicable):

  • If the caleosin is used as a fusion tag for another protein, the target protein can be cleaved from the AOB-bound caleosin.
  • For intein-mediated cleavage, resuspend the AOBs in a cleavage-inducing buffer (e.g., containing 40 mM DTT) and incubate for 16 hours to allow for self-splicing.[4]
  • For enzymatic cleavage, resuspend the AOBs in a buffer compatible with the specific protease and incubate under optimal conditions.
  • After cleavage, centrifuge the mixture again at 10,000 x g for 15 minutes. The purified target protein will be in the supernatant, while the caleosin tag remains bound to the AOBs in the top layer.

Visualizations

Recombinant_Caleosin_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression PCR Amplify Caleosin cDNA Ligation Ligation PCR->Ligation Vector pET Expression Vector Vector->Ligation Transform_Clone Transform E. coli (Cloning Strain) Ligation->Transform_Clone Verify Plasmid Isolation & Sequencing Transform_Clone->Verify Transform_Express Transform E. coli (Expression Strain) Verify->Transform_Express Verified Plasmid Culture Overnight Culture Transform_Express->Culture ScaleUp Scale-Up Culture (1L) Culture->ScaleUp Induction Induce with IPTG ScaleUp->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Caleosin_Purification_Workflows cluster_imac Method A: Affinity Chromatography (IMAC) cluster_aob Method B: Artificial Oil Body (AOB) System Start Harvested Cell Pellet Lysis Cell Lysis & Clarification Start->Lysis Supernatant Clarified Lysate Lysis->Supernatant Load Load onto Ni-NTA Column Supernatant->Load AOB_Formation Form AOBs (Lysate + Oil + Phospholipid) Supernatant->AOB_Formation Wash Wash Column Load->Wash Elute Elute with Imidazole Wash->Elute Purified_IMAC Purified His-Caleosin Elute->Purified_IMAC AOB_Isolation Isolate AOBs by Centrifugation AOB_Formation->AOB_Isolation Cleavage Cleave Fusion Protein (Optional) AOB_Isolation->Cleavage Purified_AOB Purified Target Protein Cleavage->Purified_AOB

References

Application Notes and Protocols for Yeast Two-Hybrid Analysis of Caleosin Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caleosins are a unique class of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants and fungi.[1][2] These proteins play crucial roles in various cellular processes, including oil accumulation, seed development, and responses to both biotic and abiotic stress.[1][3] Structurally, caleosins feature a single EF-hand calcium-binding motif, a central hydrophobic domain that anchors them to lipid droplets, and a C-terminal region with phosphorylation sites.[4] Given their involvement in significant physiological pathways, understanding their protein-protein interactions is paramount for elucidating their functions and for identifying potential targets for drug development and crop improvement.

The yeast two-hybrid (Y2H) system is a powerful in vivo technique to identify and characterize binary protein-protein interactions.[5][6] The principle relies on the reconstitution of a functional transcription factor from two separate domains—a DNA-binding domain (DBD) and an activation domain (AD)—through the interaction of two proteins of interest, termed "bait" and "prey".[5][7] This application note provides detailed protocols for conventional and membrane-adapted yeast two-hybrid assays to investigate Caleosin protein interactions, summarizes key quantitative data, and presents a signaling pathway involving Caleosins.

Caleosin Protein Interactions Identified via Yeast Two-Hybrid

Yeast two-hybrid and related techniques have successfully identified several interacting partners for various Caleosin isoforms, shedding light on their functional roles in cellular signaling and trafficking.

Table 1: Summary of Caleosin Interactions Investigated by Yeast Two-Hybrid Assays

Caleosin (Bait)Interacting Partner (Prey)Y2H System UsedQuantitative ReadoutReference
CLO1, CLO2, CLO3ATG8b, ATG8hSplit-Ubiquitinβ-galactosidase activity[8]
CLO7GPA1, Pirin1Conventional Y2H, BiFCGrowth on selective media[5][9]
RD20/CLO3GPA1Conventional Y2H, BiFCGrowth on selective media with 3-AT[7][10]

Quantitative Data from Caleosin Y2H Studies

The interaction between Caleosins (CLO1, CLO2, CLO3) and Autophagy-related protein 8 (ATG8) has been quantified using a split-ubiquitin yeast two-hybrid system, which is suitable for membrane-associated proteins. The strength of the interaction was assessed by measuring the activity of the lacZ reporter gene (β-galactosidase).

Table 2: Quantitative β-galactosidase Activity for Caleosin-ATG8 Interactions

BaitPreyMean β-galactosidase Activity (Miller units) ± SD
CLO1-CubNubG-ATG8b18.5 ± 3.5
CLO1-CubNubG-ATG8h15.2 ± 2.8
CLO2-CubNubG-ATG8b22.1 ± 4.1
CLO2-CubNubG-ATG8h19.8 ± 3.7
CLO3-CubNubG-ATG8b25.4 ± 4.9
CLO3-CubNubG-ATG8h23.1 ± 4.3
OLE1-Cub (Control)NubG-ATG8b12.3 ± 2.5
OLE1-Cub (Control)NubG-ATG8h10.9 ± 2.1
CLO1/2/3-CubNubG (Negative Control)< 1.0

*Data adapted from Miklaszewska et al. (2023).[8] The data indicates a significant interaction between CLO1, CLO2, and CLO3 with both ATG8b and ATG8h compared to the negative control.

Experimental Protocols

Protocol 1: Conventional GAL4-based Yeast Two-Hybrid Assay for Caleosin Interactions (e.g., CLO7 with GPA1)

This protocol is adapted for screening water-soluble protein domains or full-length proteins that are not integral membrane proteins.

1. Vector Construction:

  • Clone the full-length coding sequence (or specific domains) of your Caleosin of interest (e.g., CLO7) into a GAL4 DNA-binding domain (DBD) vector (e.g., pGBKT7). This will create the "bait" plasmid.

  • Clone the coding sequence of the potential interacting partner (e.g., GPA1) into a GAL4 activation domain (AD) vector (e.g., pGADT7). This will be the "prey" plasmid.

  • Ensure in-frame fusion of the inserts with the DBD and AD sequences by sequencing.

2. Yeast Transformation:

  • Use a suitable yeast strain (e.g., AH109 or Y2H Gold) that contains multiple reporter genes (e.g., HIS3, ADE2, lacZ).

  • Co-transform the yeast with the bait (pGBKT7-Caleosin) and prey (pGADT7-Interactor) plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Plate the transformed yeast onto Synthetic Defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

3. Interaction Screening:

  • Pick individual colonies from the SD/-Leu/-Trp plates and re-streak them onto selective media of increasing stringency:

    • Low Stringency: SD medium lacking Leucine, Tryptophan, and Histidine (SD/-Leu/-Trp/-His).

    • Medium Stringency: SD/-Leu/-Trp/-His supplemented with a competitive inhibitor of the HIS3 gene product, 3-amino-1,2,4-triazole (3-AT), at various concentrations (e.g., 1-5 mM). The optimal concentration of 3-AT should be determined empirically for each bait protein to suppress auto-activation.

    • High Stringency: SD medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).

  • Incubate plates at 30°C for 3-7 days and monitor for yeast growth. Growth on the selective media indicates a positive interaction.

4. Quantitative Assay (Optional - β-galactosidase Assay):

  • Perform a quantitative liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) or a filter lift assay using X-gal to measure the strength of the interaction. Blue coloration indicates a positive interaction.

5. Controls:

  • Positive Control: Co-transform yeast with plasmids known to encode strongly interacting proteins (e.g., pGBKT7-53 and pGADT7-T).

  • Negative Controls:

    • Co-transform pGBKT7-Caleosin with an empty pGADT7 vector.

    • Co-transform an empty pGBKT7 vector with pGADT7-Interactor.

    • Co-transform pGBKT7-Lamin with pGADT7-Interactor (Lamin is a common negative control as it does not interact with most proteins).

  • Auto-activation Control: Transform yeast with the pGBKT7-Caleosin bait plasmid alone and plate on SD/-Trp/-His and SD/-Trp/-Ade to check for self-activation of the reporter genes.

Protocol 2: Split-Ubiquitin Yeast Two-Hybrid Assay for Membrane-Associated Caleosins (e.g., CLO1 with ATG8)

This system is designed for integral membrane or membrane-associated proteins like Caleosins, as the interaction occurs at the membrane and does not require translocation to the nucleus.[11][12]

1. Vector Construction:

  • Clone the full-length coding sequence of the Caleosin (e.g., CLO1) into the bait vector (e.g., pBT3-N), which fuses the Caleosin to the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16).

  • Clone the coding sequence of the potential interactor (e.g., ATG8b) into the prey vector (e.g., pPR3-N), which fuses it to the N-terminal half of ubiquitin (NubG).

2. Yeast Transformation:

  • Use a suitable yeast strain (e.g., NMY51).

  • Co-transform the yeast with the Caleosin-Cub bait plasmid and the Interactor-NubG prey plasmid.

  • Plate transformants on SD/-Leu/-Trp to select for diploid cells containing both plasmids.

3. Interaction Screening:

  • Interaction between the Caleosin-Cub and Interactor-NubG reconstitutes the split-ubiquitin, which is recognized and cleaved by ubiquitin-specific proteases.

  • This cleavage releases the LexA-VP16 transcription factor, which then translocates to the nucleus and activates reporter genes.

  • Plate the diploid yeast on selective media: SD/-Leu/-Trp/-His/-Ade.

  • Growth on this selective medium indicates a positive interaction.

4. Quantitative β-galactosidase Assay:

  • As described in Protocol 1, perform a quantitative liquid β-galactosidase assay with ONPG to measure the strength of the interaction.

5. Controls:

  • Positive Control: Use provided control plasmids from a commercial split-ubiquitin kit that encode known interacting membrane proteins.

  • Negative Controls:

    • Co-transform Caleosin-Cub with an empty NubG prey vector.

    • Use a non-interacting membrane protein as a control bait.

Visualizations

Caleosin Y2H Experimental Workflow

Y2H_Workflow cluster_assay Yeast Two-Hybrid Assay Bait_Gene Caleosin Gene Bait_Plasmid Bait Plasmid (DBD-Caleosin) Bait_Gene->Bait_Plasmid Clone Prey_Gene Interactor Gene Prey_Plasmid Prey Plasmid (AD-Interactor) Prey_Gene->Prey_Plasmid Clone DBD_Vector DBD Vector (pGBKT7) DBD_Vector->Bait_Plasmid AD_Vector AD Vector (pGADT7) AD_Vector->Prey_Plasmid Co_Transform Co-transformation Bait_Plasmid->Co_Transform Prey_Plasmid->Co_Transform Yeast Yeast Strain (e.g., AH109) Yeast->Co_Transform Selection_Initial Select on SD/-Leu/-Trp Co_Transform->Selection_Initial Interaction_Test Screen on SD/-Leu/-Trp/-His/-Ade Selection_Initial->Interaction_Test Reporter_Activation Reporter Gene Activation Interaction_Test->Reporter_Activation If Interaction Occurs

Caption: Workflow of a conventional Yeast Two-Hybrid experiment.

Caleosin Signaling and Interaction Network

Caleosin_Pathway CLO1 CLO1 ATG8 ATG8 CLO1->ATG8 interacts (Y2H) CLO2 CLO2 CLO2->ATG8 interacts (Y2H) CLO3 CLO3 / RD20 CLO3->ATG8 interacts (Y2H) GPA1 GPA1 (Gα subunit) CLO3->GPA1 interacts (Y2H) (negative regulation) CLO7 CLO7 CLO7->GPA1 interacts (Y2H) (Ca2+ dependent) Pirin1 Pirin1 CLO7->Pirin1 interacts (Y2H) (Ca2+ dependent) SeedGermination Seed Germination & Embryo Viability CLO7->SeedGermination Lipophagy Lipophagy (Lipid Droplet Degradation) ATG8->Lipophagy mediates GPA1->Pirin1 downstream effector StressResponse Stress Signaling (e.g., ABA) GPA1->StressResponse Pirin1->StressResponse

References

Application Note: High-Purity Isolation of Plant Lipid Droplets for Caleosin-Centric Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caleosins are a crucial family of calcium-binding proteins integral to the structure and function of plant lipid droplets (LDs).[1][2] These proteins are involved in a variety of cellular processes, including oil accumulation, embryo development, and stress responses.[2] Accurate and efficient isolation of intact lipid droplets is paramount for the detailed study of caleosin localization, protein-protein interactions, and overall function. This application note provides a detailed protocol for the isolation of high-purity lipid droplets from plant tissues, specifically tailored for researchers focused on caleosin studies. The described methodology is based on sucrose density gradient centrifugation, a widely adopted and effective technique for separating these buoyant organelles.[3][4]

Core Principles

The isolation of lipid droplets leverages their unique low density compared to other cellular organelles.[3][5] The protocol involves the gentle homogenization of plant tissue to release cellular contents, followed by a series of centrifugation steps. A discontinuous sucrose gradient allows for the flotation of lipid droplets to the top of the gradient, while denser organelles and cellular debris pellet at the bottom or remain in higher density fractions. This process yields a highly enriched fraction of lipid droplets suitable for subsequent proteomic and biochemical analyses of caleosins.

Quantitative Data Summary

The efficiency of lipid droplet isolation can be assessed by various parameters, including yield and purity. The following table summarizes expected quantitative data from the described protocol, compiled from typical results in the field.

ParameterMetricExpected ValueSource Tissue Example
Yield mg of Lipid Droplet Protein / g of Fresh Weight Tissue0.1 - 0.5 mg/gArabidopsis thaliana leaves
µg of Triacylglycerol (TAG) / g of Fresh Weight Tissue50 - 200 µg/gArabidopsis thaliana leaves
Purity Enrichment of Caleosin (vs. Homogenate)10 - 20 foldProteomic Analysis
Reduction of Contaminant Proteins (e.g., RuBisCO)> 95%Western Blot Analysis
Integrity Percentage of Intact LDs> 90%Microscopic Examination (BODIPY staining)

Experimental Protocols

Materials and Reagents
  • Plant Tissue: e.g., Arabidopsis thaliana leaves, oilseeds.

  • Homogenization Buffer: 50 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM EDTA, 5 mM DTT, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

  • Sucrose Solutions (in Homogenization Buffer base without sucrose): 1.2 M, 0.8 M, 0.4 M, and 0.2 M sucrose solutions.

  • Floating Buffer 1: 0.4 M Sucrose, 10 mM NaH2PO4 (pH 7.5), 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease Inhibitor Cocktail.[3]

  • Floating Buffer 2: 0.2 M Sucrose, 10 mM NaH2PO4 (pH 7.5), 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease Inhibitor Cocktail.[3]

  • Lipid Droplet Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 0.25 M sucrose, 1 mM EDTA.

  • BODIPY 493/503 stock solution: 1 mg/mL in DMSO.

  • Bradford Reagent for protein quantification.

Equipment
  • Chilled mortar and pestle or blender.

  • Miracloth.

  • Refrigerated centrifuge and ultracentrifuge with swinging bucket rotors.

  • Ultracentrifuge tubes (e.g., 13.2 mL for SW41Ti rotor).

  • Glass Pasteur pipettes.

  • Fluorescence microscope.

  • Spectrophotometer.

Detailed Methodology

1. Tissue Homogenization:

  • Harvest fresh plant tissue (e.g., 5-10 g of Arabidopsis leaves). Perform all subsequent steps at 4°C or on ice to minimize enzymatic degradation.

  • Chop the tissue into small pieces using a razor blade.

  • Add the chopped tissue to a chilled mortar with 2 volumes (w/v) of ice-cold Homogenization Buffer.

  • Grind the tissue thoroughly until a uniform homogenate is achieved.

  • Filter the homogenate through four layers of Miracloth into a chilled beaker to remove large debris.

2. Initial Centrifugation:

  • Transfer the filtrate to centrifuge tubes.

  • Centrifuge at 1,000 x g for 10 minutes to pellet cell debris and nuclei.

  • Carefully collect the supernatant, which contains the lipid droplets, and discard the pellet.

3. Sucrose Gradient Ultracentrifugation (First Flotation):

  • Transfer the supernatant to an ultracentrifuge tube.

  • Gently overlay the supernatant with an equal volume of Floating Buffer 1 (0.4 M sucrose).

  • Centrifuge at 100,000 x g for 1 hour at 4°C.

  • After centrifugation, a white "fat pad" containing the lipid droplets will be visible at the top of the gradient.

  • Carefully collect the lipid droplet fraction using a glass Pasteur pipette.

4. Sucrose Gradient Ultracentrifugation (Second Flotation for Higher Purity):

  • Resuspend the collected lipid droplet fraction in 1 mL of Homogenization Buffer.

  • Place the resuspended fraction at the bottom of a new ultracentrifuge tube.

  • Gently overlay with Floating Buffer 1 (0.4 M sucrose) and then Floating Buffer 2 (0.2 M sucrose).

  • Centrifuge at 100,000 x g for 30 minutes at 4°C.

  • The purified lipid droplets will form a distinct layer at the interface of the 0.2 M sucrose and the air.

  • Carefully collect the purified lipid droplet fraction.

5. Protein and Lipid Analysis:

  • Protein Quantification: The protein concentration of the isolated lipid droplet fraction can be determined using the Bradford assay.

  • Caleosin Analysis: The presence and enrichment of specific caleosins can be confirmed by SDS-PAGE and Western blot analysis using caleosin-specific antibodies.

  • Lipid Analysis: The neutral lipid content, primarily triacylglycerols (TAGs), can be quantified using gas chromatography-mass spectrometry (GC-MS) after extraction with a chloroform:methanol (2:1, v/v) solution.[6]

  • Purity and Integrity Assessment: The purity and integrity of the isolated lipid droplets can be visualized by staining with the neutral lipid-specific fluorescent dye BODIPY 493/503 and observing under a fluorescence microscope. Intact lipid droplets will appear as spherical structures.

Visualizations

Lipid_Droplet_Isolation_Workflow Start Start: Fresh Plant Tissue Homogenization Homogenization in Sucrose Buffer Start->Homogenization Filtration Filtration through Miracloth Homogenization->Filtration LowSpeedCent Low-Speed Centrifugation (1,000 x g, 10 min) Filtration->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 Pellet1 Discard Pellet (Debris, Nuclei) LowSpeedCent->Pellet1 UltraCent1 First Ultracentrifugation (100,000 x g, 1 hr) with 0.4 M Sucrose Overlay Supernatant1->UltraCent1 FatPad1 Collect Floating Fat Pad (Crude Lipid Droplets) UltraCent1->FatPad1 UltraCent2 Second Ultracentrifugation (100,000 x g, 30 min) with 0.4 M & 0.2 M Sucrose Overlay FatPad1->UltraCent2 PurifiedLDs Collect Purified Lipid Droplets UltraCent2->PurifiedLDs Analysis Downstream Analysis (Proteomics, Lipidomics, Western Blot for Caleosins) PurifiedLDs->Analysis End End: Purified Lipid Droplets Analysis->End Caleosin_Function_Pathway cluster_LD Lipid Droplet Caleosin Caleosin (e.g., CLO1) TAG Triacylglycerols (TAGs) Caleosin->TAG Stabilizes/Promotes Accumulation ATG8 ATG8 Protein Caleosin->ATG8 Interacts via AIM Lipophagy Lipophagy (LD Degradation) TAG->Lipophagy Mobilization ATG8->Lipophagy ER Endoplasmic Reticulum LipidSyn Lipid Synthesis ER->LipidSyn Calcium Ca2+ Signaling Calcium->Caleosin LipidSyn->TAG Stress Abiotic/Biotic Stress Stress->Caleosin Vacuole Vacuole Lipophagy->Vacuole

References

Application Notes and Protocols: Caleosin in Biotechnological Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caleosins are a unique class of calcium-binding proteins found ubiquitously in the plant kingdom and some fungi. Structurally, they are characterized by a central hydrophobic domain, which anchors them to lipid droplets (oil bodies), and hydrophilic N- and C-terminal domains exposed to the cytosol.[1] The N-terminus contains a conserved EF-hand calcium-binding motif, while the C-terminus often possesses phosphorylation sites, suggesting a role in signal transduction.[1][2] Beyond their structural role in stabilizing lipid droplets, many caleosins exhibit peroxygenase activity, enabling them to catalyze the epoxidation and hydroxylation of fatty acids.[1][3] These multifaceted properties make caleosins highly attractive for a range of biotechnological applications, from recombinant protein production and biocatalysis to drug delivery.

This document provides detailed application notes and protocols for the utilization of caleosin in various biotechnological processes.

Application: Recombinant Protein Production using Caleosin Fusion Technology

Caleosins can be used as fusion partners to simplify the expression and purification of recombinant proteins in systems like Escherichia coli. The hydrophobic domain of caleosin targets the fusion protein to artificial oil bodies, which can be easily separated from the aqueous phase of the cell lysate by centrifugation. This allows for a simple and cost-effective purification strategy.

Experimental Workflow for Caleosin Fusion Protein Production

Recombinant_Protein_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene_of_Interest Gene of Interest Ligation Ligation Gene_of_Interest->Ligation Caleosin_Gene Caleosin Gene Caleosin_Gene->Ligation Expression_Vector Expression Vector (e.g., pET) Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid (Caleosin-Gene Fusion) Ligation->Recombinant_Plasmid Transformation Transformation into E. coli (e.g., BL21(DE3)) Recombinant_Plasmid->Transformation Culture Cell Culture Transformation->Culture Induction Induction (e.g., IPTG) Culture->Induction Protein_Expression Expression of Caleosin Fusion Protein Induction->Protein_Expression Cell_Lysis Cell Lysis (e.g., Sonication) Protein_Expression->Cell_Lysis AOB_Formation Artificial Oil Body (AOB) Formation Cell_Lysis->AOB_Formation Centrifugation Flotation Centrifugation AOB_Formation->Centrifugation AOB_Harvest Harvest AOBs with Fusion Protein Centrifugation->AOB_Harvest Cleavage Protease Cleavage (Optional) AOB_Harvest->Cleavage Final_Purification Final Purification of Target Protein Cleavage->Final_Purification

Caption: Workflow for recombinant protein production using caleosin fusion.

Protocol 1: Expression and Purification of a Caleosin-Fusion Protein in E. coli

This protocol describes the expression of a target protein fused to caleosin in E. coli and its subsequent purification using artificial oil bodies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the caleosin-target gene fusion (e.g., pET vector)

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Protease inhibitor cocktail

  • Triacylglycerol (e.g., olive oil or soybean oil)

  • Phosphatidylcholine

  • Wash Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl

  • Elution Buffer (optional, for protease cleavage): Specific to the protease used

  • Protease for cleavage (optional, e.g., TEV protease)

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C for improved protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Formation of Artificial Oil Bodies (AOBs):

    • To the cell lysate, add triacylglycerol (e.g., 2% v/v) and phosphatidylcholine (e.g., 0.1% w/v).

    • Emulsify the mixture by sonication on ice until a milky suspension is formed. The caleosin-fusion protein will anchor to the surface of the newly formed AOBs.

  • Purification of AOBs:

    • Transfer the emulsion to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The AOBs will form a creamy layer at the top.

    • Carefully remove the aqueous phase from the bottom.

    • Resuspend the AOB layer in Wash Buffer and centrifuge again. Repeat this wash step 2-3 times to remove contaminants.

  • Release of Target Protein (Optional):

    • If a protease cleavage site was engineered between the caleosin and the target protein, resuspend the washed AOBs in the appropriate cleavage buffer.

    • Add the specific protease (e.g., TEV protease) and incubate according to the manufacturer's instructions (e.g., overnight at 4°C).

    • Centrifuge to separate the AOBs (with the caleosin tag) from the released target protein in the aqueous phase.

  • Final Purification: The target protein in the aqueous phase can be further purified if necessary using standard chromatography techniques.

Quantitative Data: Recombinant Protein Yield

The yield of recombinant proteins can vary significantly depending on the expression system, the specific protein of interest, and the fusion partner. While specific data for caleosin fusions is limited in publicly available literature, the following table provides representative yields for other fusion protein systems in E. coli to serve as a benchmark.

Fusion TagTarget ProteinExpression SystemYield (mg/L)Reference
Elastin-like polypeptide (ELP)Thioredoxin (Trx)E. coli~200[4]
ELPChloramphenicol acetyltransferase (CAT)E. coli~180[4]
NusAInterferon-gamma (IFN-γ)E. coli~80 mg/g DCW[5]
T7AC-tagHuman Fibroblast Growth Factor 2 (hFGF-2)E. coli~7200[6]

Application: Caleosin in Biocatalysis and Enzyme Immobilization

The inherent ability of caleosins to form stable oil bodies makes them an excellent platform for enzyme immobilization. Enzymes can be fused to caleosin and expressed on the surface of AOBs, creating a self-immobilized biocatalyst. This approach offers high enzyme loading, improved stability, and easy recovery and reuse of the enzyme.

Workflow for Enzyme Immobilization on Caleosin-based AOBs

Enzyme_Immobilization_Workflow Expression Express Caleosin-Enzyme Fusion Protein Lysis Cell Lysis Expression->Lysis AOB_Formation Formation of AOBs with Immobilized Enzyme Lysis->AOB_Formation Purification Purification of Immobilized Enzyme-AOBs AOB_Formation->Purification Biocatalysis Biocatalytic Reaction Purification->Biocatalysis Recovery Recovery by Centrifugation Biocatalysis->Recovery Recovery->Biocatalysis Recycle Reuse Reuse of Immobilized Enzyme Recovery->Reuse ABA_Signaling_Pathway Drought_Stress Drought Stress ABA Abscisic Acid (ABA) Synthesis Drought_Stress->ABA PYR_PYL_RCAR ABA Receptors (PYR/PYL/RCAR) ABA->PYR_PYL_RCAR Ca2+ Ca²⁺ Influx ABA->Ca2+ induces PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C inhibition SnRK2 SnRK2 (Kinase) PP2C->SnRK2 inhibition Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure activation Caleosin Caleosin (e.g., AtCLO3/RD20) Oxylipins Oxylipin Synthesis Caleosin->Oxylipins catalyzes Ca2+->Caleosin binds to Oxylipins->Stomatal_Closure modulates

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Caleosin Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Caleosins and the Importance of Post-Translational Modifications

Caleosins are a unique family of calcium-binding proteins associated with lipid droplets (LDs) and the endoplasmic reticulum in plants and fungi.[1][2][3] These multifunctional proteins are integral to various physiological processes, including lipid metabolism, oil body stabilization, seed development, and responses to both biotic and abiotic stress.[4][5][6] Caleosins possess a conserved structural layout, typically including a single EF-hand calcium-binding motif, and exhibit peroxygenase activity, linking them to oxylipin metabolism and stress signaling pathways.[1][5][7]

Post-translational modifications (PTMs) are critical regulatory mechanisms that dynamically alter protein function, localization, and stability.[8][9] For Caleosins, PTMs such as phosphorylation and ubiquitination are emerging as key regulators of their function in signaling cascades, particularly in response to hormones like abscisic acid (ABA) and environmental stressors.[5] Identifying and quantifying these modifications is crucial for understanding the molecular mechanisms by which plants adapt to changing conditions and for potential biotechnological applications. Mass spectrometry (MS)-based proteomics has become the definitive tool for this purpose, offering unparalleled sensitivity and precision in mapping PTM sites and quantifying their abundance.[10]

This document provides a comprehensive guide to the methodologies required for the successful identification and quantification of Caleosin PTMs using mass spectrometry.

Overall Experimental Workflow

The successful identification of PTMs on Caleosins requires a multi-step workflow. The process begins with efficient extraction of proteins from plant tissue, followed by enzymatic digestion into peptides. Because modified peptides are often present in low abundance, a critical enrichment step is necessary to isolate them from the complex mixture of unmodified peptides. Finally, the enriched samples are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

G cluster_prep Sample Preparation cluster_process Peptide Processing cluster_enrich PTM Enrichment (Parallel) cluster_analysis Analysis PlantTissue Plant Tissue Collection (e.g., Seeds, Leaves) Grinding Cryogenic Grinding PlantTissue->Grinding Extraction Protein Extraction (TCA/Acetone or Phenol) Grinding->Extraction Digestion Protein Digestion (Trypsin) Extraction->Digestion Desalting1 Peptide Desalting (C18 StageTip) Digestion->Desalting1 PhosphoEnrich Phosphopeptide Enrichment (TiO2 Affinity Chromatography) Desalting1->PhosphoEnrich UbiEnrich Ubiquitin Remnant (K-ε-GG) Peptide Enrichment (Antibody IP) Desalting1->UbiEnrich LCMS LC-MS/MS Analysis (High-Resolution Orbitrap/Q-TOF) PhosphoEnrich->LCMS UbiEnrich->LCMS DataAnalysis Data Analysis (Database Search, PTM Localization, Quantification) LCMS->DataAnalysis LCMS->DataAnalysis

Fig. 1: General workflow for PTM analysis of Caleosins.

Detailed Experimental Protocols

Protocol 3.1: Protein Extraction from Plant Tissues

Plant tissues are rich in proteases and interfering compounds like polysaccharides and phenols, which must be removed for successful MS analysis.[11] The following protocol is based on a trichloroacetic acid (TCA)/acetone precipitation method, which is effective for cleaning and concentrating plant proteins.[12]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 10% (w/v) TCA and 0.07% (v/v) 2-mercaptoethanol in cold acetone

  • Wash Buffer: 80% (v/v) acetone with 0.07% (v/v) 2-mercaptoethanol

  • Lysis Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Harvest fresh plant tissue (e.g., 1-2 grams of Arabidopsis seedlings or seeds) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[5][11]

  • Grind the frozen tissue to a very fine powder using the pre-chilled mortar and pestle. Ensure the sample remains frozen throughout grinding.[11]

  • Transfer the frozen powder to a pre-chilled tube containing 10 volumes of cold Extraction Buffer.

  • Vortex vigorously and incubate at -20°C for at least 4 hours (or overnight) to precipitate proteins.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspend the protein pellet in cold Wash Buffer. Use sonication if necessary to break up the pellet.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C. Repeat the wash step two more times.

  • After the final wash, briefly air-dry the pellet to remove excess acetone. Do not over-dry.

  • Resuspend the protein pellet in Lysis Buffer supplemented with protease and phosphatase inhibitors. The volume should be minimized to ensure a high protein concentration.

  • Determine protein concentration using a compatible assay (e.g., Bradford or BCA, ensuring compatibility with urea).

Protocol 3.2: Protein Digestion (In-Solution)

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • 50 mM Ammonium Bicarbonate (AmBic)

Procedure:

  • Take a protein aliquot (e.g., 1 mg) in Lysis Buffer. Dilute the sample with 50 mM AmBic to reduce the urea concentration to below 2 M.

  • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate overnight at 37°C with gentle shaking.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 StageTip or Sep-Pak cartridge according to the manufacturer's instructions. Dry the peptides in a vacuum centrifuge.

Protocol 3.3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

This protocol is essential for isolating low-abundance phosphopeptides from the complex peptide mixture.[1][13]

Materials:

  • TiO2 beads/slurry

  • Binding Buffer: 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA)

  • Wash Buffer 1: 30% ACN, 1% TFA

  • Wash Buffer 2: 80% ACN, 0.5% TFA

  • Elution Buffer: 1.5% ammonium hydroxide (NH4OH)

  • Formic acid

Procedure:

  • Reconstitute the dried, desalted peptide digest (up to 1 mg) in Binding Buffer.

  • Add TiO2 beads (e.g., 5 mg of beads for 1 mg of peptides) and incubate for 20 minutes with gentle rotation to allow phosphopeptides to bind.

  • Pack the beads into an empty spin column or pipette tip. Centrifuge briefly to remove the unbound solution.

  • Wash the beads sequentially with Wash Buffer 1 and then Wash Buffer 2. Centrifuge to remove the wash solutions.

  • Elute the bound phosphopeptides by adding 50-100 µL of Elution Buffer. Incubate for 10 minutes, then centrifuge and collect the eluate. Repeat the elution step and combine the eluates.

  • Immediately acidify the eluate with formic acid to neutralize the high pH.

  • Desalt the enriched phosphopeptides using a C18 StageTip, dry in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.

Protocol 3.4: Ubiquitinated Peptide (K-ε-GG Remnant) Enrichment

Trypsin digestion of a ubiquitinated protein leaves a di-glycine (GG) remnant on the modified lysine residue.[14] This K-ε-GG motif can be targeted by a specific antibody for immunoaffinity purification.[14][15]

Materials:

  • Anti-K-ε-GG (di-gly) antibody-conjugated beads

  • Immuno-precipitation (IP) Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40

  • Wash Buffer: IP Buffer without detergent

  • Elution Buffer: 0.15% TFA

Procedure:

  • Reconstitute the dried, desalted peptide digest in IP Buffer.

  • Add the anti-K-ε-GG antibody-conjugated beads. Incubate overnight at 4°C with end-over-end rotation.

  • Centrifuge the beads gently (e.g., 2,000 x g for 2 min) and discard the supernatant.

  • Wash the beads three times with IP Buffer and twice with Wash Buffer to remove non-specific binders.

  • Elute the K-ε-GG peptides by adding 50 µL of Elution Buffer. Incubate for 10 minutes, centrifuge, and collect the supernatant. Repeat the elution.

  • Desalt the enriched peptides using a C18 StageTip, dry completely, and store at -80°C until LC-MS/MS analysis.

Data Presentation and Quantitative Analysis

Quantitative proteomics aims to determine the relative abundance of PTMs across different conditions (e.g., control vs. stress-treated). This can be achieved using label-free quantification (based on precursor ion intensity) or stable isotope labeling methods (e.g., SILAC).[16][17] The final data should be summarized in a clear, tabular format.

Table 1: Example of Quantitative Data for Identified Caleosin PTMs

Protein (Accession)Peptide SequenceModification Site(s)PTM TypeLog2 Fold Change (Stress/Control)p-value
CLO3_ARATH (At1g54030)R.TS PVAGAFEQK.LSer-128Phosphorylation1.850.008
CLO3_ARATH (At1g54030)K.GFVT YLPGSK.TThr-205Phosphorylation1.520.015
CLO1_SESIN (Q9SQG6)A.ALEGVK DAEIK.NLys-165Ubiquitination (GG)2.100.003
CLO1_SESIN (Q9SQG6)V.LGAAPK VTIER.SLys-235Ubiquitination (GG)-1.250.041

Note: This table presents hypothetical data for illustrative purposes, based on known Caleosin PTMs.[13] The "Modification Site(s)" column indicates the modified amino acid and its position in the protein sequence. "Log2 Fold Change" represents the change in PTM abundance under a stress condition compared to a control. A positive value indicates an increase, while a negative value indicates a decrease. The p-value indicates the statistical significance of this change.

Caleosin PTMs in Cellular Signaling

PTMs on Caleosins are integral to plant stress signaling. In the abscisic acid (ABA) pathway, which is crucial for drought response, Caleosins act as important regulatory nodes. For example, the Arabidopsis Caleosin RD20/CLO3 is induced by ABA and interacts with the G-protein α-subunit GPA1. This interaction, which is dependent on the Caleosin's calcium-binding ability, negatively regulates G-protein signaling. This suggests a feedback mechanism where stress-induced Caleosin can modulate and fine-tune the ABA response.

G Drought Drought Stress ABA Abscisic Acid (ABA) Biosynthesis Drought->ABA induces PYR_PYL PYR/PYL Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates CLO3_Gene RD20/CLO3 Gene Expression SnRK2->CLO3_Gene activates TFs StomatalClosure Stomatal Closure & Drought Resistance SnRK2->StomatalClosure phosphorylates effectors Phospho Phosphorylation SnRK2->Phospho CLO3_Protein RD20/CLO3 Caleosin CLO3_Gene->CLO3_Protein translates GPA1 GPA1 (Gα-subunit) Signaling CLO3_Protein->GPA1 inhibits GPA1->StomatalClosure modulates Phospho->CLO3_Protein modifies

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caleosin Protein Yield in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the expression of caleosin protein in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize protein yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Caleosin Expression

Q1: I am not seeing any expression of my caleosin protein on an SDS-PAGE gel. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression is a common issue when expressing heterologous proteins in E. coli. Here are several factors to investigate:

  • Codon Usage Bias: Caleosin is a plant protein, and its gene likely contains codons that are rare in E. coli. This can lead to translational stalling and low protein yield.

    • Solution: Perform codon optimization of your caleosin gene sequence to match the codon usage of E. coli. This involves replacing rare codons with more frequently used synonymous codons.[1][2][3] See the detailed protocol on Codon Optimization below.

  • Toxicity of Caleosin: Overexpression of some proteins can be toxic to E. coli, leading to cell death and no observable protein production.

    • Solution:

      • Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.

      • Switch to a tightly regulated promoter system (e.g., the araBAD promoter) to minimize basal expression before induction.

      • Use specialized E. coli strains designed for toxic protein expression, such as C41(DE3) or C43(DE3).[4]

  • Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure can hinder expression.

    • Solution:

      • Ensure your expression vector has a strong promoter (e.g., T7).

      • Optimize the Shine-Dalgarno sequence (RBS) for efficient ribosome binding.[2]

      • Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that might block ribosome access and modify the sequence to reduce them.[2]

  • Protein Degradation: The expressed caleosin may be rapidly degraded by endogenous E. coli proteases.

    • Solution: Use protease-deficient E. coli strains like BL21(DE3), which lacks the Lon and OmpT proteases.[4]

Caleosin is Expressed but Insoluble (Inclusion Bodies)

Q2: My caleosin protein is highly expressed, but it's all in the insoluble fraction as inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion body formation is a frequent challenge, especially for lipid-associated proteins like caleosin. Here’s how to address it:

  • Lower Induction Temperature: High temperatures can accelerate protein synthesis, leading to misfolding and aggregation.

    • Solution: Lower the induction temperature to 15-25°C and express for a longer period (e.g., overnight).[5] This slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to a rapid burst of protein synthesis that overwhelms the cell's folding machinery.

    • Solution: Titrate the IPTG concentration to find the lowest level that still gives reasonable expression. Often, concentrations as low as 0.05-0.1 mM can significantly improve solubility.[6]

  • Choice of E. coli Strain: Some strains are better equipped to handle difficult-to-fold proteins.

    • Solution:

      • Use strains that supplement rare tRNAs, such as Rosetta(DE3), to prevent translational pausing that can lead to misfolding.[4][7]

      • Consider strains engineered for enhanced disulfide bond formation in the cytoplasm (e.g., SHuffle T7) if your caleosin has disulfide bridges.[4]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your target can improve its solubility.

    • Solution: Fuse your caleosin with tags like Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Thioredoxin (Trx). These tags can be cleaved off after purification.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.

    • Solution: Co-express your caleosin with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE.

  • Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and refold the protein. See the detailed protocol on Inclusion Body Solubilization and Refolding below.

Optimizing Caleosin Yield

Q3: I have some soluble caleosin expression, but the yield is low. How can I further optimize the process to get more protein?

A3: To maximize your yield, consider a multi-faceted approach:

  • Media Composition: The growth medium can significantly impact cell density and protein expression.

    • Solution: Screen different rich media formulations like Terrific Broth (TB) or Super Broth (SB) which can support higher cell densities. You can also supplement the media with glucose (to repress basal expression before induction) and specific amino acids that are abundant in caleosin.

  • Optimize Induction Time and Cell Density: The timing of induction is crucial.

    • Solution: Inducing at a mid-log phase (OD600 of 0.6-0.8) is a common starting point. However, some studies show that inducing at a late-log phase can increase the yield of soluble protein.[8] Experiment with different induction ODs to find the optimal point for your construct.

  • Artificial Oil Body Purification: Caleosin's natural affinity for lipid bodies can be exploited for a novel purification strategy.

    • Solution: Express caleosin as a fusion with oleosin. After cell lysis, you can form artificial oil bodies to which the oleosin-caleosin fusion will bind, allowing for a simple and efficient purification by centrifugation.[9] See the detailed protocol on Purification of Recombinant Caleosin using Artificial Oil Bodies below.

Data Presentation

Table 1: Effect of Induction Temperature on Soluble Protein Yield
Induction Temperature (°C)Induction Time (hours)Soluble Protein Yield (% of Total)Reference ProteinE. coli Strain
373~10%Recombinant Bovine SRYBL21(DE3)
323~30%Recombinant Bovine SRYBL21(DE3)
273~55%Recombinant Bovine SRYBL21(DE3)
1518HighProgesterone 5β-reductaseBL21(DE3)pLysS
472HighestProgesterone 5β-reductaseBL21(DE3)pLysS

Data is compiled from multiple sources expressing different proteins to illustrate the general trend.[6][10][11]

Table 2: Effect of IPTG Concentration on Protein Yield
IPTG Concentration (mM)Total Protein Yield (mg/L)Soluble Protein (% of Total)Reference ProteinE. coli Strain
0.01LowHighYFPBL21(DE3)
0.05ModerateHighYFPBL21(DE3)
0.1HighModerateYFPBL21(DE3)
0.5Very HighLowYFPBL21(DE3)
1.0Very HighVery LowYFPBL21(DE3)
0.3High~55%Recombinant Bovine SRYBL21(DE3)
1.2High~20%Recombinant Bovine SRYBL21(DE3)

Data is compiled from multiple sources to illustrate the general trend of decreasing solubility with increasing IPTG concentration.[6][12]

Table 3: Comparison of Common E. coli Expression Strains
StrainKey FeaturesRecommended for
BL21(DE3) Deficient in Lon and OmpT proteases. Contains T7 RNA polymerase gene under lacUV5 promoter control.General purpose, high-level protein expression.
Rosetta(DE3) BL21(DE3) derivative containing a plasmid with tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA).Expression of eukaryotic proteins with different codon usage.[4][7]
C41(DE3) / C43(DE3) BL21(DE3) derivatives with mutations that allow for expression of toxic proteins.Expression of toxic or membrane proteins.[4]
SHuffle T7 Engineered for disulfide bond formation in the cytoplasm.Proteins with disulfide bonds.[4]

Experimental Protocols

Protocol 1: Codon Optimization of Caleosin Gene

This protocol outlines the steps to optimize the codon usage of a plant-derived caleosin gene for expression in E. coli.

  • Obtain the Caleosin Gene Sequence: Start with the full-length cDNA sequence of your caleosin gene.

  • Analyze Codon Usage:

    • Use an online tool or software to analyze the codon usage of your gene. Compare it to the codon usage table of E. coli K12.

    • Identify codons that are frequently used in your plant gene but are rare in E. coli (e.g., AGA, AGG, AUA, CUA, CGA, CGG).

  • Design the Optimized Sequence:

    • Replace the rare codons with synonymous codons that are frequently used in E. coli. Aim for a Codon Adaptation Index (CAI) above 0.8.[3]

    • While optimizing, also check for and remove potential mRNA secondary structures near the 5' end, cryptic splice sites, and internal ribosomal entry sites.

    • Ensure the GC content is optimized (around 50-60%) to improve mRNA stability.

  • Gene Synthesis: Synthesize the newly designed, codon-optimized gene. This is typically done through a commercial gene synthesis service.

  • Cloning: Clone the synthetic gene into your E. coli expression vector.

  • Verification: Sequence the final construct to ensure the integrity of the optimized gene.

Protocol 2: Inclusion Body Solubilization and Protein Refolding

This protocol describes a general procedure for recovering caleosin from inclusion bodies.

  • Inclusion Body Isolation:

    • Harvest the E. coli cells expressing caleosin by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0, 100 mM NaCl) and a reducing agent (e.g., 10 mM DTT or β-mercaptoethanol) to break disulfide bonds.

    • Incubate with gentle agitation at room temperature for 1-2 hours.

    • Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding:

    • Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, and a redox system like 0.5 mM GSSG/5 mM GSH) to a final protein concentration of 0.01-0.1 mg/mL. The large dilution reduces the concentration of the denaturant, allowing the protein to refold.

    • Incubate at 4°C for 12-48 hours with gentle stirring.

  • Purification:

    • Concentrate the refolded protein using ultrafiltration.

    • Purify the refolded caleosin using standard chromatography techniques (e.g., affinity chromatography if it has a tag, followed by size-exclusion chromatography).

Protocol 3: Purification of Recombinant Caleosin using Artificial Oil Bodies

This protocol is adapted for a caleosin protein expressed as a fusion with oleosin.

  • Expression of Oleosin-Caleosin Fusion Protein: Express the oleosin-caleosin fusion protein in E. coli. The fusion protein will likely form inclusion bodies.

  • Isolation of Fusion Protein: Isolate the insoluble fusion protein as described in the inclusion body isolation step above.

  • Formation of Artificial Oil Bodies (AOBs):

    • Solubilize the oleosin-caleosin fusion protein in a buffer containing 8 M urea.

    • In a separate tube, prepare a mixture of triacylglycerol (e.g., olive oil) and phospholipids (e.g., phosphatidylcholine) in a suitable buffer.

    • Add the solubilized fusion protein to the oil/phospholipid mixture.

    • Emulsify the mixture by sonication on ice. The oleosin part of the fusion protein will embed in the triacylglycerol core, displaying the caleosin on the surface of the AOB.

  • Purification of AOBs:

    • Centrifuge the emulsion. The AOBs, now coated with the oleosin-caleosin fusion, will float to the top.

    • Carefully collect the AOB layer and wash it several times with buffer to remove contaminating proteins.

  • Cleavage and Release of Caleosin:

    • If a protease cleavage site was engineered between the oleosin and caleosin, resuspend the AOBs in a cleavage buffer and add the specific protease.

    • Incubate under optimal conditions for the protease.

  • Final Purification:

    • Centrifuge the mixture. The AOBs with the oleosin tag will float, while the cleaved, soluble caleosin will be in the aqueous phase.

    • Collect the aqueous phase containing the purified caleosin. Further purification by chromatography can be performed if necessary.[9]

Visualizations

Expression_Optimization_Workflow cluster_0 Initial Expression Attempt cluster_1 Troubleshooting Path cluster_2 Optimization Strategies Start Transform E. coli with Caleosin Expression Vector Induce Induce Protein Expression (e.g., 37°C, 1mM IPTG) Start->Induce Analyze Analyze Expression by SDS-PAGE Induce->Analyze Decision Expression Level? Analyze->Decision No_Expression Low/No Expression Decision->No_Expression None Insoluble Inclusion Bodies Decision->Insoluble Insoluble Soluble_Low Soluble but Low Yield Decision->Soluble_Low Soluble Codon_Opt Codon Optimization No_Expression->Codon_Opt Strain_Opt Change E. coli Strain No_Expression->Strain_Opt Check for toxicity Temp_Opt Lower Induction Temperature Insoluble->Temp_Opt IPTG_Opt Reduce IPTG Concentration Insoluble->IPTG_Opt Tag_Opt Add Solubility Tag Insoluble->Tag_Opt Soluble_Low->Strain_Opt Soluble_Low->IPTG_Opt Media_Opt Optimize Growth Media Soluble_Low->Media_Opt Final_Product High Yield of Soluble Caleosin Codon_Opt->Final_Product Iterate for Higher Yield Strain_Opt->Final_Product Iterate for Higher Yield Temp_Opt->Final_Product Iterate for Higher Yield IPTG_Opt->Final_Product Iterate for Higher Yield Tag_Opt->Final_Product Iterate for Higher Yield Media_Opt->Final_Product Iterate for Higher Yield

Caption: Workflow for troubleshooting and optimizing caleosin expression.

Inclusion_Body_vs_Soluble cluster_0 Protein Synthesis cluster_1 Folding Pathways cluster_2 Aggregation Ribosome Ribosome translating mRNA Nascent Nascent Polypeptide Chain Ribosome->Nascent Correct_Folding Correctly Folded (Soluble Protein) Nascent->Correct_Folding Slow Synthesis Low Temperature Misfolding Misfolding Nascent->Misfolding Rapid Synthesis High Temperature Chaperones Chaperones (e.g., DnaK, GroEL) Misfolding->Chaperones Refolding assistance Aggregation Aggregation Misfolding->Aggregation Chaperone system overwhelmed Chaperones->Correct_Folding Inclusion_Body Inclusion Body (Insoluble) Aggregation->Inclusion_Body

Caption: Protein folding pathways leading to soluble protein or inclusion bodies.

Heat_Shock_Response cluster_0 Normal Conditions cluster_1 Heat Shock / Protein Overexpression DnaK_Normal DnaK/DnaJ/GrpE Sigma32_Normal σ³² DnaK_Normal->Sigma32_Normal Binds and targets for degradation Degradation Degradation Sigma32_Normal->Degradation Stress Stress (Heat or Protein Overexpression) Misfolded Misfolded Proteins Stress->Misfolded DnaK_Stress DnaK/DnaJ/GrpE Misfolded->DnaK_Stress DnaK binds to misfolded proteins Sigma32_Stress σ³² (stabilized) RNAP RNA Polymerase Sigma32_Stress->RNAP Binds to HSP_Genes Heat Shock Genes (dnaK, groEL, etc.) RNAP->HSP_Genes Transcribes HSPs Heat Shock Proteins (Chaperones) HSP_Genes->HSPs Translated to HSPs->Misfolded Refold proteins

Caption: The E. coli heat shock response to protein misfolding.

References

Technical Support Center: Navigating Functional Redundancy in the Caleosin Gene Family

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Caleosin (CLO) gene family encodes calcium-binding proteins associated with lipid droplets, playing crucial roles in various plant stress responses and developmental processes, including lipid metabolism and signaling.[1][2][3] A significant challenge in elucidating the specific function of individual Caleosin genes is the high degree of functional redundancy among family members. This redundancy, where multiple genes perform the same or similar functions, often results in single-gene knockouts showing no discernible phenotype, complicating functional analysis.[4][5] This guide provides troubleshooting strategies, experimental protocols, and resources to help researchers overcome the challenges posed by Caleosin gene redundancy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My single-gene knockout of a Caleosin shows no obvious phenotype. How can I determine if this is due to functional redundancy?

A1: The lack of a phenotype in a single-gene knockout is a classic indicator of functional redundancy.[4][5] The first step is to identify other Caleosin family members in your organism of interest that may be compensating for the loss of the knocked-out gene.

Troubleshooting Workflow:

  • Identify Paralogs: Perform a BLAST search using your Caleosin of interest as a query against the genome of your organism. This will identify other highly similar Caleosin genes.

  • Phylogenetic Analysis: Construct a phylogenetic tree to understand the evolutionary relationships between the identified Caleosin genes.[6] Genes that cluster closely together are more likely to have redundant functions.

  • Expression Analysis: Analyze the expression patterns of the identified paralogs in publicly available expression datasets (e.g., microarray or RNA-seq data) or perform qRT-PCR. Co-expression in the same tissues or under the same conditions suggests potential functional overlap.

  • Generate Higher-Order Mutants: The most definitive way to overcome redundancy is to create double, triple, or even higher-order mutants, knocking out multiple Caleosin genes simultaneously.[7][8][9][10] The CRISPR/Cas9 system is a highly efficient tool for generating such multigene knockouts.[7][8][9][10]

G start No Phenotype in Single Knockout blast Identify Paralogs (BLAST) start->blast phylogeny Phylogenetic Analysis blast->phylogeny expression Analyze Expression (qRT-PCR, RNA-seq) phylogeny->expression mutants Generate Higher-Order Mutants (CRISPR/Cas9) expression->mutants phenotype Phenotypic Analysis of Multi-Knockouts mutants->phenotype

Caption: Workflow for investigating potential Caleosin gene redundancy.

Q2: How can I design specific qRT-PCR primers to distinguish between highly homologous Caleosin transcripts?

A2: Designing specific primers for highly similar transcripts requires careful sequence analysis to identify regions of divergence.

Primer Design Strategy:

  • Sequence Alignment: Perform a multiple sequence alignment of the coding sequences (CDS) of the Caleosin paralogs you wish to distinguish.

  • Identify Unique Regions: Look for regions with the most sequence divergence. These are often found in the 5' or 3' untranslated regions (UTRs), but can also occur within the coding sequence.

  • Target the 3' End: The 3' end of the primer is most critical for polymerase extension.[11] Whenever possible, design your primers so that the 3'-most nucleotides fall within a region of sequence difference. A mismatch at the 3' end will significantly reduce amplification efficiency of the non-target paralog.

  • Optimize Primer Length and Annealing Temperature: Use standard primer design parameters, but you may need to design slightly longer primers to achieve the desired annealing temperature if the unique region is AT-rich.

  • In Silico Specificity Check: Use a tool like NCBI's Primer-BLAST to check the specificity of your designed primers against the entire transcriptome of your organism.[12]

ParameterRecommendationRationale
Primer Location Target regions of sequence divergence.To ensure specificity for the intended transcript.
3' End Mismatch Place mismatches with non-target sequences at the 3' end.The 3'-most base is critical for polymerase extension.[11]
Amplicon Size 70-200 bpOptimal for qPCR efficiency.[12][13]
Melting Temp (Tm) 60-65°C; Forward and Reverse primers within 2-3°C of each other.Ensures efficient and specific annealing.[13][14]
GC Content 40-60%Promotes stable primer-template binding.[12][13]
Specificity Check Primer-BLAST against the organism's transcriptome.Verifies that primers will not amplify off-target transcripts.[12]

Caption: Table of key considerations for designing specific qRT-PCR primers for homologous genes.

Q3: What experimental approaches can I use to demonstrate functional redundancy in vivo?

A3: Beyond generating higher-order mutants, several other techniques can provide evidence for functional redundancy.

Experimental Approaches:

  • Overexpression Studies: Overexpressing one Caleosin gene in the background of a knockout mutant of a paralogous Caleosin. If the overexpression rescues the phenotype (of the higher-order mutant), it demonstrates functional interchangeability.

  • Subcellular Localization: Use fluorescent protein fusions (e.g., GFP, RFP) to determine if paralogous Caleosins localize to the same subcellular compartments, such as lipid droplets or the endoplasmic reticulum.[15][16][17] Co-localization suggests they may have access to the same substrates and interacting partners.

  • Protein-Protein Interaction Studies: Employ techniques like Yeast Two-Hybrid (Y2H) or Co-Immunoprecipitation (Co-IP) to see if paralogous Caleosins interact with the same proteins. A shared set of interactors points towards involvement in the same biological pathways.

  • Heterologous Complementation: Express a Caleosin gene from one species in a mutant background of a paralog in another species. Rescue of the phenotype would indicate conserved and redundant function.

G start Hypothesis: CLO-A and CLO-B are Redundant knockout Generate clo-a clo-b Double Mutant start->knockout localize Subcellular Localization (CLO-A-GFP, CLO-B-RFP) start->localize interact Identify Interacting Proteins (Y2H, Co-IP) start->interact phenotype Observe Phenotype knockout->phenotype overexpress Overexpress CLO-A in clo-a clo-b background rescue Phenotype Rescued? overexpress->rescue colocalize Do they Colocalize? localize->colocalize shared_interactors Shared Interactors? interact->shared_interactors phenotype->overexpress conclusion Evidence for Redundancy rescue->conclusion Yes colocalize->conclusion Yes shared_interactors->conclusion Yes

Caption: Experimental workflow to test for functional redundancy between two Caleosin genes.

Q4: Are there computational tools to predict functional divergence between Caleosin paralogs?

A4: Yes, several bioinformatics tools can predict the likelihood of functional divergence between related proteins based on their sequences and evolutionary history.

Computational Tools and Approaches:

  • DIVERGE Software: This tool uses phylogenetic information to estimate the coefficient of functional divergence and identify specific amino acid residues that are likely responsible for functional shifts between protein subfamilies.[18][19]

  • Analysis of Selection Pressures (Ka/Ks): Calculating the ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates can indicate the selective pressures acting on duplicated genes. A Ka/Ks ratio > 1 suggests positive selection and potential neofunctionalization, while a ratio < 1 indicates purifying selection, and a ratio ≈ 1 suggests neutral evolution.

  • Protein Structure Modeling: If the 3D structures of the Caleosin proteins are known or can be reliably modeled, you can look for differences in key functional domains, such as the EF-hand calcium-binding motif or the lipid droplet association domain.

Tool/MethodApplicationKey Output
DIVERGE Predicts functional divergence between gene subfamilies.Coefficient of divergence; critical amino acid sites.[18][19]
Ka/Ks Ratio Analysis Infers selective pressures on duplicated genes.Ka/Ks ratio indicating positive, purifying, or neutral selection.
Protein Structure Modeling Compares 3D structures of paralogs.Identification of structural differences in key functional domains.
Phylogenomics Infers evolutionary history and duplication events.Phylogenetic tree showing gene relationships and potential for redundancy.[4]

Caption: Summary of computational approaches for predicting Caleosin functional divergence.

Detailed Experimental Protocols

Protocol 1: Generation of Multiplex Gene Knockouts using CRISPR/Cas9

This protocol provides a general framework for generating double or higher-order Caleosin mutants in a model plant like Arabidopsis thaliana.

1. Guide RNA (gRNA) Design and Selection:

  • Identify unique 20-bp target sequences in the exons of your target Caleosin genes that are followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.
  • Use online tools (e.g., CRISPR-P, CHOPCHOP) to design gRNAs and predict potential off-target effects. Select 2-3 gRNAs per target gene with high on-target and low off-target scores.

2. Vector Construction:

  • Synthesize the designed gRNA sequences as oligonucleotides.
  • Clone the gRNAs into a plant-compatible CRISPR/Cas9 expression vector. For multiplex editing, vectors that allow the expression of multiple gRNAs from a single construct are highly efficient.[8][9] This can be achieved using a polycistronic tRNA-gRNA (PTG) system or by assembling multiple U6/U3 promoter-gRNA cassettes into a single binary vector.

3. Plant Transformation:

  • Introduce the final CRISPR/Cas9 construct into Agrobacterium tumefaciens.
  • Transform your plant of interest (e.g., Arabidopsis) using a standard method like the floral dip method.

4. Screening and Identification of Mutants:

  • Select transgenic T1 plants using the appropriate selectable marker.
  • Extract genomic DNA from T1 plants.
  • PCR amplify the target regions for each Caleosin gene.
  • Screen for mutations using methods like Sanger sequencing of the PCR products or restriction fragment length polymorphism (RFLP) if the mutation creates or destroys a restriction site.
  • Identify T1 plants that are heterozygous or biallelic for mutations in all target genes.

5. Generation of Homozygous, Cas9-Free Mutants:

  • Self-pollinate the selected T1 plants to generate a T2 population.
  • Screen the T2 population by PCR and sequencing to identify plants that are homozygous for the desired mutations in all target Caleosin genes.
  • Further screen the homozygous mutant lines by PCR for the Cas9 transgene to select plants that have segregated away the Cas9 construct, ensuring the stability of the edits and avoiding potential off-target effects in subsequent generations.

Protocol 2: Subcellular Localization of Caleosin-GFP Fusion Proteins

This protocol describes how to visualize the subcellular localization of Caleosin proteins.

1. Construct Generation:

  • Amplify the full-length coding sequence (CDS) of the Caleosin gene of interest, excluding the stop codon.
  • Clone the Caleosin CDS in-frame with a fluorescent reporter gene (e.g., GFP) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S. This will create a C-terminal fusion protein (Caleosin-GFP). N-terminal fusions (GFP-Caleosin) can also be made.

2. Transient Expression:

  • Introduce the Caleosin-GFP construct into Agrobacterium tumefaciens.
  • Infiltrate the Agrobacterium suspension into the leaves of Nicotiana benthamiana.
  • For co-localization studies, co-infiltrate with another construct expressing a fluorescently-tagged marker for a specific organelle (e.g., an endoplasmic reticulum marker tagged with RFP).

3. Confocal Microscopy:

  • After 2-3 days of incubation, excise a small section of the infiltrated leaf tissue.
  • Mount the tissue on a microscope slide in a drop of water.
  • Visualize the GFP (and RFP, if applicable) signal using a confocal laser scanning microscope. Set the excitation and emission wavelengths appropriately for the fluorescent proteins used (e.g., 488 nm excitation and 500-530 nm emission for GFP).
  • Capture images and analyze the localization pattern of the Caleosin-GFP fusion protein. Compare its localization with known organelle markers to determine its subcellular residence.

References

Optimizing Fixation Methods for Caleosin Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing immunofluorescence (IF) protocols for the lipid droplet-associated protein, Caleosin. Caleosins are calcium-binding proteins found on the surface of lipid droplets and in the endoplasmic reticulum, playing roles in lipid metabolism and various stress responses.[1][2] Accurate visualization of Caleosin via immunofluorescence is critically dependent on appropriate sample preparation, particularly the methods of fixation and permeabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing immunofluorescence for Caleosin?

A1: The main challenge lies in preserving the integrity of both the Caleosin protein and the lipid droplets it associates with. Caleosin is a lipid droplet-associated protein, and harsh fixation or permeabilization methods can either fail to adequately preserve the lipid droplets or, conversely, can extract lipids and solubilize the protein, leading to signal loss or mislocalization.

Q2: Which fixative is recommended for Caleosin immunofluorescence?

A2: Paraformaldehyde (PFA) is the fixative of choice for studying lipid droplet-associated proteins.[3] Aldehyde-based fixatives like PFA cross-link proteins, which helps to stabilize and harden the sample, preserving cellular morphology effectively.[3] Organic solvents such as methanol and acetone are generally not recommended as they can extract lipids, leading to the collapse of the lipid droplet structure and potential loss of associated proteins.

Q3: What is the best permeabilization agent to use after PFA fixation?

A3: Mild, non-ionic detergents like saponin or digitonin are recommended for permeabilizing cells for Caleosin immunofluorescence. These agents selectively interact with cholesterol in cellular membranes, creating pores large enough for antibody penetration without completely solubilizing the membranes of lipid droplets.[3] Stronger detergents like Triton X-100 should be avoided as they can disrupt lipid droplets and strip away associated proteins like Caleosin.

Q4: Can I use Triton X-100 for permeabilization if I am also staining for other cellular components?

A4: While Triton X-100 is a common and effective permeabilizing agent for many cellular structures, it is generally not suitable for lipid droplet-associated proteins. If co-staining with an antibody that requires Triton X-100 for epitope accessibility, you may need to perform sequential staining or optimize a lower concentration of Triton X-100, though this carries a high risk of compromising the Caleosin signal. A better approach would be to find an alternative antibody for the co-staining target that works with milder permeabilization.

Q5: My Caleosin antibody is not working well. How can I be sure it's a fixation issue?

A5: While fixation is a common culprit, other factors could be at play. Ensure your primary and secondary antibodies are compatible and used at their optimal dilutions. Run positive and negative controls to validate your antibody's specificity. If possible, test the antibody with a different fixation method (e.g., a shorter PFA incubation) to see if the signal improves. Consulting the antibody datasheet for the manufacturer's recommended protocol is also a crucial step.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Inappropriate Fixation: Using methanol or acetone has extracted the Caleosin protein.Switch to a 2-4% paraformaldehyde (PFA) fixation for 15-20 minutes at room temperature.[4]
Over-fixation: PFA incubation is too long, masking the epitope.Reduce the PFA fixation time. You can also try a post-fixation quenching step with 50 mM NH4Cl.[5]
Harsh Permeabilization: Triton X-100 has stripped the Caleosin from the lipid droplets.Use a milder permeabilizing agent like 0.1% saponin or digitonin.[3][4][6]
Insufficient Permeabilization: The antibodies cannot access the epitope.Increase the incubation time or concentration of saponin/digitonin.
Low Protein Abundance: Caleosin may be expressed at low levels in your sample.Consider using a signal amplification method, such as a biotinylated secondary antibody and streptavidin-fluorophore conjugate.[7][8]
Suboptimal Antibody Concentration: The primary or secondary antibody dilution is too high.Titrate your primary and secondary antibodies to find the optimal concentration that gives the best signal-to-noise ratio.[9][10]
High Background Non-specific Antibody Binding: The primary or secondary antibodies are binding to unintended targets.Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum). Ensure the blocking serum is from the same species as the secondary antibody.[11]
Antibody Concentration Too High: Excess antibody is not being washed away properly.Reduce the concentration of your primary and/or secondary antibodies.[11][12]
Insufficient Washing: Unbound antibodies are remaining on the sample.Increase the number and duration of wash steps after antibody incubations.[12]
Autofluorescence: The cells or tissue have endogenous fluorescence.View an unstained sample under the microscope to assess autofluorescence. If present, consider using a commercial autofluorescence quenching reagent or choosing fluorophores in a different spectral range.[13]
Poor Morphology Harsh Fixation/Permeabilization: Methanol, acetone, or high concentrations of detergent have damaged the cells.Use PFA for fixation and a mild detergent like saponin for permeabilization to better preserve cellular and lipid droplet structure.[3]
Cells Dried Out: The sample was allowed to dry at some point during the staining procedure.Ensure the sample remains hydrated at all stages of the protocol.[13]

Data Presentation: Comparison of Fixation & Permeabilization Methods

Fixation Method Permeabilization Method Expected Outcome for Caleosin Staining Effect on Lipid Droplet Morphology
4% Paraformaldehyde0.1% SaponinGood: Preserves protein and allows antibody access.Excellent: Morphology is well-preserved.
4% Paraformaldehyde0.01% DigitoninGood: Similar to saponin, preserves protein.Excellent: Morphology is well-preserved.
4% Paraformaldehyde0.1% Triton X-100Poor to None: High risk of extracting Caleosin.Moderate to Poor: Can alter lipid droplet structure.
Cold MethanolN/A (acts as both)Poor to None: Extracts lipids and likely Caleosin.Poor: Causes fusion and collapse of lipid droplets.
Cold AcetoneN/A (acts as both)Poor to None: Extracts lipids and likely Caleosin.Poor: Causes collapse of the protein shell around lipid droplets.

Experimental Protocols

Recommended Protocol for Caleosin Immunofluorescence in Plant Cells

This protocol is a synthesized recommendation based on best practices for lipid droplet proteins and immunofluorescence in plant tissues.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 50 mM Ammonium Chloride (NH4Cl) in PBS (for quenching)

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS

  • Permeabilization/Antibody Dilution Buffer: 0.1% Saponin in Blocking Buffer

  • Primary antibody against Caleosin

  • Fluorophore-conjugated secondary antibody

  • Antifade mounting medium with DAPI

Procedure:

  • Fixation:

    • Wash the plant tissue/cells twice with PBS.

    • Incubate in 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Quenching (Optional but Recommended):

    • Incubate in 50 mM NH4Cl for 10 minutes to quench unreacted formaldehyde.

    • Wash three times with PBS.

  • Blocking and Permeabilization:

    • Incubate the sample in Blocking Buffer containing 0.1% Saponin for 1 hour at room temperature. This step blocks non-specific binding sites and permeabilizes the membranes.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Caleosin antibody in the Permeabilization/Antibody Dilution Buffer to its predetermined optimal concentration.

    • Incubate the sample with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the sample three times with PBS containing 0.1% Saponin for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Permeabilization/Antibody Dilution Buffer.

    • Incubate the sample with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash the sample three times with PBS for 10 minutes each, protected from light.

  • Mounting:

    • Mount the sample using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Seal the coverslip and store the slide at 4°C in the dark until imaging.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for optimizing a Caleosin immunofluorescence protocol.

G start Start: Suboptimal Caleosin IF Signal check_fix Step 1: Verify Fixation Method start->check_fix is_pfa Is PFA being used? check_fix->is_pfa switch_pfa Action: Switch to 4% PFA (20 min, RT) is_pfa->switch_pfa No check_perm Step 2: Evaluate Permeabilization is_pfa->check_perm Yes switch_pfa->check_perm is_mild Is a mild detergent (Saponin/Digitonin) being used? check_perm->is_mild switch_mild Action: Switch to 0.1% Saponin or 0.01% Digitonin is_mild->switch_mild No check_ab Step 3: Optimize Antibody Concentrations is_mild->check_ab Yes switch_mild->check_ab titrate_ab Action: Titrate primary and secondary antibodies check_ab->titrate_ab check_bg Step 4: Assess Background Signal titrate_ab->check_bg is_high_bg Is background high? check_bg->is_high_bg optimize_blocking Action: Increase blocking time or change blocking agent is_high_bg->optimize_blocking Yes end End: Optimized Caleosin IF Signal is_high_bg->end No optimize_blocking->end

Caption: Workflow for troubleshooting and optimizing Caleosin immunofluorescence protocols.

References

Preventing aggregation of recombinant Caleosin protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the aggregation of recombinant Caleosin protein during expression, purification, and storage.

Understanding Caleosin Aggregation

Recombinant Caleosin protein is prone to aggregation primarily due to its inherent structural properties. Caleosins are calcium-binding proteins that are naturally associated with the surface of lipid droplets in plants.[1][2] Their structure consists of three distinct domains:

  • An N-terminal hydrophilic calcium-binding domain .[3]

  • A central hydrophobic domain that anchors the protein to lipid bodies.[3][4][5]

  • A C-terminal hydrophilic domain .[3]

The central hydrophobic domain is the main culprit behind the aggregation of recombinant Caleosin in aqueous solutions.[5][6] When expressed recombinantly in systems like E. coli, this hydrophobic region can lead to the formation of insoluble inclusion bodies or aggregation during purification and storage. Additionally, the binding of calcium to the N-terminal domain can induce conformational changes that may also contribute to aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of recombinant Caleosin aggregation?

A1: The primary causes of recombinant Caleosin aggregation are:

  • High Expression Levels: Rapid, high-level expression can overwhelm the cellular machinery for proper protein folding, leading to the accumulation of misfolded intermediates that are prone to aggregation.[7]

  • Suboptimal Culture Conditions: Expression at 37°C can accelerate protein synthesis and increase the likelihood of misfolding and aggregation.[8]

  • Inappropriate Lysis and Purification Buffers: The composition of the buffer, including pH, ionic strength, and the absence of stabilizing agents, can significantly impact Caleosin solubility.[9][10]

  • Presence of Calcium: While essential for the activity of some Caleosins, calcium can also induce conformational changes that may promote aggregation.[1]

  • High Protein Concentration: Concentrating the protein during purification or for storage can increase intermolecular interactions and lead to aggregation.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the protein and cause aggregation.[10]

Q2: How can I reduce the formation of Caleosin inclusion bodies during expression?

A2: To reduce the formation of inclusion bodies, you can optimize the expression conditions. A common and effective strategy is to lower the induction temperature.

ParameterRecommendationRationale
Induction Temperature 15-25°CLower temperatures slow down protein synthesis, allowing more time for proper folding.[8]
Inducer Concentration (e.g., IPTG) 0.1 - 0.5 mMLower inducer concentrations can reduce the rate of transcription and translation.
Expression Host Use strains engineered to enhance disulfide bond formation or that contain chaperone plasmids.These strains can assist in proper protein folding.[7]
Media Additives Supplement the growth media with osmolytes like sorbitol or betaine.These additives can help stabilize the native protein structure.

Here is a general workflow for optimizing expression to minimize inclusion body formation:

G cluster_0 Expression Optimization Workflow start Start with standard expression conditions (e.g., 37°C, 1mM IPTG) check_solubility Analyze protein solubility (SDS-PAGE of soluble and insoluble fractions) start->check_solubility lower_temp Lower induction temperature (e.g., 18-25°C) check_solubility->lower_temp Insoluble soluble_protein Sufficient soluble protein obtained check_solubility->soluble_protein Soluble insoluble_protein Protein remains insoluble check_solubility->insoluble_protein Still Insoluble lower_temp->check_solubility lower_iptg Reduce IPTG concentration (e.g., 0.1-0.4mM) lower_temp->lower_iptg lower_iptg->check_solubility change_strain Switch to a different expression host (e.g., with chaperone co-expression) lower_iptg->change_strain change_strain->check_solubility media_additives Add stabilizing osmolytes to the media (e.g., sorbitol) change_strain->media_additives media_additives->check_solubility

Workflow for optimizing Caleosin expression.

Q3: My Caleosin protein precipitates after cell lysis. How can I improve its solubility?

A3: The composition of your lysis buffer is critical for maintaining Caleosin solubility. Since Caleosin is a membrane-associated protein, your buffer should be designed to mimic a more favorable environment.

Buffer ComponentRecommended ConcentrationPurpose
pH Buffering Agent 20-50 mM (e.g., Tris-HCl, HEPES)Maintain a stable pH, typically around 7.5-8.5.
Salt 150-500 mM NaCl or KClThe ionic strength helps to shield electrostatic interactions that can lead to aggregation.[9]
Glycerol 10-20% (v/v)Acts as an osmolyte to stabilize the protein structure.[8]
Reducing Agent 1-5 mM DTT or TCEPPrevents the formation of non-native disulfide bonds.[10]
Calcium Chelator 1-5 mM EGTASequesters Ca2+, preventing calcium-induced conformational changes and aggregation.[11]
Non-denaturing Detergent 0.1-1.0% (e.g., Triton X-100, Tween-20)Helps to solubilize the hydrophobic regions of the protein.[10]
Amino Acids 50-100 mM L-Arginine or L-GlutamateThese amino acids can suppress protein aggregation.

Experimental Protocol: Optimized Lysis of E. coli Expressing Recombinant Caleosin

  • Harvest the cell pellet by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 2 mM TCEP, 5 mM EGTA, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells using a sonicator on ice. Use short bursts of 30 seconds followed by 30 seconds of rest to prevent overheating.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the soluble recombinant Caleosin for further purification.

Q4: How can I prevent Caleosin from aggregating during affinity chromatography?

A4: Aggregation during affinity chromatography can be minimized by optimizing the purification buffer and choosing an appropriate purification strategy. Given Caleosin's calcium-binding nature, a calcium-dependent affinity chromatography approach can be highly effective.

Purification Strategy: Calcium-Dependent Affinity Chromatography

This method exploits the calcium-binding property of the Caleosin N-terminal domain. A resin with immobilized hydrophobic moieties (e.g., Phenyl Sepharose) can be used. In the presence of calcium, the protein undergoes a conformational change that exposes hydrophobic patches, allowing it to bind to the resin. Elution is achieved by removing the calcium with a chelating agent like EGTA.

G cluster_1 Calcium-Dependent Affinity Chromatography Workflow load Load clarified lysate containing Caleosin and Ca2+ onto the column bind Caleosin binds to the resin in the presence of Ca2+ load->bind wash Wash with buffer containing Ca2+ to remove unbound proteins bind->wash elute Elute Caleosin with buffer containing a Ca2+ chelator (EGTA) wash->elute collect Collect purified Caleosin fractions elute->collect

Workflow for Caleosin purification.

Experimental Protocol: Calcium-Dependent Affinity Chromatography

  • Equilibration: Equilibrate a Phenyl Sepharose column with 5 column volumes of Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM CaCl2, 5% glycerol).

  • Loading: Add CaCl2 to the clarified lysate to a final concentration of 2 mM. Load the lysate onto the equilibrated column.

  • Washing: Wash the column with 10 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound Caleosin with Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM EGTA, 5% glycerol).

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified Caleosin.

Q5: My purified Caleosin is unstable and aggregates during storage. What are the best storage conditions?

A5: For long-term stability, purified Caleosin should be stored in a buffer that minimizes aggregation and at a low temperature.

Storage ConditionRecommendationRationale
Protein Concentration < 1 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.[10]
Storage Buffer 50 mM Tris-HCl or HEPES pH 7.5-8.0, 150-300 mM NaCl, 1 mM TCEP, 1 mM EDTAA buffer with appropriate ionic strength and a chelator to remove any remaining divalent cations.
Cryoprotectant 20-50% (v/v) Glycerol or SucrosePrevents the formation of ice crystals that can denature the protein during freezing.[8]
Storage Temperature -80°CProvides long-term stability.[10]
Aliquoting Store in small, single-use aliquots.Avoids repeated freeze-thaw cycles that can lead to aggregation.[10]

Experimental Protocol: Long-Term Storage of Purified Caleosin

  • Buffer exchange the purified Caleosin into a suitable Storage Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP, 1 mM EDTA, 30% glycerol).

  • Adjust the protein concentration to 0.5 mg/mL.

  • Aliquot the protein into small volumes in cryotubes.

  • Flash-freeze the aliquots in liquid nitrogen.

  • Store the frozen aliquots at -80°C.

References

Improving the specificity of anti-Caleosin antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with anti-Caleosin antibodies, with a focus on improving antibody specificity.

Frequently Asked Questions (FAQs)

Q1: What are Caleosins and why is antibody specificity critical?

Caleosins are a family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants and fungi.[1][2][3] They are involved in various physiological processes, including lipid metabolism, stress responses, and seed development.[1][3][4] Given that Caleosins exist as multiple isoforms (e.g., AtClo1-5 in Arabidopsis), antibody specificity is paramount to ensure that the antibody detects only the desired isoform and does not cross-react with other family members, which could lead to inaccurate localization, quantification, and functional data.[2]

Q2: What are the common causes of non-specific binding with anti-Caleosin antibodies?

Non-specific binding can arise from several factors:

  • Cross-reactivity with other Caleosin isoforms: Due to sequence homology among different Caleosin proteins, an antibody raised against one isoform may recognize epitopes on others.

  • Poor antibody quality: The antibody may not have been sufficiently purified, leading to the presence of other immunoglobulins.

  • Suboptimal experimental conditions: Incorrect antibody concentration, inadequate blocking, or insufficient washing during immunoassays like Western Blotting or IHC can lead to high background and non-specific signals.[5][6]

  • Presence of degradation products: The antibody may recognize fragments of the target Caleosin protein, resulting in multiple bands on a Western blot.[7]

Q3: How can I validate the specificity of my anti-Caleosin antibody?

Antibody validation is the experimental proof that an antibody is suitable for its intended application.[8] Several methods can be employed to confirm the specificity of your anti-Caleosin antibody:

  • Western Blotting: A single band at the expected molecular weight of the target Caleosin isoform is a good indicator of specificity.[9]

  • Genetic Knockout/Knockdown: Using cell lines or organisms where the gene for the target Caleosin has been knocked out or knocked down should result in the absence or significant reduction of the antibody signal.[9][10]

  • Independent Antibody Approach: Using two different antibodies that recognize distinct epitopes on the same Caleosin protein should produce the same staining pattern.[10][11]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can precisely identify the protein and any interacting partners that the antibody binds to.[12][13]

Q4: What is the difference between polyclonal and monoclonal anti-Caleosin antibodies in terms of specificity?

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target Caleosin. While this can result in a stronger signal, there is also a higher risk of cross-reactivity with other proteins.[11]

  • Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. This high specificity reduces the likelihood of off-target binding and batch-to-batch variability.[6] For applications requiring isoform-specific detection, monoclonal antibodies are generally preferred.

Troubleshooting Guides

Problem: High Background or Multiple Bands in Western Blotting

High background and unexpected bands can obscure the detection of the target Caleosin protein.[5][14]

Possible Cause Solution
Antibody concentration too high Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[5][6]
Inadequate blocking Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat dry milk, BSA) and increasing the incubation time.[5][15]
Insufficient washing Increase the number and duration of wash steps to effectively remove unbound primary and secondary antibodies.[6][15]
Cross-reactivity with other isoforms Perform a pre-adsorption test by incubating the antibody with an excess of the immunizing peptide or recombinant protein of the suspected cross-reactive isoform.[11]
Protein degradation Prepare fresh sample lysates and always include protease inhibitors in your lysis buffer.[7]
Problem: Weak or No Signal Detected

A faint or absent signal can be due to a variety of factors related to the antibody, sample, or protocol.[6][15]

Possible Cause Solution
Low antibody concentration Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[15]
Inactive antibody Ensure the antibody has been stored correctly and has not expired. Test its activity using a dot blot.[15]
Low abundance of target Caleosin Increase the amount of protein loaded onto the gel. Consider enriching your sample for the target protein via immunoprecipitation.[15]
Inefficient protein transfer Confirm successful transfer of proteins to the membrane using Ponceau S staining. For large Caleosin proteins, optimize transfer time and buffer composition.[7]
Antibody not validated for the application The antibody may not recognize the protein in its denatured state (for Western Blotting). Check the manufacturer's datasheet for validated applications.[10]

Experimental Protocols

Protocol 1: Competitive ELISA for Specificity Assessment

Competitive ELISA is a powerful technique to quantify the specificity and cross-reactivity of an anti-Caleosin antibody.[16][17] The principle relies on the competition between a labeled antigen and the antigen in your sample for binding to a limited amount of antibody.[18][19]

Materials:

  • Microtiter plate

  • Purified recombinant Caleosin protein (target isoform)

  • Purified recombinant proteins of other Caleosin isoforms (for cross-reactivity testing)

  • Anti-Caleosin primary antibody

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the wells of a microtiter plate with a fixed, limiting concentration of the purified target Caleosin protein overnight at 4°C.[16]

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.[17]

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[16]

  • Competition: In separate tubes, pre-incubate a fixed concentration of the anti-Caleosin primary antibody with serial dilutions of either the unlabeled target Caleosin protein (for standard curve) or the other Caleosin isoforms (for cross-reactivity).

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.[17] During this step, the free antibody will bind to the coated antigen.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[16]

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.[17]

  • Analysis: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the unlabeled Caleosin in the pre-incubation step.[20]

Protocol 2: Epitope Mapping using Peptide Array

Epitope mapping helps to identify the specific amino acid sequence (epitope) on the Caleosin protein that the antibody recognizes.[21][22] This is crucial for understanding specificity and potential cross-reactivity.[23]

Materials:

  • Peptide array: A membrane or glass slide onto which overlapping peptide sequences covering the entire Caleosin protein have been synthesized.[24]

  • Anti-Caleosin primary antibody

  • Enzyme- or fluorophore-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer

  • Detection reagents

Procedure:

  • Blocking: Block the peptide array with blocking buffer for 1 hour to prevent non-specific binding.

  • Primary Antibody Incubation: Incubate the array with the anti-Caleosin antibody (at an optimized dilution) for 1-2 hours.

  • Washing: Wash the array thoroughly with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with the conjugated secondary antibody for 1 hour.

  • Washing: Wash the array again to remove unbound secondary antibody.

  • Detection: Add the appropriate detection reagent and capture the signal using an imaging system.

  • Analysis: The peptides that generate a signal are the ones that contain the epitope recognized by the antibody. By comparing the epitope sequence to the sequences of other Caleosin isoforms, you can predict potential cross-reactivity.

Quantitative Data

The following table provides an example of how to present quantitative data from a competitive ELISA experiment to compare the specificity of two different monoclonal anti-Caleosin 1 (CLO1) antibodies. IC50 represents the concentration of the competitor protein required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 indicates higher affinity.

Table 1: Specificity Profile of Anti-Caleosin 1 Monoclonal Antibodies

Competitor ProteinMAb Clone A (Anti-CLO1) IC50 (nM)MAb Clone B (Anti-CLO1) IC50 (nM)
Caleosin 1 (CLO1) 1.52.0
Caleosin 2 (CLO2) 150> 1000
Caleosin 3 (CLO3) > 1000> 1000
Caleosin 4 (CLO4) 850> 1000

Data is illustrative. A higher IC50 value against other isoforms indicates lower cross-reactivity and higher specificity for the target protein (CLO1).

Visualizations

TroubleshootingWorkflow Start Start: Non-Specific Binding Observed (e.g., extra bands) Check_Ab_Conc Is Antibody Concentration Optimized? Start->Check_Ab_Conc Titrate_Ab Action: Perform Antibody Titration Experiment Check_Ab_Conc->Titrate_Ab No Check_Blocking Is Blocking Sufficient? Check_Ab_Conc->Check_Blocking Yes Titrate_Ab->Check_Blocking Optimize_Blocking Action: Test Different Blocking Agents/Times Check_Blocking->Optimize_Blocking No Check_Washing Are Wash Steps Adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Increase_Washes Action: Increase Number and Duration of Washes Check_Washing->Increase_Washes No Assess_CrossReactivity Suspect Isoform Cross-Reactivity? Check_Washing->Assess_CrossReactivity Yes Increase_Washes->Assess_CrossReactivity Perform_Validation Action: Perform Specificity Validation Experiments (e.g., KO sample, Comp-ELISA) Assess_CrossReactivity->Perform_Validation Yes Resolved Issue Resolved Assess_CrossReactivity->Resolved No Perform_Validation->Resolved

Caption: Workflow for troubleshooting non-specific antibody binding.

Competitive_ELISA cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection Coat 1. Coat Plate with Target Antigen (Caleosin 1) Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Mix 4. Pre-incubate Primary Ab with Unlabeled Antigen (Sample/Standard) Block->Mix Add_Mix 5. Add Mixture to Plate Mix->Add_Mix Wash2 6. Wash Add_Mix->Wash2 Add_Secondary 7. Add Enzyme-conjugated Secondary Ab Wash2->Add_Secondary Wash3 8. Wash Add_Secondary->Wash3 Add_Substrate 9. Add Substrate & Measure Signal Wash3->Add_Substrate Result Result: Signal is inversely proportional to antigen in sample Add_Substrate->Result

Caption: Experimental workflow for Competitive ELISA.

References

Caleosin Mutant Seed Germination Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Caleosin mutant seeds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during germination and early seedling development experiments.

Troubleshooting Guides

Issue 1: Seeds fail to germinate or show very low germination rates.

Possible Cause: While single Caleosin mutants often germinate, higher-order mutants or certain alleles can exhibit significantly reduced germination capacity due to their critical role in embryo development and energy mobilization.[1] For instance, quadruple CLO RNAi lines have shown that approximately 40% of seeds fail to germinate.[1]

Solution:

  • Stratification: Cold stratifying seeds at 4°C for 2-7 days in the dark can help break any residual dormancy and promote more uniform germination.[2]

  • Gibberellic Acid (GA) Treatment: Since Caleosins can be involved in abscisic acid (ABA)-mediated germination inhibition, applying exogenous GA can help overcome this block.[3][4][5] GA promotes the degradation of DELLA proteins, which are repressors of germination.

  • Seed Viability Test: Before extensive experiments, confirm the viability of your seed batch using a tetrazolium chloride (TZ) stain or by observing embryos after carefully removing the seed coat.

  • Sterile Growth Medium: To prevent fungal or bacterial contamination that can affect compromised seeds, germinate them on a sterile medium like Murashige and Skoog (MS) agar.[2]

Issue 2: Germination occurs, but seedling growth is slow, and cotyledons remain pale or yellow.

Possible Cause: This is the most common phenotype for Caleosin mutants. Caleosins are essential for the breakdown and mobilization of storage lipids from oil bodies to provide energy for the growing seedling.[6][7] A delay in this process means the seedling is energy-deprived, leading to stunted growth until photosynthesis can take over.[7] Mutants like clo1 show a significant delay in the breakdown of storage lipids at 48 and 60 hours post-germination.[7]

Solution:

  • Exogenous Sucrose Supply: Supplementing the germination medium with 1-2% sucrose can provide an alternative energy source for the developing seedling, bypassing the lipid mobilization defect.[8] This can often rescue the slow growth phenotype.[8]

  • Optimal Light Conditions: Ensure adequate light intensity after germination to promote a rapid transition to photosynthetic growth.

Issue 3: Variable germination and growth even within the same mutant line.

Possible Cause: Seed-to-seed variability can be pronounced in mutant lines, especially those affected by stress-related pathways. Caleosins are implicated in responses to abiotic stresses like drought and salinity.[9][10] Minor variations in seed maturity, storage conditions, or the microenvironment during germination can lead to inconsistent phenotypes.

Solution:

  • Synchronize Seed Age and Storage: Use seeds from the same plant, harvested at the same time, and stored under consistent conditions (cool and dry) to minimize variability.

  • Controlled Germination Environment: Utilize growth chambers with precise control over temperature, humidity, and light to ensure uniform conditions for all seeds.[11]

Frequently Asked Questions (FAQs)

Q1: Do all Caleosin mutants have a germination defect? A1: Not necessarily a complete failure to germinate, especially in single mutants. Many studies report that germination rates for single mutants are not significantly affected.[7] The more prominent phenotype is a delay in post-germinative growth due to impaired lipid mobilization.[7][12] However, mutants with multiple inactivated Caleosin genes can show a severe drop in germination rates.[1]

Q2: What is the underlying mechanism of the poor seedling establishment in Caleosin mutants? A2: Caleosins are located on the surface of lipid droplets (oil bodies).[6] They play a crucial role in the interaction between oil bodies and vacuoles, which is a key mechanism for lipid degradation.[7][12] In clo1 mutants, for example, vacuoles have distorted membranes and contain fewer oil bodies, indicating a defect in this trafficking and breakdown process, known as microlipophagy.[7][13][14] This starves the seedling of energy required for robust growth after radicle emergence.

Q3: How do Caleosins relate to plant hormones like ABA? A3: Some Caleosins are involved in ABA signaling pathways that regulate germination. For instance, the clo7 mutant displays higher germination rates under ABA-induced stress, suggesting that the CLO7 protein is a component of ABA-mediated germination inhibition.[3] Similarly, RD20 (AtCLO3) is also involved in the ABA-mediated inhibition of germination.[4]

Q4: Can I expect the mutant phenotype to recover over time? A4: Yes, in many cases. The slow growth of single Caleosin mutants is often a transient phenotype. Once the seedlings establish their photosynthetic machinery, they can generate their own energy and growth rates may catch up to the wild type.[7] However, the initial delay can make them more susceptible to environmental stressors.

Q5: Are there specific lipids that are affected in Caleosin mutants? A5: Yes. Studies on clo1 mutants have shown a significant delay in the breakdown of 20:1 (eicosenoic acid) storage lipids.[7] Disruptions in CLO1 and CLO2 also lead to changes in the fatty acid composition of mature and germinating seeds, including altered levels of 16:0, 18:1, and 20:1 fatty acids.[13][14]

Data Summary

Table 1: Phenotypes of Caleosin Mutant Seeds and Seedlings

Mutant LineGermination RateSeedling Growth PhenotypeOil Content/CompositionReference
clo1 (single mutant)UnaffectedSlower growth at 48h, recovers laterDelayed breakdown of 20:1 lipid[7]
clo1 clo2 (double mutant)Not specifiedNot specified16-23% decrease in oil content[1]
Quadruple CLO RNAi~40% failure to germinateDeformed embryos and seedlings40% decrease in oil content[1]
clo7 (single mutant)Higher germination under ABA/mannitolNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Standardized Germination Assay for Caleosin Mutants
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 30% bleach solution. Vortex for 5 minutes.

    • Wash seeds 4-5 times with sterile distilled water.

  • Plating:

    • Prepare half-strength Murashige and Skoog (0.5x MS) medium with 0.8% agar. For rescue experiments, supplement with 1% (w/v) sucrose.

    • Pipette the sterilized seeds onto the agar plates, ensuring they are evenly spaced.

  • Stratification:

    • Seal the plates with breathable tape and wrap in aluminum foil.

    • Incubate at 4°C for 3 days to synchronize germination.

  • Incubation and Scoring:

    • Transfer plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Score germination (radicle emergence) daily for 7 days.

    • For seedling growth analysis, measure root length or cotyledon expansion at specific time points (e.g., 3, 5, and 7 days post-germination).

Protocol 2: Lipid Mobilization Analysis (Conceptual Workflow)

This protocol outlines the conceptual steps to quantify the rate of lipid breakdown.

  • Sample Collection: Collect dry seeds (0h) and germinated seeds at various time points (e.g., 24h, 48h, 72h) from both wild-type and mutant lines.

  • Lipid Extraction: Homogenize the seed samples in a chloroform:methanol solvent system to extract total lipids.

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to produce FAMEs.

  • Gas Chromatography (GC) Analysis: Analyze the FAMEs using a Gas Chromatograph to determine the fatty acid composition and quantify the amount of major storage fatty acids (e.g., 18:1, 20:1).

  • Data Analysis: Compare the rate of decline in storage lipid content between wild-type and mutant seedlings over the time course.

Visualizations

Caleosin_Function_Pathway cluster_seed Seed Germination Initiation cluster_energy Post-Germinative Growth cluster_mutant In Caleosin Mutant Hormones Gibberellin (GA) & Abscisic Acid (ABA) Balance Germination Radicle Emergence Hormones->Germination Regulates OilBody Oil Body (Storage Lipids) Germination->OilBody Triggers need for energy Lipolysis Lipolysis & Fatty Acid Oxidation OilBody->Lipolysis Lipid Mobilization Caleosin Caleosin (CLO1, etc.) Vacuole Vacuole Caleosin->Vacuole Mediates Interaction (Microlipophagy) Vacuole->Lipolysis Contributes to breakdown Energy Energy (ATP, Sucrose) for Growth Lipolysis->Energy Seedling Seedling Growth (Cotyledon Expansion, Root Elongation) Energy->Seedling Caleosin_Mut Caleosin (non-functional) Blocked Interaction Blocked Caleosin_Mut->Blocked leads to DelayedGrowth Delayed Seedling Growth Blocked->DelayedGrowth results in

Caption: Role of Caleosin in linking lipid bodies and vacuoles for energy production during seedling growth.

Troubleshooting_Workflow cluster_no_germ cluster_slow_growth Start Start: Poor germination or growth of Caleosin mutant seeds Q1 Is there radicle emergence? Start->Q1 Sol1 Apply dormancy breaking treatment: 1. Cold Stratification (4°C) 2. Add Gibberellic Acid (GA) Q1->Sol1 No Sol3 Provide alternative energy source: - Germinate on medium with 1-2% Sucrose Q1->Sol3 Yes, but growth is slow/stalled Sol2 Check Seed Viability (e.g., Tetrazolium Test) Sol1->Sol2 If no improvement Result1 Germination Improved Sol1->Result1 Sol4 Ensure optimal conditions for photosynthesis: - Adequate light post-germination Sol3->Sol4 Result2 Seedling Vigor Restored Sol4->Result2

References

Optimizing buffer conditions for Caleosin enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Caleosin enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic activity of Caleosins?

A1: Caleosins (CLO/PXG) are multifunctional proteins that possess peroxygenase activity (EC 1.11.2.3).[1] This enzymatic function involves the metabolism of oxylipins and is dependent on a heme group.[1][2][3] Caleosins can catalyze reactions such as the hydroxylation of aromatic compounds and the epoxidation of polyunsaturated fatty acids, which requires the presence of hydroperoxides (e.g., H₂O₂, fatty acid hydroperoxides).[1] Some isoforms, like RD20, also exhibit hydroperoxide-reductase activity, converting fatty acid hydroperoxides into their corresponding alcohols.[2][4]

Q2: What are the essential components of a Caleosin assay buffer?

A2: A typical Caleosin assay buffer consists of a buffering agent to maintain a stable pH, the Caleosin enzyme, a substrate (e.g., fatty acid hydroperoxide, aniline), and a co-substrate hydroperoxide (e.g., cumene hydroperoxide) to initiate the reaction.[1][5] Depending on the specific Caleosin isoform and assay, other components like calcium may be relevant due to the presence of a calcium-binding EF-hand motif in Caleosins.[1][6]

Q3: What is the optimal pH for Caleosin enzymatic activity?

A3: The optimal pH can vary depending on the specific Caleosin isoform and the reaction being catalyzed. However, published protocols have successfully used buffers with an acidic to neutral pH. For example, hydroperoxide-reductase activity has been measured in sodium acetate buffer at pH 5.5.[2] For general enzyme extraction, a sodium phosphate buffer at pH 7.5 has been used.[2] A systematic pH screening is recommended to determine the optimal condition for your specific experimental setup.

Q4: Does calcium concentration affect Caleosin activity?

A4: Caleosins are known to be calcium-binding proteins, featuring a canonical EF-hand motif that can bind one calcium atom per molecule.[1][6] While the direct effect of calcium on the catalytic rate is not always pronounced, its presence can be crucial for the structural integrity and stability of the enzyme. Therefore, including a physiological concentration of calcium (e.g., 1-2 mM CaCl₂) in the assay buffer is often advisable.

Q5: What are common substrates used in Caleosin assays?

A5: The choice of substrate depends on the specific peroxygenase activity being measured. Common substrates include:

  • Aniline: For measuring aniline hydroxylation activity.[2][5]

  • Fatty Acid Hydroperoxides (e.g., 9-HPOD, 13-HPOD): For measuring hydroperoxide-reductase activity.[2]

  • Polyunsaturated Fatty Acids (e.g., oleic acid): For measuring epoxidation activity, typically in the presence of a co-substrate like cumene hydroperoxide.[3]

Troubleshooting Guide

Issue 1: Low or No Enzymatic Activity

Q: My assay shows very low or no Caleosin activity. What are the potential causes?

A: This is a common issue that can stem from several factors. Systematically check the following:

  • Incorrect Buffer pH: The enzyme's activity is highly dependent on pH. Verify the pH of your buffer stock and final reaction mixture. The optimal pH may be outside the expected range for your specific Caleosin.

  • Improper Reagent Temperature: Ensure all assay components, especially the buffer and substrate solutions, are equilibrated to the optimal reaction temperature before starting the assay.[7][8][9] Most enzyme assays perform best at room temperature (20-25°C), and using ice-cold buffers can significantly reduce activity.[7]

  • Enzyme Degradation: Caleosins, like other enzymes, can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[7] Aliquot your enzyme stock and store it at the recommended temperature.

  • Missing Co-factors or Co-substrates: Caleosin peroxygenase activity is strictly dependent on the presence of a hydroperoxide.[1] Ensure you have added the required hydroperoxide (e.g., H₂O₂, cumene hydroperoxide) to the reaction mixture.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity. Try performing the assay with a range of substrate concentrations to rule this out.

Issue 2: High Background Signal

Q: I'm observing a high signal in my negative control wells (without the enzyme). What could be causing this?

A: A high background signal can mask the true enzymatic activity. Consider these possibilities:

  • Substrate Instability: The substrate may be unstable and spontaneously degrading under your assay conditions (e.g., light, temperature, pH), leading to a product that is detected by your measurement method. Prepare fresh substrate solutions for each experiment.

  • Buffer Component Interference: Components in your buffer or sample matrix might interfere with the assay's detection method.[8] For example, reducing agents like DTT can interfere with certain colorimetric protein assays and may affect your detection chemistry.[10]

  • Contaminated Reagents: Check all reagents, including water, for contamination that might react with your substrate or detection reagents.

Issue 3: Poor Reproducibility (High Variability)

Q: My results are inconsistent between replicate wells and different experiments. How can I improve reproducibility?

A: Poor reproducibility can invalidate your results. Focus on precision and consistency:

  • Inaccurate Pipetting: Inconsistent volumes, especially for the enzyme or substrate, can lead to high variability.[9] Ensure your pipettes are calibrated, use appropriate pipette sizes, and employ consistent pipetting techniques. Preparing a master mix for the reaction components can help ensure uniformity across wells.[8]

  • Well-to-Well Evaporation (Plate Assays): In microplates, wells at the edge can experience more evaporation, concentrating the reactants.[7] To mitigate this, avoid using the outermost wells or fill them with buffer/water. Using a plate sealer can also help.

  • Inconsistent Incubation Times or Temperatures: Ensure all samples are incubated for the exact same duration and that the temperature is uniform across the incubation chamber.[7]

  • Incomplete Mixing: After adding all components, ensure the reaction mixture is mixed thoroughly but gently to avoid generating air bubbles, which can interfere with absorbance readings.[9]

Data Presentation: Buffer Components & Conditions

Table 1: Common Components for Caleosin Assay Buffers

ComponentTypical ConcentrationPurpose / Role
Buffering Agent 50 - 100 mMMaintains a stable pH during the reaction. Examples: Sodium Acetate, Sodium Phosphate, MES, HEPES.
Caleosin Enzyme VariesThe catalyst for the reaction. Concentration should be optimized for linear reaction kinetics.
Substrate Varies (µM to mM)The molecule acted upon by the enzyme (e.g., Aniline, 9-HPOD).
Co-substrate Varies (µM to mM)Required for the catalytic cycle (e.g., Cumene Hydroperoxide).
CaCl₂ 1 - 5 mMMay be required for enzyme stability due to the Caleosin's EF-hand calcium-binding motif.[1][6]
Detergent (optional) 0.01 - 0.1%Can help solubilize lipid-associated enzymes or substrates. Use with caution as some can inhibit activity.

Table 2: Potential Interfering Substances in Caleosin Assays

SubstanceTypical Interfering ConcentrationPotential Effect
EDTA > 0.5 mMChelates divalent cations. Can interfere if Ca²⁺ or other ions are necessary for enzyme structure or activity.[8]
SDS > 0.02%Strong ionic detergent that can denature the enzyme.
Sodium Azide > 0.02%Common preservative that can inhibit heme-containing enzymes like peroxygenases.[8]
Reducing Agents (DTT, β-ME) VariesCan interfere with the heme iron or the assay's colorimetric/fluorometric detection steps.
Flavonoids > 5 µMPolyphenolic compounds that can interfere with common protein and colorimetric assays.[10]

Experimental Protocols

Protocol 1: Standard Caleosin Peroxygenase Activity Assay (Aniline Hydroxylation)

This protocol is a general guideline for measuring the peroxygenase activity of Caleosin using aniline as a substrate, based on established methods.[2][5]

  • Prepare Assay Buffer: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 5.5. Equilibrate to room temperature.

  • Prepare Reagent Stocks:

    • Aniline Stock (100 mM): Prepare in the assay buffer.

    • Cumene Hydroperoxide Stock (100 mM): Prepare in ethanol.

    • Caleosin Enzyme Stock: Dilute purified Caleosin to a working concentration (e.g., 0.1 - 1 µg/µL) in assay buffer. Keep on ice.

  • Set up the Reaction: In a microcentrifuge tube or microplate well, prepare a master mix (excluding the enzyme for the negative control). For a 200 µL final reaction volume:

    • 150 µL Assay Buffer (100 mM Sodium Acetate, pH 5.5)

    • 20 µL Aniline Stock (Final concentration: 10 mM)

    • 20 µL Cumene Hydroperoxide Stock (Final concentration: 10 mM)

  • Initiate the Reaction: Add 10 µL of the Caleosin enzyme stock to the appropriate wells/tubes. For the negative control, add 10 µL of assay buffer.

  • Incubate: Incubate the reaction at room temperature (or optimal temperature) for a set period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stopping agent, such as 50 µL of 2 M HCl.

  • Detect Product: The product, p-aminophenol, can be quantified colorimetrically after derivatization or by HPLC.

Protocol 2: Screening for Optimal Buffer pH
  • Prepare a Buffer Series: Prepare a set of buffers (e.g., 100 mM Sodium Acetate, Phosphate, Tris-HCl) covering a wide pH range (e.g., pH 4.0 to 9.0 in 0.5 unit increments).

  • Set up Assays: For each pH value, set up a reaction and a corresponding negative control as described in Protocol 1.

  • Run Assays: Perform the enzymatic assay under identical conditions (temperature, incubation time, substrate concentrations) for each pH point.

  • Measure Activity: Quantify the product formed for each reaction.

  • Determine Optimum pH: Subtract the negative control signal from the reaction signal for each pH value. Plot the net activity versus pH to identify the pH at which the enzyme exhibits maximum activity.

Visualizations

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: pH Screening cluster_optimize Phase 3: Fine-Tuning start Define Assay Parameters (Substrate, Detection Method) prep_buffer Prepare Buffers (Wide pH Range) start->prep_buffer prep_enzyme Prepare Enzyme Stock (Known Concentration) prep_buffer->prep_enzyme run_assay Run Endpoint Assays at Each pH prep_enzyme->run_assay measure Measure Activity (e.g., Absorbance) run_assay->measure plot Plot Activity vs. pH measure->plot identify_opt Identify Optimal pH Range plot->identify_opt test_additives Test Additives at Optimal pH (e.g., Ca²⁺, Detergents) identify_opt->test_additives kinetic_assay Perform Kinetic Assays test_additives->kinetic_assay final_protocol Finalize Optimized Buffer Protocol kinetic_assay->final_protocol

Caption: Workflow for systematic optimization of Caleosin assay buffer conditions.

Troubleshooting_Tree start Assay Problem Occurs q1 Is there any signal in the positive control? start->q1 a1_no No Signal / Very Low q1->a1_no No a1_yes Signal is Present q1->a1_yes Yes q2 Check: - Buffer pH & Temp - Enzyme Activity (Degradation) - Missing Co-substrate a1_no->q2 q3 Is the negative control signal high? a1_yes->q3 a3_yes High Background q3->a3_yes Yes a3_no Background OK q3->a3_no No q4 Check: - Substrate Stability - Reagent Contamination - Buffer Interference a3_yes->q4 q5 Are replicates inconsistent? a3_no->q5 a5_yes Poor Reproducibility q5->a5_yes Yes a5_no Issue Resolved or Other Problem q5->a5_no No q6 Check: - Pipetting Technique - Evaporation - Inconsistent Timing/Temp a5_yes->q6

Caption: Decision tree for troubleshooting common Caleosin enzyme assay issues.

References

Troubleshooting Co-suppression in Caleosin Overexpression Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing co-suppression observed in Caleosin overexpression experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-suppression and why does it occur in my Caleosin overexpression lines?

A1: Co-suppression, a form of post-transcriptional gene silencing (PTGS), is a phenomenon where the introduction of a transgene, intended for overexpression, leads to the silencing of both the transgene and the endogenous gene.[1][2][3] This occurs when the cell's machinery recognizes the high levels of transgene mRNA as aberrant and triggers a defense mechanism. This mechanism involves the degradation of both the transgene and the homologous endogenous Caleosin mRNA.[4][5]

Q2: What are the molecular players involved in Caleosin co-suppression?

A2: The key molecular players are small interfering RNAs (siRNAs).[4] When high levels of Caleosin transgene mRNA are produced, they can be targeted by the plant's RNA interference (RNAi) machinery.[2][5] This machinery includes Dicer-like (DCL) enzymes that process double-stranded RNA (dsRNA) precursors into siRNAs. These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which targets and cleaves complementary Caleosin mRNA sequences, leading to reduced protein levels.[5]

Q3: How can I confirm that the observed low Caleosin levels are due to co-suppression and not a failed transformation or transgene integration?

A3: To confirm co-suppression, you should perform a series of molecular analyses:

  • Southern Blot: To verify the integration of the Caleosin transgene into the plant genome.

  • Northern Blot or qRT-PCR: To analyze the levels of Caleosin mRNA. In co-suppression, you will often find low or undetectable levels of the Caleosin transcript, despite the presence of the transgene.

  • Nuclear Run-on Assay: To demonstrate that the Caleosin transgene is being actively transcribed in the nucleus, but the resulting mRNA is rapidly degraded in the cytoplasm.

  • Small RNA Sequencing: To detect the presence of Caleosin-specific siRNAs, which are a hallmark of co-suppression.[4]

Q4: Can co-suppression of Caleosin be inherited in subsequent generations?

A4: Yes, co-suppression is often a heritable trait. The silenced state, mediated by siRNAs and sometimes associated with DNA methylation of the transgene, can be passed on to progeny.

Troubleshooting Guide

Issue 1: Low or no detectable Caleosin protein in confirmed transgenic lines.

Possible Cause: Co-suppression has been triggered by high transgene expression.

Troubleshooting Steps & Expected Outcomes:

Experimental Step Methodology Expected Outcome if Co-suppression is Occurring
1. Verify Transgene Presence Perform Southern blot analysis on genomic DNA.A band corresponding to the Caleosin transgene will be present, confirming successful integration.
2. Analyze Caleosin mRNA Levels Conduct Northern blot or qRT-PCR analysis on total RNA.Caleosin mRNA levels will be significantly lower in the overexpression line compared to the wild-type control.
3. Detect Caleosin-specific siRNAs Perform small RNA Northern blot or small RNA sequencing.The presence of small RNA molecules (21-24 nucleotides) specific to the Caleosin transgene will be detected.
4. Assess Transgene Transcription Rate Conduct a nuclear run-on assay.The Caleosin transgene will show a high rate of transcription in the nucleus, indicating that the gene is active but the mRNA is being degraded post-transcriptionally.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Caleosin mRNA Level Analysis
  • RNA Extraction: Extract total RNA from leaf tissue of both wild-type and Caleosin overexpression lines using a TRIzol-based method or a commercial plant RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and Caleosin-specific primers. Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

  • Data Analysis: Calculate the relative expression of the Caleosin gene using the ΔΔCt method.

Example of a qRT-PCR data table:

Plant Line Biological Replicate Caleosin Ct Value Housekeeping Gene Ct Value ΔCt (Caleosin - Housekeeping) Relative Caleosin Expression (Fold Change)
Wild-Type128.522.16.41.0
Wild-Type228.922.36.60.88
Overexpression Line134.222.511.70.02
Overexpression Line235.122.412.70.01
Northern Blot Analysis for Caleosin mRNA
  • RNA Extraction: Extract total RNA as described for qRT-PCR.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting.

  • Probe Labeling: Prepare a Caleosin-specific DNA or RNA probe and label it with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) marker.

  • Hybridization: Hybridize the labeled probe to the membrane overnight at an appropriate temperature.

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a chemiluminescent substrate.

Visualizing the Co-suppression Pathway and Troubleshooting Workflow

CoSuppression_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Caleosin_Transgene Caleosin Transgene Transcription High Transcription Caleosin_Transgene->Transcription pre_mRNA High levels of Caleosin pre-mRNA Transcription->pre_mRNA dsRNA_Formation Aberrant RNA (dsRNA formation) Dicer Dicer/DCL siRNA Caleosin siRNAs (21-24 nt) RISC_Loading RISC Loading RISC Activated RISC mRNA_Degradation Caleosin mRNA Degradation Translation_Repression Translation Repression No_Protein Reduced/No Caleosin Protein Endo_mRNA Endogenous Caleosin mRNA

Troubleshooting_Workflow Start Start: Low/No Caleosin Protein Check_Integration Is Transgene Integrated? (Southern Blot) Start->Check_Integration Check_mRNA Are mRNA Levels Low? (qRT-PCR/Northern) Check_Integration->Check_mRNA Yes Conclusion_Failed_Trans Conclusion: Failed Transformation Check_Integration->Conclusion_Failed_Trans No Check_siRNA Are siRNAs Present? (Small RNA Analysis) Check_mRNA->Check_siRNA Yes Conclusion_Transcriptional_Silencing Conclusion: Transcriptional Silencing Check_mRNA->Conclusion_Transcriptional_Silencing No Conclusion_CoSupp Conclusion: Co-suppression is Occurring Check_siRNA->Conclusion_CoSupp Yes Conclusion_Other Conclusion: Other Post-Transcriptional Issue Check_siRNA->Conclusion_Other No

References

Technical Support Center: Caleosin-Lipid Droplet Interaction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for studying the interaction between caleosin and lipid droplets (LDs).

Frequently Asked Questions (FAQs)

Q1: What is caleosin and why is its interaction with lipid droplets significant?

A1: Caleosins are a class of calcium-binding proteins associated with lipid droplets in plants and fungi.[1][2][3] Their interaction with LDs is crucial for various cellular processes, including lipid metabolism, stress responses, and potentially as peroxygenases involved in oxylipin signaling.[4][5] Understanding this interaction can provide insights into plant and fungal physiology and may have biotechnological applications.

Q2: What are the key domains of caleosin involved in lipid droplet interaction?

A2: Caleosin proteins typically have three key structural domains: an N-terminal hydrophilic domain containing a single EF-hand calcium-binding motif, a central hydrophobic domain with a proline knot-like motif that anchors the protein to the LD, and a C-terminal hydrophilic domain with potential phosphorylation sites.[2][6][7]

Q3: What are the primary methods for isolating lipid droplets?

A3: The most common method for isolating lipid droplets is density gradient ultracentrifugation.[8][9] This technique takes advantage of the low density of LDs, which allows them to float and separate from other cellular components. Protocols often involve cell lysis, followed by centrifugation through a sucrose or other density gradient.[8][9]

Q4: How can I study the interaction between caleosin and lipid droplets in vitro?

A4: An effective method is to use artificial lipid droplets (aLDs). This involves creating synthetic LDs and then performing binding assays with purified recombinant caleosin.[10][11][12] This approach allows for the quantitative analysis of binding affinity and saturation.

Q5: What is co-immunoprecipitation and how can it be used to study this interaction?

A5: Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein or protein-organelle interactions.[4][8][13][14] For studying caleosin-LD interactions, a specific antibody against caleosin is used to pull down caleosin and any associated lipid droplets from a cell lysate. The presence of LDs in the immunoprecipitated complex confirms the interaction.

Experimental Protocols

Protocol 1: Recombinant Caleosin Expression and Purification

This protocol describes the expression of a calmodulin-binding peptide (CBP)-tagged caleosin in E. coli and its subsequent purification via affinity chromatography.

Methodology:

  • Vector Construction: Clone the caleosin cDNA into an expression vector containing a CBP tag (e.g., pCAL vectors).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble recombinant caleosin.

  • Affinity Chromatography:

    • Equilibrate a calmodulin-agarose resin column with a calcium-containing binding buffer.

    • Load the clarified lysate onto the column. The CBP-tagged caleosin will bind to the calmodulin resin in the presence of calcium.

    • Wash the column extensively with the binding buffer to remove unbound proteins.

    • Elute the purified CBP-caleosin by applying an elution buffer containing a calcium-chelating agent like EGTA or EDTA.[15][16]

  • Verification: Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-caleosin or anti-CBP antibody to confirm purity and identity.

Protocol 2: Lipid Droplet Isolation from Plant Tissue

This protocol outlines the isolation of lipid droplets from plant leaves using differential and density gradient centrifugation.

Methodology:

  • Homogenization: Homogenize fresh plant leaves in an ice-cold extraction buffer.

  • Filtration: Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.

  • Density Gradient Ultracentrifugation:

    • Carefully layer the supernatant from the previous step onto a discontinuous sucrose gradient (e.g., layers of 60%, 40%, 20%, and 10% sucrose).

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours.

    • Lipid droplets will float to the top of the gradient due to their low density.

  • Collection: Carefully collect the lipid droplet fraction from the top of the gradient.

  • Washing: Wash the collected lipid droplets with a suitable buffer to remove any remaining contaminants.

Protocol 3: In Vitro Caleosin-Lipid Droplet Binding Assay using Artificial LDs

This protocol describes how to assess the binding affinity of purified recombinant caleosin to artificial lipid droplets (aLDs).[10][11][12]

Methodology:

  • Preparation of Artificial Lipid Droplets (aLDs):

    • Prepare a mixture of triacylglycerols and phospholipids (e.g., phosphatidylcholine) in a buffer.

    • Sonify the mixture to create a stable emulsion of aLDs.

  • Binding Reaction:

    • Incubate varying concentrations of purified recombinant caleosin with a fixed amount of aLDs in a binding buffer.

    • Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Unbound Caleosin:

    • Centrifuge the reaction mixtures at a speed sufficient to pellet the aLDs.

    • Carefully collect the supernatant containing the unbound caleosin.

  • Quantification:

    • Quantify the amount of unbound caleosin in the supernatant using a protein quantification assay (e.g., Bradford assay or SDS-PAGE with densitometry).

    • The amount of bound caleosin can be calculated by subtracting the unbound amount from the total amount added.

  • Data Analysis:

    • Plot the amount of bound caleosin as a function of the free caleosin concentration.

    • Determine the binding affinity (Kd) and maximum binding capacity (Bmax) by fitting the data to a suitable binding isotherm (e.g., Langmuir or Scatchard plot).

Troubleshooting Guides

Guide 1: Low Yield of Purified Recombinant Caleosin
Problem Possible Cause Solution
Low protein expression Suboptimal induction conditions (IPTG concentration, temperature, induction time).Optimize induction parameters. Test a range of IPTG concentrations, lower the induction temperature (e.g., 16-25°C), and vary the induction time.
Caleosin is expressed in inclusion bodies.Lyse a small aliquot of cells and analyze both the soluble and insoluble fractions by SDS-PAGE. If the protein is in inclusion bodies, try expressing at a lower temperature, using a different E. coli strain, or co-expressing with chaperones. Solubilization of inclusion bodies with denaturants followed by refolding may be necessary.
Poor binding to affinity column Incorrect buffer composition (e.g., lack of Ca2+ for calmodulin binding).Ensure the binding buffer contains the required cofactors (e.g., CaCl2 for calmodulin resin).
CBP tag is not accessible.Consider switching the tag to the other terminus of the protein.
Protein degradation Protease activity during purification.Add protease inhibitors to the lysis buffer and keep samples on ice at all times.
Guide 2: Contamination of Lipid Droplet Preparations
Problem Possible Cause Solution
Contamination with other organelles (e.g., ER, mitochondria) Inefficient cell homogenization.Optimize the homogenization method to ensure efficient cell breakage without excessive organelle damage.
Improper centrifugation speeds or times.Adhere strictly to the recommended centrifugation parameters. Perform additional washing steps of the final lipid droplet fraction.
Cross-contamination during gradient collection.Carefully collect the lipid droplet layer from the top of the gradient without disturbing the other layers.
Protein contamination from the cytosol Insufficient washing of the lipid droplet fraction.Increase the number and volume of washes of the final lipid droplet preparation.
Guide 3: High Background in Co-Immunoprecipitation
Problem Possible Cause Solution
Non-specific binding of proteins to the antibody or beads Insufficient blocking of the beads.Pre-block the beads with a blocking agent like BSA before adding the cell lysate.[17]
Inadequate washing steps.Increase the number and stringency of the wash steps. Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[18]
Antibody cross-reactivity The primary antibody is not specific enough.Use a monoclonal antibody or an affinity-purified polyclonal antibody. Perform a negative control experiment with an isotype-matched control antibody.

Quantitative Data Summary

Parameter Value Organism/System Reference
Protein yield from LD isolation 80–100 µgTHP1 macrophages[19]
Identified LD-associated proteins 1,520Murine liver[5]
Identified LD proteins via PCP 111 (out of 1481 detected)Drosophila S2 cells[20]
Caleosin Molecular Weight Range 16.58 - 27.28 kDaArabidopsis thaliana[21]

Visualizations

Experimental_Workflow_Caleosin_LD_Interaction cluster_caleosin Recombinant Caleosin Production cluster_ld Lipid Droplet Isolation cluster_interaction Interaction Analysis Caleosin_Cloning 1. Caleosin cDNA Cloning Caleosin_Expression 2. Expression in E. coli Caleosin_Cloning->Caleosin_Expression Caleosin_Purification 3. Affinity Purification Caleosin_Expression->Caleosin_Purification Binding_Assay In Vitro Binding Assay (Artificial LDs) Caleosin_Purification->Binding_Assay Purified Caleosin LD_Homogenization 1. Tissue Homogenization LD_Centrifugation 2. Differential Centrifugation LD_Homogenization->LD_Centrifugation LD_Isolation 3. Density Gradient Ultracentrifugation LD_Centrifugation->LD_Isolation CoIP Co-Immunoprecipitation (Native LDs) LD_Isolation->CoIP Isolated LDs Caleosin_Signaling_Pathway cluster_domains Caleosin Domains Caleosin Caleosin LD Lipid Droplet Caleosin->LD anchors via Proline Knot ATG8 ATG8 Caleosin->ATG8 interacts with Lipophagy Lipophagy (LD Degradation) LD->Lipophagy Ca2 Ca2+ Caleosin_Structure N-terminus (EF-hand) Central Hydrophobic Domain (Proline Knot) C-terminus Ca2->Caleosin_Structure:n binds to Stress Abiotic/Biotic Stress Stress->Ca2 increases cytosolic ATG8->Lipophagy

References

Technical Support Center: Functional Compensation in Lipid-Associated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating lipid-associated proteins. The primary focus is on addressing the common experimental challenge of functional compensation, where the loss of one protein's function is masked by another.

Frequently Asked Questions (FAQs)

Q1: What is functional compensation, and why does it complicate my experiments on lipid-associated proteins?

A: Functional compensation, or redundancy, occurs when two or more proteins can perform the same or a similar function. If one protein is knocked out or inhibited, a redundant protein can take its place, leading to little or no observable change in the biological phenotype[1]. This is a significant challenge when studying lipid-associated proteins for several reasons:

  • Large Protein Families: Many lipid-binding domains (e.g., PH, C2, FYVE) are present in numerous proteins, creating a large pool of potential compensatory candidates.

  • Overlapping Substrate Specificity: Different enzymes, such as lipid kinases or phosphatases, may act on the same lipid substrates.

  • Shared Signaling Hubs: Bioactive lipids like Phosphatidylinositol (4,5)-bisphosphate (PIP2) or Diacylglycerol (DAG) act as docking sites or activators for multiple downstream proteins, making the system inherently redundant[2][3].

If your experiment (e.g., a gene knockout) shows no effect, functional compensation is a likely cause.

Q2: My knockout/knockdown of a specific lipid-binding protein shows no phenotype. What is the general workflow to investigate functional compensation?

A: A lack of phenotype is a common issue. Before concluding the protein is not involved, a systematic approach is needed to rule out or identify functional redundancy.

G start No Phenotype Observed step1 1. Verify Target Depletion (qPCR, Western Blot, Mass Spec) start->step1 step2 2. Bioinformatics & Literature Search (Identify paralogs, proteins with similar lipid-binding domains) step1->step2 Target successfully depleted conclusion2 Hypothesis Refined step1->conclusion2 Depletion failed step3 3. Test for Compensation (Double/triple KO, siRNA) or use broad-spectrum inhibitors step2->step3 step4 4. Re-evaluate Pathway (Is the protein expressed in the correct subcellular location?) step2->step4 step3->step4 Still no phenotype conclusion1 Compensation Identified step3->conclusion1 Phenotype appears step5 5. Assess Upstream/Downstream (Is the lipid substrate present? Are downstream targets affected?) step4->step5 step5->conclusion2

Fig 1. Workflow for investigating a lack of phenotype.

Q3: Which experimental techniques are best for identifying and characterizing redundant lipid-binding proteins?

A: No single method is sufficient; a combination of techniques is essential to build a strong case. The choice depends on whether you are screening for new interactions or quantifying a known one.[4][5]

Technique Type Information Provided Key Advantages Common Limitations
Protein-Lipid Overlay QualitativeLipid binding specificitySimple, fast screening tool, requires minimal equipment.[6][7]Prone to false positives; lipids are not in a natural bilayer.
Liposome Co-sedimentation Semi-QuantitativeBinding to lipid bilayersUses a more physiologically relevant lipid environment.[8]Can be affected by protein aggregation; requires ultracentrifugation.
Surface Plasmon Resonance (SPR) QuantitativeBinding affinity (Kd), kinetics (on/off rates)Gold standard for quantitative data; real-time monitoring.[8]Nonspecific binding to sensor chips can be an issue; requires specialized equipment.[8]
Isothermal Titration Calorimetry (ITC) QuantitativeBinding affinity (Kd), stoichiometry, thermodynamicsProvides a complete thermodynamic profile of the interaction.[6][7]Requires large amounts of soluble protein and lipid; lower throughput.
Fluorescence Spectroscopy (FRET) QuantitativeProximity, binding dynamicsCan be used in vitro and in live cells; provides spatial information.[4]Requires fluorescent labeling, which can potentially alter protein function.
Proximity-Ligation Assay (PLA) In-cell/In-vivoConfirmation of interaction in a cellular contextHighly specific; provides subcellular localization of the interaction.Does not prove direct interaction; semi-quantitative.

Troubleshooting Guides

Guide 1: Issue - Inconsistent or Noisy Data in Surface Plasmon Resonance (SPR) Experiments

SPR is powerful for quantifying binding kinetics but is sensitive to experimental conditions.[8]

Observed Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding - Protein is "sticky" or aggregated.- Incorrect buffer (low salt, wrong pH).- Liposome surface is not properly blocked.- Perform size-exclusion chromatography on the protein immediately before use.- Optimize buffer conditions (e.g., increase salt concentration, add 0.05% Tween-20).- Include a bovine serum albumin (BSA) blocking step after liposome capture.
Mass Transport Limitation - Analyte (protein) is binding faster than it can be replenished at the surface.- This artificially lowers the measured association rate (ka).- Decrease the density of the captured liposomes on the sensor chip.- Increase the flow rate of the analyte during the association phase.- Use a lower concentration of the analyte and analyze the results globally.
Liposome Instability - Liposomes are rupturing or fusing on the sensor chip surface.- Incorrect lipid composition for the chosen chip (e.g., L1 chip).- Prepare fresh liposomes and verify their size and integrity via dynamic light scattering (DLS).- Ensure buffer osmolarity is stable.- Test different sensor chip surfaces (e.g., HPA chip for more stable capture).

Key Signaling Pathways & Data

Functional compensation is often rooted in the architecture of signaling pathways. The Phosphoinositide pathway is a classic example where multiple enzymes and effectors create a robust, redundant network.

G cluster_membrane Plasma Membrane cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates PLC PLCγ RTK->PLC recruits & activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PI3K->PIP2 phosphorylates PLC->PIP2 hydrolyzes PDK1 PDK1 (PH Domain) PIP3->PDK1 recruits AKT AKT (PH Domain) PIP3->AKT recruits OtherPH Other PH Domain Proteins (e.g., BTK) PIP3->OtherPH recruits (Compensation) PKC PKC (C1 Domain) DAG->PKC recruits & activates OtherC1 Other C1 Domain Proteins (e.g., RasGRP) DAG->OtherC1 recruits (Compensation) GF Growth Factor GF->RTK PDK1->AKT phosphorylates ER ER IP3->ER binds receptor Ca Ca²⁺ Release ER->Ca

Fig 2. Phosphoinositide signaling pathway highlighting points of potential functional compensation.

In the pathway above, multiple proteins containing PH domains can be recruited by PIP3. If AKT is knocked out, other PH domain-containing proteins might partially or fully compensate for its scaffolding function.[3] Similarly, multiple proteins with C1 domains can be recruited by DAG.[2]

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol is used to assess the binding of a protein to lipid vesicles (liposomes) of a defined composition.[8]

A. Materials

  • Purified protein of interest in a suitable buffer (e.g., HEPES, pH 7.4, 150 mM NaCl).

  • Lipids in chloroform (e.g., DOPC, DOPS, PI(4,5)P2).

  • Liposome extrusion equipment (e.g., mini-extruder with 100 nm polycarbonate membranes).

  • Ultracentrifuge with a suitable rotor (e.g., TLA-100).

  • SDS-PAGE analysis equipment.

B. Procedure

  • Liposome Preparation: a. Mix desired lipids in a glass vial. b. Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film. c. Further dry the film under a vacuum for at least 1 hour. d. Rehydrate the film in assay buffer to a final lipid concentration of 2 mg/mL. Vortex vigorously. e. Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Binding Reaction: a. In a 100 µL ultracentrifuge tube, combine your protein (e.g., to a final concentration of 1 µM) with liposomes (e.g., to a final concentration of 1 mg/mL). b. In a control tube, combine the protein with an equal volume of buffer instead of liposomes. c. Incubate the reactions at room temperature for 30 minutes.

  • Sedimentation: a. Centrifuge the tubes at 100,000 x g for 40 minutes at 4°C. b. Carefully separate the supernatant (S) from the pellet (P). c. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analysis: a. Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. b. Visualize the protein bands using Coomassie blue staining or Western blotting. c. Quantify the band intensity. An increase in the protein amount in the pellet fraction in the presence of liposomes indicates binding.

C. Troubleshooting

  • Protein in pellet of control tube: The protein may be aggregating. Try different buffer conditions (pH, salt) or centrifuge at a lower speed first to pre-clear aggregates before the main experiment.

  • No binding observed: The protein may be inactive, or the interaction may require specific lipids (e.g., phosphoinositides) or ions (e.g., Ca²⁺) that are missing from your liposomes or buffer.

References

Validation & Comparative

Validating Caleosin's Role in Stress Tolerance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caleosin's role in stress tolerance, validated through knockout mutant studies. It offers supporting experimental data, detailed protocols, and visual representations of key biological pathways.

Caleosins, a family of calcium-binding, lipid-associated proteins, have emerged as significant players in the intricate network of plant stress responses. Their involvement in mitigating the effects of both abiotic and biotic stresses is increasingly being unraveled through genetic studies, particularly with the use of knockout mutants. This guide synthesizes key findings from research on Arabidopsis thaliana Caleosin knockout mutants, offering a comparative analysis of their performance under various stress conditions and presenting detailed experimental methodologies to facilitate further research.

Caleosin Knockout Mutants: A Comparative Performance Analysis

The functional validation of Caleosin's role in stress tolerance has been significantly advanced by the characterization of knockout mutants for different Caleosin isoforms. Notably, studies on atclo3 (also known as rd20) and atclo4 mutants in Arabidopsis thaliana have revealed distinct and sometimes opposing roles in stress response pathways.

Table 1: Comparative Phenotypes of Caleosin Knockout Mutants Under Abiotic Stress

Caleosin MutantStress TypePhenotypeQuantitative DataReference
atclo3 ( rd20 ) DroughtReduced toleranceHigher transpiration rate, enhanced stomatal opening. Specific survival rate data is less commonly reported, but the physiological data strongly indicates reduced survival under water deficit.[1][2][3]Aubert et al., 2010
atclo4 DroughtEnhanced toleranceAfter 2 weeks of dehydration, the survival rate of atclo4 mutants was ~80%, compared to ~40% for wild-type plants.[4]Kim et al., 2011
atclo4 Salt (NaCl)Hypersensitive during germinationAt 200 mM NaCl, the germination rate of atclo4 seeds was approximately 15%, while wild-type seeds had a germination rate of about 30%.[4]Kim et al., 2011
atclo4 Osmotic (Mannitol)Hypersensitive during germinationOn media with 300 mM mannitol, the germination rate of atclo4 was significantly lower than that of the wild-type.[4]Kim et al., 2011
atclo4 Abscisic Acid (ABA)Hypersensitive during germinationAt 1 µM ABA, the germination rate of atclo4 was below 20%, whereas the wild-type showed a germination rate of over 60%.[4]Kim et al., 2011

Caleosins vs. Oleosins: A Functional Comparison in Stress Tolerance

Caleosins share their localization on lipid droplets with another class of proteins called Oleosins. While both are implicated in stress responses, their primary roles and the types of stress they mitigate appear to differ.

Table 2: Caleosin vs. Oleosin in Plant Stress Tolerance

FeatureCaleosinsOleosins
Primary Location Lipid droplets, endoplasmic reticulumLipid droplets
Key Function in Stress Regulation of stomatal aperture, ABA signaling, oxidative stress response.[1][4][5]Maintaining oil body stability, freezing tolerance, pollen dehydration tolerance.[6]
Knockout Phenotype (Stress-related) Altered drought, salt, and ABA sensitivity.[2][4]Reduced freezing tolerance in seeds, decreased pollen viability after dehydration.[6]
Mechanism of Action Peroxygenase activity, calcium binding, interaction with G-protein signaling.[7][8]Structural role in preventing oil body fusion.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for validating and comparing the roles of genes in stress tolerance. Below are detailed methodologies for key experiments cited in the study of Caleosin knockout mutants.

Drought Stress Survival Rate Assay

Objective: To quantitatively assess the survival rate of plants after a period of drought stress.

Materials:

  • Wild-type and Caleosin knockout mutant seeds (e.g., atclo3, atclo4)

  • Pots with a standardized soil mixture (e.g., peat moss:vermiculite, 2:1)

  • Growth chamber with controlled light, temperature, and humidity

  • Watering can

Procedure:

  • Sow seeds of wild-type and mutant lines in individual pots and grow under well-watered, short-day conditions (e.g., 10-hour light/14-hour dark cycle) for 2-3 weeks.

  • To initiate drought stress, withhold watering completely.

  • Monitor the plants daily for signs of wilting. A typical drought period for Arabidopsis is 10-14 days.

  • After the designated drought period, re-water the plants thoroughly.

  • Allow the plants to recover for 5-7 days.

  • Quantify the survival rate by counting the number of plants that resume growth (show green, turgid leaves) out of the total number of plants for each genotype.[9][10]

  • Calculate the percentage of survival for each genotype.

Salt Stress Root Growth Assay

Objective: To measure the effect of salt stress on primary root elongation.

Materials:

  • Wild-type and Caleosin knockout mutant seeds (e.g., atclo4)

  • Square Petri plates with Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • NaCl solutions of varying concentrations (e.g., 50 mM, 100 mM, 150 mM)

  • Stereomicroscope or a high-resolution scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Surface-sterilize seeds and place them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Germinate and grow the seedlings vertically in a growth chamber for 4-5 days.

  • Transfer seedlings of uniform size to new MS plates containing the desired concentrations of NaCl. Mark the position of the root tip at the time of transfer.

  • Continue to grow the seedlings vertically for another 5-7 days.

  • At the end of the treatment period, scan or photograph the plates.

  • Measure the primary root length from the initial mark to the new root tip using ImageJ software.[11][12][13][14][15]

  • Calculate the percentage of root growth inhibition for each genotype at each salt concentration relative to the growth on control (0 mM NaCl) plates.[12]

Stomatal Aperture Measurement

Objective: To quantify the size of stomatal apertures in response to stimuli like ABA or drought.

Materials:

  • Leaves from well-watered, 3-4 week old wild-type and mutant plants

  • Microscope slides and coverslips

  • Dental impression material (silicone-based) or clear nail polish

  • Light microscope with a camera and image analysis software (e.g., ImageJ)

  • ABA solution (e.g., 10 µM)

Procedure:

  • For ABA-induced closure, float leaves in a buffer solution under light for 2-3 hours to ensure stomata are open.

  • Transfer the leaves to a solution containing ABA for a specified time (e.g., 2 hours).

  • Apply a thin layer of dental impression material or clear nail polish to the abaxial (lower) surface of the leaf.

  • Once dry, carefully peel off the impression and place it on a microscope slide.

  • Observe the stomatal impressions under the microscope and capture images.

  • Using ImageJ, measure the width and length of the stomatal pore.

  • Calculate the stomatal aperture (width/length ratio) for a significant number of stomata (e.g., >50) per genotype and treatment.

Signaling Pathways and Molecular Interactions

Caleosins are integral components of complex signaling networks that govern a plant's response to stress. Their interaction with key signaling molecules like ABA and G-proteins highlights their regulatory role.

Caleosin in ABA and G-Protein Signaling

Caleosin_Signaling cluster_stress Abiotic Stress (Drought, Salinity) cluster_perception Signal Perception & Transduction cluster_response Downstream Responses Stress Drought/Salt Stress ABA ABA Synthesis Stress->ABA induces RD20 RD20/CLO3 ABA->RD20 induces expression Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure induces Stress_Genes Stress-Responsive Gene Expression ABA->Stress_Genes induces GPA1 GPA1 (Gα subunit) GPA1->Stomatal_Closure regulates RD20->GPA1 interacts with (negative regulator) CLO7 CLO7 CLO7->GPA1 interacts with

The diagram above illustrates the interplay between Caleosins (RD20/CLO3 and CLO7), ABA, and the G-protein signaling component GPA1 in response to abiotic stress.[2][16][17] Stress conditions trigger the synthesis of ABA, which in turn induces the expression of RD20/CLO3. Both RD20/CLO3 and CLO7 have been shown to interact with GPA1, the alpha subunit of the heterotrimeric G-protein complex, thereby modulating downstream responses such as stomatal closure and the expression of stress-responsive genes.[16][17] The negative regulatory role of RD20/CLO3 on GPA1 suggests a fine-tuning mechanism within the stress response pathway.

Experimental Workflow for Validating Caleosin Function

Experimental_Workflow start Start: Hypothesis Caleosin is involved in stress tolerance gen_mutants Generate/Obtain Knockout Mutants (e.g., T-DNA insertion lines) start->gen_mutants stress_assays Perform Stress Assays (Drought, Salt, ABA) gen_mutants->stress_assays phenotyping Quantitative Phenotyping (Survival Rate, Root Length, Stomatal Aperture) stress_assays->phenotyping mol_analysis Molecular Analysis (Gene Expression, Protein Interactions) stress_assays->mol_analysis comparison Compare with Wild-Type and other mutants (e.g., oleosin) phenotyping->comparison mol_analysis->comparison conclusion Conclusion: Validate role of Caleosin in stress tolerance comparison->conclusion

References

Unveiling Caleosin Function: A Guide to Complementation Analysis of Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise function of proteins is paramount. This guide provides a comparative analysis of caleosin mutants and demonstrates how complementation analysis serves as a powerful tool to confirm gene function, using experimental data from studies on Arabidopsis thaliana.

Caleosins are a family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants. They are implicated in a variety of physiological processes, including oil accumulation, seed development, and stress responses.[1] Due to functional redundancy among the multiple caleosin genes, single-mutant phenotypes can be subtle, making functional characterization challenging.[2] Complementation analysis, the restoration of a mutant phenotype by introducing a wild-type copy of the gene, is a definitive method to confirm the function of a specific gene.

Comparative Analysis of Caleosin Mutant Phenotypes and Complementation

Genetic studies in Arabidopsis thaliana have revealed the overlapping functions of several caleosin genes, particularly in seed oil accumulation and fatty acid composition. Analysis of single and double mutants, followed by complementation, has been instrumental in dissecting the roles of individual caleosins.

Impact on Seed Oil Content and Weight

Double mutants of clo1 and clo2 exhibit a significant reduction in both seed oil content and seed weight, a phenotype that can be rescued by reintroducing a functional CLO1 gene.[1][2] This demonstrates the crucial and overlapping roles of CLO1 and CLO2 in lipid storage.

GenotypeSeed Oil Content (% of wild type)Seed Weight (% of wild type)
Wild Type (Col-0)100%100%
clo1~95-98%No significant change
clo2~95-98%No significant change
clo1 clo277-84%[1][2]87-90%[2]
clo1 clo2 + CLO1 (Complemented)Rescued to near wild-type levels[1][2]Rescued to near wild-type levels[2]
Alterations in Seed Fatty Acid Composition

The composition of fatty acids in seed storage lipids is also affected by the loss of caleosin function. Double mutants show distinct changes in their fatty acid profiles, which are reverted to wild-type levels upon complementation with CLO1.

Fatty AcidWild Type (Col-0) (mol%)clo1 clo2 (mol%)clo1 clo2 + CLO1 (Complemented) (mol%)
18:1 (Oleic acid)~15-16%IncreasedReverted to wild-type levels
18:2 (Linoleic acid)~28-30%DecreasedReverted to wild-type levels
18:3 (Linolenic acid)~18-20%DecreasedReverted to wild-type levels
20:1 (Eicosenoic acid)~20-22%DecreasedReverted to wild-type levels

Note: Specific percentages can vary between studies and growth conditions. The trends shown are indicative of the observed phenotypic changes.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the complementation analysis of caleosin mutants.

Plant Transformation for Complementation

Objective: To introduce a wild-type copy of the caleosin gene into a mutant background to test for functional rescue.

Protocol:

  • Vector Construction: The full-length coding sequence of the wild-type caleosin gene (e.g., CLO1) is cloned into a plant transformation vector, typically under the control of a constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium-mediated Transformation: The construct is introduced into Agrobacterium tumefaciens. Arabidopsis plants homozygous for the caleosin mutations (e.g., clo1 clo2) are then transformed using the floral dip method.

  • Selection of Transgenic Plants: Transformed plants (T1 generation) are selected based on a selectable marker present in the transformation vector (e.g., resistance to an antibiotic or herbicide).

  • Confirmation of Gene Expression: The expression of the introduced wild-type caleosin gene in the transgenic lines is confirmed by reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).

  • Phenotypic Analysis: T2 or T3 generation homozygous transgenic lines are used for phenotypic analysis to assess the rescue of the mutant phenotype.

Seed Oil Content Analysis

Objective: To quantify the total oil content in the seeds of wild-type, mutant, and complemented plants.

Protocol:

  • Sample Preparation: A defined weight of mature, dry seeds (e.g., 10-20 mg) is used for each genotype.

  • Lipid Extraction: Total lipids are extracted from the seeds using a solvent mixture, typically chloroform:methanol (2:1, v/v). The seeds are homogenized in the solvent, and the mixture is centrifuged to separate the lipid-containing organic phase.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transmethylated to produce fatty acid methyl esters (FAMEs). This is commonly achieved by incubating the lipid extract with methanol containing a catalyst (e.g., sulfuric acid or sodium methoxide) at a high temperature.

  • Gas Chromatography (GC) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID). An internal standard (e.g., heptadecanoic acid, C17:0) is added at the beginning of the extraction to allow for accurate quantification.

  • Data Analysis: The total oil content is calculated by summing the amounts of all identified fatty acids and is typically expressed as a percentage of the seed's dry weight.

Fatty Acid Composition Analysis

Objective: To determine the relative abundance of different fatty acids in the seed oil.

Protocol:

The protocol is similar to the seed oil content analysis, with the primary analysis being the output from the gas chromatograph.

  • FAME Preparation and GC Analysis: As described above, FAMEs are prepared and injected into the GC.

  • Peak Identification: Individual fatty acid methyl esters are identified based on their retention times compared to known standards.

  • Quantification: The area under each peak is proportional to the amount of that specific fatty acid.

  • Data Analysis: The abundance of each fatty acid is expressed as a molar percentage (mol%) of the total fatty acids detected.

Visualizing the Complementation Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of complementation analysis and the known signaling interactions of caleosins.

Complementation_Workflow cluster_0 Mutant Generation cluster_1 Complementation cluster_2 Phenotypic Analysis Wild_Type Wild-Type Plant (e.g., Col-0) Mutant Caleosin Mutant (e.g., clo1 clo2) Wild_Type->Mutant Mutagenesis/ Screening Phenotype_WT Wild-Type Phenotype (Normal Oil Content) Wild_Type->Phenotype_WT Complemented_Plant Complemented Plant (clo1 clo2 + CLO1) Mutant->Complemented_Plant Phenotype_Mutant Mutant Phenotype (Reduced Oil Content) Mutant->Phenotype_Mutant Vector Transformation Vector + Wild-Type Caleosin Gene Vector->Mutant Transformation Phenotype_Complemented Restored Phenotype Complemented_Plant->Phenotype_Complemented Phenotype_Mutant->Phenotype_Complemented Rescue

Caption: Workflow of Caleosin Mutant Complementation Analysis.

Caleosin_Signaling cluster_ABA ABA Signaling cluster_Gprotein G-Protein Signaling ABA Abscisic Acid (ABA) AtCLO4 AtCLO4 ABA->AtCLO4 Down-regulates expression ABA_Response ABA-Mediated Responses (e.g., Seed Germination) AtCLO4->ABA_Response Negative Regulator GPA1 GPA1 (Gα subunit) Downstream_Signaling Downstream Signaling (e.g., Stress Response) GPA1->Downstream_Signaling RD20_CLO3 RD20/CLO3 RD20_CLO3->GPA1 Interacts with CLO7 CLO7 CLO7->GPA1 Interacts with Ca2 Calcium (Ca2+) Ca2->RD20_CLO3 Binds to Ca2->CLO7 Binds to

Caption: Caleosin Involvement in Plant Signaling Pathways.

Conclusion

Complementation analysis is an indispensable technique for validating gene function, particularly for gene families with redundant members like caleosins. The experimental data clearly show that reintroducing a wild-type caleosin gene into a corresponding mutant background rescues the observed phenotypes, such as reduced seed oil content and altered fatty acid profiles. This provides unequivocal evidence for the role of these specific caleosins in lipid metabolism and seed development. Furthermore, ongoing research continues to place caleosins within broader signaling networks, highlighting their importance in plant responses to both developmental cues and environmental stresses. For researchers in drug development, understanding these fundamental biological processes can provide insights into potential targets for modulating plant-derived compounds.

References

Comparative Transcriptomics of Wild-Type vs. Caleosin Mutant Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic landscapes of wild-type and Caleosin mutant plants, supported by experimental data. Caleosins are a class of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants, playing crucial roles in lipid metabolism, stress responses, and embryo development.

This guide summarizes key quantitative data from comparative transcriptomic studies, details the experimental protocols for robust and reproducible analysis, and visualizes the complex signaling pathways in which Caleosins are implicated.

Quantitative Transcriptomic Data: Wild-Type vs. clo1 clo2 Mutant

Transcriptomic analysis of the Arabidopsis thaliana clo1 clo2 double mutant reveals significant changes in gene expression related to several key biological processes. The absence of both CLO1 and CLO2, two major seed-expressed caleosins, leads to alterations in lipid metabolism, embryo development, calcium signaling, and stress responses[1][2].

Below is a summary of key differentially expressed gene categories identified in the developing seeds of the clo1 clo2 double mutant compared to wild-type plants.

Gene CategoryRegulation in clo1 clo2 MutantImplicated Function
Lipid Metabolism Down-regulatedFatty acid synthesis, triacylglycerol biosynthesis
Up-regulatedFatty acid catabolism, lipid transport
Embryo Development Down-regulatedGenes involved in embryogenesis and seed maturation
Calcium Signaling Altered ExpressionCalcium-dependent protein kinases, calmodulin-binding proteins
Stress Response Up-regulatedGenes responsive to abiotic and biotic stress

Experimental Protocols

Reproducible and reliable transcriptomic data is contingent on meticulous experimental design and execution. Below are detailed methodologies for key experiments in the comparative transcriptomic analysis of wild-type and Caleosin mutant Arabidopsis thaliana plants.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana wild-type (e.g., Columbia-0 ecotype) and Caleosin mutant lines (e.g., clo1 clo2 double mutant).

  • Growth: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Sample Collection: For analysis of developing seeds, siliques are harvested at specific days after flowering (DAF), and the seeds are carefully dissected. For seedling analysis, seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium under sterile conditions.

RNA Extraction from Developing Seeds

Isolating high-quality RNA from seeds is challenging due to the presence of oils, polysaccharides, and secondary metabolites. The following protocol is optimized for Arabidopsis seeds[2][3][4]:

  • Harvest developing siliques at the desired stage and immediately freeze them in liquid nitrogen to prevent RNA degradation.

  • Isolate seeds from the frozen siliques under a dissecting microscope in a cold environment.

  • Grind the frozen seeds to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Immediately add a suitable RNA extraction buffer (e.g., containing guanidinium thiocyanate and phenol) to the powdered tissue.

  • Proceed with a standard RNA extraction protocol, such as a phenol-chloroform extraction followed by isopropanol precipitation, or use a commercially available plant RNA extraction kit with modifications for high-lipid tissues.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio of ~2.0) and integrity (RIN score > 8).

RNA-Seq Library Preparation and Sequencing
  • Starting with 1-2 µg of high-quality total RNA, isolate mRNA using oligo(dT)-attached magnetic beads.

  • Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • Perform end repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments.

  • Purify the library fragments using AMPure XP beads to select for a desired size range.

  • Amplify the library through PCR to enrich for adapter-ligated fragments.

  • Assess the quality and concentration of the final library using a Bioanalyzer and qPCR.

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis of RNA-Seq Data

A standard bioinformatic pipeline for analyzing the RNA-seq data is as follows[5][6][7][8]:

  • Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases from the reads using software such as Trimmomatic.

  • Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between wild-type and mutant samples using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

Signaling Pathways and Experimental Workflows

Caleosin-Mediated Signaling Pathways

Caleosins are involved in complex signaling networks, particularly in response to the phytohormone abscisic acid (ABA) and through interactions with heterotrimeric G-proteins. The Caleosin RD20/CLO3 has been identified as a key player in these pathways, acting as a negative regulator of G-protein signaling and influencing ABA-mediated responses.

Caleosin_Signaling cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol Abiotic Stress Abiotic Stress ABA ABA Abiotic Stress->ABA Induces ABA_Receptor ABA Receptor (PYR/PYL/RCAR) PP2C PP2C ABA_Receptor->PP2C Inhibits GPA1_inactive GPA1 (GDP-bound) Inactive GPA1_active GPA1 (GTP-bound) Active GPA1_inactive->GPA1_active Signal Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) GPA1_active->Downstream_Effectors Modulates ABA->ABA_Receptor Binds RD20_CLO3 RD20/CLO3 RD20_CLO3->GPA1_active Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits SnRK2->Downstream_Effectors Activates Stress_Response Stress Response Gene Expression Downstream_Effectors->Stress_Response

Caption: Caleosin (RD20/CLO3) in ABA and G-protein signaling.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates the logical flow of a typical comparative transcriptomics experiment, from sample preparation to data analysis and interpretation.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth (Wild-Type & Mutant) Sample_Collection Sample Collection (e.g., Developing Seeds) Plant_Growth->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Read Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Genome (HISAT2/STAR) Trimming->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Analysis (GO, KEGG) DEA->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

References

Functional comparison of different Caleosin isoforms within a species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caleosins are a multifunctional family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants. Unlike their better-known counterparts, oleosins, caleosins possess enzymatic capabilities, primarily as peroxygenases, implicating them in a variety of physiological processes including lipid metabolism, stress signaling, and oxylipin synthesis. Within a single plant species, multiple caleosin isoforms exist, each exhibiting distinct functional characteristics. This guide provides an objective comparison of these isoforms, supported by experimental data, to elucidate their specialized roles.

Functional Comparison of Caleosin Isoforms

Caleosin isoforms within a species display significant divergence in their expression patterns, subcellular localization, and enzymatic activities. These differences underscore their specialized roles in plant physiology, from seed development to environmental stress response.

Expression and Localization:

In Arabidopsis thaliana, the expression of caleosin isoforms is highly regulated. AtCLO1 is predominantly expressed in seeds and is associated with lipid droplets, where it is thought to be involved in the mobilization of stored lipids during germination.[1][2] In contrast, AtCLO3 (also known as RD20) is expressed in vegetative tissues, including leaves and guard cells, and its expression is strongly induced by abiotic stresses such as drought, high salinity, and the phytohormone abscisic acid (ABA).[3][4] While also found on lipid droplets, AtCLO3 is additionally located in microsomal and chloroplast envelope fractions.[5] AtCLO4 acts as a negative regulator in the ABA signaling pathway.[6] This differential localization suggests that while some isoforms have roles in lipid storage, others are integral to membrane-associated stress signaling pathways.[1][6]

Enzymatic Activity:

The peroxygenase activity of caleosins allows them to catalyze the hydroperoxide-dependent epoxidation and hydroxylation of fatty acids.[7][8] This function is critical for the biosynthesis of oxylipins, which are signaling molecules involved in plant defense and development. Comparative studies reveal that different isoforms possess distinct substrate specificities and catalytic efficiencies.

For instance, a detailed comparison of two isoforms from date palm, PdCLO2 and PdCLO4 , revealed clear differences in their enzymatic functions. Both isoforms are localized to lipid droplets and microsomal fractions and exhibit peroxygenase activity.[6] However, they show different efficiencies in reducing fatty acid hydroperoxides.[6]

Quantitative Data Summary

The following tables summarize the quantitative comparison of enzymatic activities between Caleosin isoforms from the date palm (Phoenix dactylifera). This data highlights the functional specialization of each isoform.

Table 1: Peroxygenase Activity of Date Palm Caleosin Isoforms

SubstrateIsoformSpecific Activity (nmol min⁻¹ mg⁻¹ protein)
Thiobenzamide PdCLO235.2 ± 3.1
PdCLO448.5 ± 4.2
Aniline PdCLO221.8 ± 2.5
PdCLO433.1 ± 3.8
Oleic Acid PdCLO229.7 ± 2.9
PdCLO419.4 ± 2.1

Data adapted from a study on date palm seedlings, showing distinct substrate preferences between the two isoforms.[6]

Table 2: Hydroperoxide Reductase Activity of Date Palm Caleosin Isoforms

SubstrateIsoformProduct Formation (%)
9-HPOD PdCLO281%
PdCLO443%
13-HPOD PdCLO216%
PdCLO492%

Data reflects the percentage of substrate converted to its corresponding alcohol after 2 hours of incubation, indicating a strong substrate preference for each isoform.[9][10]

In Arabidopsis, while detailed kinetic comparisons are less available, studies have shown that the seed-specific AtCLO1 and the stress-induced AtCLO3 have similar peroxygenase activities, suggesting a conservation of this enzymatic function across isoforms with different physiological roles.[5]

Key Signaling Pathways and Experimental Workflows

To understand the functional context and the methods used to elucidate these functions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ABA_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_cell Plant Cell Stress Drought / Salinity ABA ABA Synthesis Stress->ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inactivates) RD20_Induction RD20 (AtCLO3) Gene Induction SnRK2->RD20_Induction activates transcription factors Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure activates ion channels RD20_Protein RD20 Protein (Peroxygenase) RD20_Induction->RD20_Protein translation Oxylipins Oxylipin Synthesis RD20_Protein->Oxylipins catalyzes Stress_Response Stress Tolerance Oxylipins->Stress_Response Stomatal_Closure->Stress_Response

Caption: ABA signaling pathway involving RD20 (AtCLO3).

Experimental_Workflow cluster_cloning Gene Cloning & Protein Expression cluster_analysis Functional Analysis cluster_assay_details Assay Details Start Identify Caleosin Isoform Genes (e.g., AtCLO1, AtCLO3) Cloning Clone CDS into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Subcellular_Loc Subcellular Localization Cloning->Subcellular_Loc (via GFP fusion) Purification Purify Recombinant Protein (e.g., His-tag Affinity Chromatography) Expression->Purification Enzyme_Assay Peroxygenase Activity Assay Purification->Enzyme_Assay Ca_Binding Calcium Binding Assay Purification->Ca_Binding Enzyme_Detail Measure substrate conversion (e.g., HPLC, Spectrophotometry) Enzyme_Assay->Enzyme_Detail Loc_Detail Express GFP-tagged protein in planta & Confocal Microscopy Subcellular_Loc->Loc_Detail Ca_Detail SDS-PAGE mobility shift assay or Isothermal Titration Calorimetry Ca_Binding->Ca_Detail

Caption: Experimental workflow for comparing Caleosin isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental findings. Below are summaries of key protocols used in the functional characterization of Caleosin isoforms.

Peroxygenase Activity Assay

This assay measures the ability of Caleosin isoforms to catalyze the oxidation of a substrate in the presence of a hydroperoxide.

  • Principle: The enzymatic activity is determined by monitoring the conversion of a substrate to its oxidized product. This can be measured spectrophotometrically for chromogenic substrates or by HPLC for fatty acid substrates.[8][9]

  • Reagents:

    • Purified recombinant Caleosin isoform

    • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

    • Substrate (e.g., 1 mM aniline, 1 mM thiobenzamide, or fatty acid hydroperoxides like 9-HPOD or 13-HPOD)[9]

    • Co-substrate (e.g., 1 mM cumene hydroperoxide)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and substrate.

    • Initiate the reaction by adding a known amount of purified Caleosin protein (e.g., 50 µg).[9]

    • Add the co-substrate to start the catalysis.

    • Incubate the reaction at a controlled temperature (e.g., 26°C) for a specific duration.[9]

    • Stop the reaction (e.g., by adding a quenching agent or by solvent extraction).

    • Quantify the product. For aniline hydroxylation or thiobenzamide sulfoxidation, monitor the change in absorbance at a specific wavelength.[9] For fatty acid hydroperoxide reduction, extract the products and analyze them using HPLC.[10]

    • Calculate the specific activity as nmol of product formed per minute per mg of protein.

Subcellular Localization Analysis

This protocol determines the specific cellular compartments where a Caleosin isoform resides.

  • Principle: The coding sequence of the Caleosin isoform is fused in-frame with a reporter gene, typically Green Fluorescent Protein (GFP). This fusion construct is then expressed in plant cells, and the location of the fluorescence is observed using confocal microscopy.

  • Procedure:

    • Vector Construction: Amplify the full-length coding sequence of the Caleosin isoform via PCR and clone it into a plant expression vector to create an N-terminal or C-terminal fusion with GFP.

    • Plant Transformation: Introduce the fusion construct into plant tissues. This can be achieved through Agrobacterium-mediated transient expression in Nicotiana benthamiana leaves or by generating stable transgenic Arabidopsis plants.

    • Microscopy: After 2-3 days (for transient expression), excise a small section of the transformed tissue.

    • Mount the tissue on a microscope slide with water.

    • Visualize the GFP signal using a laser scanning confocal microscope. Use specific organelle markers (e.g., an ER marker fused to RFP) to co-localize the Caleosin-GFP signal.

    • Capture images at the appropriate excitation and emission wavelengths for GFP (and other markers).

Calcium Binding Assay (SDS-PAGE Mobility Shift)

This is a qualitative method to confirm the calcium-binding ability of Caleosin isoforms.

  • Principle: The binding of Ca²⁺ to the EF-hand motif of Caleosin induces a conformational change in the protein. This more compact structure often results in faster migration during SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Reagents:

    • Purified recombinant Caleosin protein

    • SDS-PAGE loading buffer

    • Calcium Chloride (CaCl₂) solution (e.g., 10 mM)

    • EGTA (a calcium chelator) solution (e.g., 20 mM)

  • Procedure:

    • Set up three sample tubes containing equal amounts of the purified Caleosin protein.

    • To the first tube, add SDS-PAGE loading buffer.

    • To the second tube, add SDS-PAGE loading buffer supplemented with CaCl₂ to a final concentration of 1-5 mM.

    • To the third tube, add SDS-PAGE loading buffer supplemented with EGTA to a final concentration of 2-10 mM.

    • Incubate all samples at room temperature for 10-15 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue or another protein stain.

    • Compare the migration of the protein band in the different lanes. A noticeable shift to a lower apparent molecular weight in the presence of Ca²⁺ compared to the control and EGTA lanes indicates calcium binding.[4][11]

References

Validating Caleosin-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caleosins are a unique family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum in plants.[1][2] They are implicated in a variety of physiological processes, including oil accumulation, seed development, and stress responses.[3] Understanding the function of Caleosins requires the identification and validation of their interacting protein partners. This guide provides a comparative overview of Co-immunoprecipitation (Co-IP) and other common techniques for validating Caleosin-protein interactions, supported by experimental data from studies on Arabidopsis thaliana.

Data Presentation: Comparison of Interaction Validation Methods

While quantitative data on the binding affinities of Caleosin interactions are not always readily available in the literature, a semi-quantitative and qualitative comparison can be constructed from published findings. The following table summarizes the validation of interactions between different Caleosin proteins and their partners using various techniques.

CaleosinInteracting ProteinValidation MethodOrganismOutcomeReference(s)
CLO1, CLO2, CLO3ATG8bYeast Two-Hybrid (Split-Ubiquitin)Saccharomyces cerevisiaePositive interaction observed, with CLO1 showing the strongest interaction based on β-galactosidase activity.[4]
CLO1ATG8-PECo-ImmunoprecipitationArabidopsis thalianaATG8-PE co-immunoprecipitated with CLO1 from lipid droplet protein extracts.[5][6]
RD20/CLO3GPA1Bimolecular Fluorescence Complementation (BiFC)Nicotiana benthamianaInteraction detected at the endoplasmic reticulum and oil bodies.[7][8]
RD20/CLO3GPA1QL (constitutively active)Bimolecular Fluorescence Complementation (BiFC)Nicotiana benthamianaInteraction observed at the plasma membrane.[7][8]
RD20/CLO3GPA1 / GPA1QLYeast Two-HybridSaccharomyces cerevisiaePositive interaction detected.[7][8]
CLO7GPA1 / GPA1QLBimolecular Fluorescence Complementation (BiFC)Nicotiana benthamianaInteraction confirmed at the plasma membrane; interaction with GPA1QL is enhanced by calcium.[9][10]
CLO7GPA1Yeast Two-HybridSaccharomyces cerevisiaePositive interaction confirmed.[9][10]
CLO7Pirin1Bimolecular Fluorescence Complementation (BiFC)Nicotiana benthamianaCalcium-dependent interaction observed.[9][10]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Lipid Droplet-Associated Proteins

This protocol is adapted for the validation of interactions involving Caleosins, which are associated with lipid droplets.

1. Plant Material and Protein Extraction:

  • Grow Arabidopsis thaliana seedlings under appropriate conditions.
  • Harvest tissue and freeze in liquid nitrogen.
  • Grind the tissue to a fine powder and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
  • Centrifuge and transfer the supernatant to a new tube.
  • Add the primary antibody specific to the "bait" protein (e.g., anti-Caleosin antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
  • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing:

  • Pellet the beads by centrifugation at a low speed.
  • Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
  • Separate the proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane for Western blotting.
  • Probe the membrane with a primary antibody against the "prey" protein to detect the interaction.

Visualizations

Co_IP_Workflow start Plant Tissue Homogenization (Lysis Buffer) preclear Pre-clearing with Protein A/G Beads start->preclear Lysate ip Immunoprecipitation (Primary Antibody for Bait) preclear->ip Pre-cleared Lysate capture Capture with Protein A/G Beads ip->capture Antibody-Protein Complex wash Washing Steps (Remove Non-specific Proteins) capture->wash elute Elution of Protein Complex wash->elute analysis SDS-PAGE and Western Blot Analysis elute->analysis Eluted Proteins

Caption: Co-immunoprecipitation workflow for validating Caleosin-protein interactions.

Caleosin_Signaling cluster_stress Abiotic Stress cluster_membrane Plasma Membrane / ER / Lipid Droplet stress Drought, Salt, ABA caleosin RD20/CLO3 CLO7 stress->caleosin Induces Expression gpa1 GPA1 caleosin->gpa1 Interacts with and negatively regulates pirin1 Pirin1 caleosin->pirin1 Interacts with (Ca2+ dependent) gpa1->pirin1 Interacts with downstream Downstream Cellular Responses (e.g., Seed Germination, Hypocotyl Elongation) gpa1->downstream

Caption: Simplified signaling pathway of Caleosin interaction with GPA1.

References

A Comparative Guide to the Enzymatic Kinetics of Plant and Fungal Caleosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caleosins are a unique class of calcium-binding proteins associated with lipid droplets in both plants and fungi. Beyond their structural role, they possess enzymatic peroxygenase activity, implicating them in a variety of physiological processes, including oxylipin metabolism and stress responses. Understanding the kinetic differences between plant and fungal caleosins is crucial for elucidating their distinct roles in these organisms and for potential biotechnological and therapeutic applications. This guide provides a comparative overview of their enzymatic kinetics, supported by available experimental data and detailed methodologies.

Comparative Analysis of Enzymatic Activity

Direct comparative studies on the Michaelis-Menten kinetics (Km and Vmax) of plant and fungal caleosins are limited in the current scientific literature. However, specific activity data for representative caleosins from both kingdoms provide a basis for a preliminary comparison of their peroxygenase function.

Table 1: Comparison of Specific Peroxygenase Activity of Plant and Fungal Caleosins

Enzyme SourceProteinSubstrateCo-substrateSpecific Activity (µmol min⁻¹ mg⁻¹)Reference
Phoenix dactylifera (Date Palm)PdCLO2AnilineCumene Hydroperoxide1.52[1]
Oleic AcidCumene Hydroperoxide0.20[1]
Phoenix dactylifera (Date Palm)PdCLO4AnilineCumene Hydroperoxide1.61[1]
Oleic AcidCumene Hydroperoxide1.05[1]
Aspergillus flavusAfPXGAnilineNot SpecifiedActivity confirmed, but specific value not provided in a comparable unit[2][3]
Oleic AcidNot SpecifiedActivity confirmed, but specific value not provided in a comparable unit[2][3]

Note: The data presented are from studies that utilized different experimental conditions, which should be taken into account when making direct comparisons. The specific activity of Aspergillus flavus caleosin (AfPXG) was confirmed, but quantitative data in units comparable to the date palm caleosins were not available in the reviewed literature.[2][3]

Proposed Experimental Protocol for Comparative Kinetic Analysis

To directly compare the enzymatic kinetics of plant and fungal caleosins, a standardized experimental protocol is essential. Below is a detailed methodology for the expression, purification, and kinetic analysis of recombinant caleosins.

Heterologous Expression and Purification of Caleosins
  • Gene Synthesis and Cloning: Synthesize the coding sequences of the plant (e.g., Arabidopsis thaliana AtCLO1) and fungal (e.g., Aspergillus flavus AfPXG) caleosins with a C-terminal polyhistidine tag. Clone the synthesized genes into a suitable expression vector (e.g., pYES2 for yeast expression).

  • Yeast Transformation and Expression: Transform Saccharomyces cerevisiae with the expression constructs. Grow the transformed yeast in appropriate selective media to induce protein expression.

  • Protein Extraction and Purification: Harvest the yeast cells and disrupt them by mechanical lysis (e.g., bead beating) in a buffered solution. Isolate the microsomal fraction by differential centrifugation. Solubilize the membrane-bound caleosins using a mild non-ionic detergent (e.g., Triton X-100). Purify the His-tagged caleosins using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.

  • Protein Quantification: Determine the concentration of the purified proteins using a standard method such as the Bradford assay.

Peroxygenase Activity Assay (Spectrophotometric)

This assay is based on the peroxygenase-catalyzed hydroxylation of a chromogenic substrate, such as 5-nitro-1,3-benzodioxole (NBD), in the presence of a hydroperoxide co-substrate. The formation of the product, 4-nitrocatechol, can be monitored spectrophotometrically.[4][5]

  • Reagents:

    • Purified plant and fungal caleosins

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • 5-nitro-1,3-benzodioxole (NBD) stock solution in DMSO

    • Hydrogen peroxide (H₂O₂) or cumene hydroperoxide stock solution

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well microplate or a cuvette containing potassium phosphate buffer and varying concentrations of the substrate (NBD).

    • Add a fixed, non-limiting concentration of the hydroperoxide co-substrate.

    • Initiate the reaction by adding a known amount of the purified caleosin.

    • Immediately monitor the increase in absorbance at 425 nm (for 4-nitrocatechol) over time using a spectrophotometer.[4]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitrocatechol (ε₄₂₅ = 9,700 M⁻¹ cm⁻¹).[4]

  • Kinetic Parameter Determination:

    • Perform the assay with a range of substrate concentrations while keeping the enzyme concentration constant.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum velocity) and Km (Michaelis constant).

    • Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration.

    • The catalytic efficiency can then be calculated as kcat/Km.

Mandatory Visualizations

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Gene_Synthesis Gene Synthesis & Cloning Yeast_Transformation Yeast Transformation Gene_Synthesis->Yeast_Transformation Protein_Expression Protein Expression Yeast_Transformation->Protein_Expression Purification Purification (IMAC) Protein_Expression->Purification Assay_Setup Assay Setup (Substrate Titration) Purification->Assay_Setup Reaction_Initiation Reaction Initiation Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Data Acquisition Reaction_Initiation->Data_Acquisition Velocity_Calculation Initial Velocity Calculation Data_Acquisition->Velocity_Calculation MM_Kinetics Michaelis-Menten Kinetic Analysis Velocity_Calculation->MM_Kinetics Parameter_Determination Determination of Km, Vmax, kcat MM_Kinetics->Parameter_Determination

Caption: Experimental workflow for the comparative kinetic analysis of caleosins.

Signaling Pathways Involving Caleosins

Caleosins are implicated in stress signaling pathways in both plants and fungi, often in a calcium-dependent manner.

Plant Caleosin Signaling

In plants, caleosins are involved in the response to both biotic and abiotic stresses. Their peroxygenase activity leads to the production of oxylipins, which are signaling molecules. Plant caleosins are also connected to hormone signaling pathways, particularly those of abscisic acid (ABA) and salicylic acid (SA).[6]

Plant_Caleosin_Signaling Stress Biotic/Abiotic Stress Ca_influx Ca²⁺ Influx Stress->Ca_influx Caleosin Caleosin (e.g., AtCLO1, RD20) Ca_influx->Caleosin Peroxygenase_Activity Peroxygenase Activity Caleosin->Peroxygenase_Activity Oxylipins Oxylipin Production Peroxygenase_Activity->Oxylipins Hormone_Signaling ABA/SA Signaling Oxylipins->Hormone_Signaling Stress_Response Stress Response Genes Hormone_Signaling->Stress_Response Adaptation Stress Adaptation Stress_Response->Adaptation

Caption: Plant caleosin signaling pathway in response to stress.

Fungal Caleosin Signaling

In fungi, caleosins are involved in development, sporulation, and pathogenesis. Their function is also linked to calcium signaling and the production of oxylipins, which can act as signaling molecules to regulate developmental processes and the production of secondary metabolites like mycotoxins.[3][7]

Fungal_Caleosin_Signaling Environmental_Cue Environmental Cue (e.g., Host Interaction) Ca_Signaling Ca²⁺ Signaling Environmental_Cue->Ca_Signaling Caleosin Fungal Caleosin (e.g., AfPXG) Ca_Signaling->Caleosin Peroxygenase_Activity Peroxygenase Activity Caleosin->Peroxygenase_Activity Oxylipins Oxylipin Production Peroxygenase_Activity->Oxylipins Developmental_Regulation Developmental Regulation Oxylipins->Developmental_Regulation Mycotoxin_Biosynthesis Mycotoxin Biosynthesis Developmental_Regulation->Mycotoxin_Biosynthesis Pathogenesis Pathogenesis Developmental_Regulation->Pathogenesis

References

Unveiling Caleosin Function: A Comparative Guide to Cross-Species Complementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional conservation of proteins across species is paramount. This guide provides an objective comparison of how cross-species complementation, particularly in yeast, serves as a powerful tool to test the functional conservation of caleosins—a family of calcium-binding proteins associated with lipid droplets and stress responses in plants.

Caleosins are integral to various physiological processes in plants, including oil accumulation, seed development, and responses to both biotic and abiotic stress.[1][2][3] Their ubiquitous nature in plants and fungi suggests conserved functions that can be elucidated through heterologous expression systems. Saccharomyces cerevisiae (yeast) offers a robust platform for these studies due to its well-characterized genetics and ease of manipulation. This guide delves into the experimental data and protocols that demonstrate the functional conservation of plant caleosins in yeast, focusing on their roles in lipid metabolism and protein-protein interactions.

Testing Functional Conservation in Lipid Metabolism

A primary function of caleosins is their involvement in lipid droplet biology. Cross-species complementation studies have shown that plant caleosins not only localize correctly to lipid droplets in yeast but also actively influence lipid metabolism, providing strong evidence for functional conservation.

When Arabidopsis thaliana Caleosin 1 (AtClo1) is expressed in Saccharomyces cerevisiae, it correctly targets the lipid bodies.[4] This heterologous expression leads to a notable increase in both the number and size of these lipid droplets. Furthermore, the transformed yeast cells accumulate significantly more fatty acids—an increase of 46.6%—primarily in the form of triacylglycerols and steryl esters, which are the main components of lipid body neutral lipids.[4] This demonstrates that the intrinsic properties of the plant caleosin are sufficient to create a functional lipid body membrane and enhance the storage of lipids in a eukaryotic model organism.

Quantitative Analysis of Lipid Accumulation in Yeast

The table below summarizes the quantitative impact of expressing Arabidopsis thaliana Caleosin 1 (AtClo1) on the lipid content of Saccharomyces cerevisiae.

Parameter Yeast with Empty Vector (Control) Yeast Expressing AtClo1 Percentage Increase
Total Fatty Acid ContentNormalized to 100%146.6%+46.6%
Triacylglycerol ContentBaselineIncreasedData not quantified
Steryl Ester ContentBaselineIncreasedData not quantified
Lipid Droplet NumberBaselineIncreasedData not quantified
Lipid Droplet SizeBaselineIncreasedData not quantified

Data sourced from Froissard et al., 2009.[4]

Probing Conserved Protein-Protein Interactions

Yeast-based systems, such as the split-ubiquitin yeast two-hybrid (Y2H) assay, are instrumental in identifying and quantifying protein-protein interactions. These assays have been successfully employed to demonstrate that plant caleosins interact with conserved eukaryotic proteins, such as those involved in autophagy.

Studies have shown that Arabidopsis thaliana caleosins (CLO1, CLO2, and CLO3) interact with AUTOPHAGY-RELATED PROTEIN 8 (ATG8).[1] This interaction is crucial for lipophagy, the process of lipid droplet degradation via autophagy. The strength of these interactions can be quantified using a β-galactosidase reporter assay.

Quantitative Analysis of Caleosin-ATG8 Interaction

The following table presents the relative interaction strength of different Arabidopsis thaliana caleosin isoforms with ATG8b, as determined by a quantitative β-galactosidase assay in a split-ubiquitin system. The interaction between Oleosin 1 (OLE1) and ATG8b is used as a positive control and is normalized to 1.

Bait Protein Prey Protein Relative β-galactosidase Activity (Mean ± SD)
OLE1ATG8b1.00 ± 0.15
CLO1ATG8b0.98 ± 0.12
CLO2ATG8b0.45 ± 0.08
CLO3ATG8b1.05 ± 0.18

Data sourced from Miklaszewska et al., 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Heterologous Expression of Caleosin in S. cerevisiae and Lipid Analysis
  • Vector Construction : The coding sequence of the plant caleosin (e.g., AtClo1) is cloned into a yeast expression vector, often with a fluorescent tag (e.g., GFP) to monitor subcellular localization. A constitutive or inducible promoter is used to drive expression.

  • Yeast Transformation : The expression vector is transformed into a suitable S. cerevisiae strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Cultivation : Transformed yeast cells are grown in an appropriate selective medium to maintain the plasmid.

  • Microscopy : Caleosin localization to lipid droplets is visualized using fluorescence microscopy. Lipid droplets can be stained with a neutral lipid dye like Nile red for co-localization analysis.

  • Lipid Extraction and Quantification :

    • Yeast cells are harvested and lyophilized.

    • Total lipids are extracted using a chloroform:methanol solvent system.

    • Fatty acid methyl esters (FAMEs) are prepared by transesterification.

    • FAMEs are quantified by gas chromatography with a flame ionization detector (GC-FID) to determine the total fatty acid content.

    • Neutral lipids (triacylglycerols and steryl esters) are separated by thin-layer chromatography (TLC) and quantified.

Split-Ubiquitin Yeast Two-Hybrid Assay
  • Vector Construction : The caleosin "bait" is fused to the C-terminal half of ubiquitin (Cub) linked to a reporter transcription factor (e.g., LexA-VP16). The interacting "prey" protein (e.g., ATG8) is fused to the mutated N-terminal half of ubiquitin (NubG).

  • Yeast Transformation : The bait and prey vectors are co-transformed into a suitable yeast reporter strain.

  • Selection : Transformed yeast are plated on a selective medium lacking specific nutrients (e.g., leucine, tryptophan, histidine, adenine) to select for colonies where the bait and prey proteins interact, leading to the reconstitution of ubiquitin and activation of the reporter genes (HIS3 and ADE2).

  • Qualitative β-galactosidase Assay (X-gal) : Colony-lift filter assays are performed. Interacting colonies will turn blue due to the hydrolysis of X-gal by the β-galactosidase reporter.

  • Quantitative β-galactosidase Assay :

    • Liquid cultures of interacting yeast strains are grown.

    • Cells are permeabilized, and a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) is added.

    • The reaction is stopped, and the absorbance of the product (o-nitrophenol) is measured spectrophotometrically at 420 nm.

    • β-galactosidase activity is calculated in Miller units.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and biological context, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Testing Caleosin Function in Yeast cluster_lipid Lipid Metabolism Analysis cluster_interaction Protein-Protein Interaction Analysis clone_lipid Clone Caleosin into Yeast Expression Vector transform_lipid Transform Yeast clone_lipid->transform_lipid express_lipid Express Caleosin transform_lipid->express_lipid microscopy Fluorescence Microscopy (Localization) express_lipid->microscopy lipid_analysis Lipid Extraction & Quantification (GC, TLC) express_lipid->lipid_analysis result_lipid Increased Lipid Accumulation lipid_analysis->result_lipid clone_interaction Clone Caleosin (Bait) & Partner (Prey) into Split-Ubiquitin Vectors transform_interaction Co-transform Yeast clone_interaction->transform_interaction select_interaction Select on Nutrient-Deficient Media transform_interaction->select_interaction assay_interaction β-galactosidase Assay (Qualitative & Quantitative) select_interaction->assay_interaction result_interaction Demonstrated Interaction assay_interaction->result_interaction

Workflow for Caleosin Functional Analysis in Yeast

Caleosin_Signaling Caleosin-Mediated Signaling Pathways stress Abiotic/Biotic Stress (Drought, Salt, Pathogen) aba Abscisic Acid (ABA) Signaling stress->aba ros Reactive Oxygen Species (ROS) stress->ros ca2 Ca2+ Signaling stress->ca2 caleosin Caleosin (e.g., CLO3/RD20) aba->caleosin ros->caleosin ca2->caleosin peroxygenase Peroxygenase Activity caleosin->peroxygenase gpa1 GPA1 (G-protein α-subunit) caleosin->gpa1 atg8 ATG8 caleosin->atg8 oxylipins Oxylipin Metabolism peroxygenase->oxylipins stress_response Stress Tolerance oxylipins->stress_response autophagy Autophagy (Lipophagy) lipid_droplet Lipid Droplet Degradation autophagy->lipid_droplet atg8->autophagy

Caleosin's Role in Plant Stress Signaling Pathways

References

Validating the Role of Caleosin in Seed Oil Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seed oils are a vital source of energy for germination and early seedling growth and are of significant economic importance for food, feed, and industrial applications. These oils are stored in specialized organelles called oil bodies (or lipid droplets), which consist of a triacylglycerol (TAG) core surrounded by a phospholipid monolayer embedded with structural proteins. The most abundant of these proteins are oleosins, which are crucial for maintaining the size and stability of oil bodies. However, another class of proteins, caleosins, are emerging as key players with multifaceted roles in both the accumulation and subsequent mobilization of these lipid reserves.

This guide provides an objective comparison of Caleosin's function in seed oil accumulation, supported by experimental data from genetic studies. It details the methodologies used to validate its role and contrasts its characteristics with those of the better-known oleosins, offering a comprehensive resource for researchers in plant science and lipid biotechnology.

Caleosin vs. Oleosin: A Structural and Functional Comparison

While both caleosins and oleosins are integral to oil body structure, they possess distinct structural features that confer different functionalities. Oleosins are primarily considered structural proteins that prevent the coalescence of oil bodies, especially during seed desiccation and rehydration. Caleosins, while also contributing to oil body stability, have additional domains that suggest roles in enzymatic activity and calcium signaling.

Table 1: Comparison of Caleosin and Oleosin Properties

FeatureCaleosinOleosin
Primary Role Structural, Enzymatic (Peroxygenase), Ca²⁺ SignalingPrimarily Structural
Abundance in Seeds Minor protein in most angiospermsMajor protein in all angiosperms
Key Structural Motifs N-terminal EF-hand (Ca²⁺-binding), Central Proline Knot, C-terminal phosphorylation sites, Heme-binding sitesCentral hydrophobic domain with a "proline knot"
Subcellular Localization Oil bodies, Endoplasmic Reticulum, Vacuoles, Chloroplast envelopes[1][2]Almost exclusively on Oil Bodies
Evolutionary Presence Found in primitive species like algae and fungi, as well as higher plants[3][4]Found only in higher plant species[4]
Known Functions Oil accumulation, lipid droplet stability, TAG degradation during germination, stress responses (ABA, drought, salt)[1][2][5]Oil body stabilization, determination of oil body size, prevention of coalescence[6]

Below is a diagram illustrating the key structural differences between a typical Caleosin and Oleosin protein as they are embedded in the oil body membrane.

G cluster_0 Oil Body Structure cluster_Caleosin Caleosin cluster_Oleosin Oleosin OB_TAGs Triacylglycerol (TAG) Core PL_monolayer Phospholipid Monolayer cluster_Caleosin cluster_Caleosin cluster_Oleosin cluster_Oleosin Caleosin_N N-Terminus (EF-Hand Ca²⁺ Binding) Caleosin_Anchor Hydrophobic Anchor (Proline Knot) Caleosin_Anchor->PL_monolayer Caleosin_C C-Terminus (Phosphorylation Sites) Oleosin_N N-Terminus Oleosin_Anchor Long Hydrophobic Anchor (Proline Knot) Oleosin_Anchor->PL_monolayer Oleosin_C C-Terminus Cytosol Cytosol OB_TAGs_label Oil Body Interior

Caption: Structural models of Caleosin and Oleosin in an oil body.

Experimental Evidence for Caleosin's Role in Oil Accumulation

Genetic studies, particularly in the model organism Arabidopsis thaliana, have been instrumental in elucidating the role of caleosins in oil metabolism. By creating knockout mutants and overexpression lines, researchers can quantify the impact of these proteins on seed oil content, seed weight, and fatty acid profiles.

Table 2: Impact of Caleosin Gene Modification on Arabidopsis thaliana Seed Phenotypes

GenotypeDescriptionChange in Oil Content (%)Change in Seed Weight (%)Key Fatty Acid ChangesReference
Single Mutants clo1, clo2, clo4, clo6Minor changesMinor changesMinor changes in composition[5]
Double Mutants clo1 clo2-16% to -23%-10% to -13%Distinct changes in composition[5]
Quadruple RNAi RNAi targeting CLO1, CLO2, CLO4, CLO6-40%Not specified, but ~40% of seeds failed to germinateFurther fatty acid changes; misshapen, smaller lipid droplets[5]
Overexpression CLO1 overexpression in seedlings and BY2 cells+73.6% (in Triacylglycerol content)Not ApplicableNot specified[5]

These data strongly indicate that while single caleosin knockouts may be compensated for by other isoforms, the simultaneous loss of multiple caleosins significantly impairs the seed's ability to accumulate oil.[5] Conversely, the overexpression of a single caleosin gene can dramatically increase TAG content, validating its direct role in promoting lipid accumulation.[5]

Caleosin's Multifaceted Roles in Lipid Metabolism

The function of Caleosin is not limited to oil accumulation. It plays a dynamic role throughout the seed lifecycle, from development to germination, and is implicated in stress-response pathways. Its EF-hand motif allows it to bind calcium, a crucial second messenger in signaling, and its peroxygenase activity enables it to participate in the metabolism of oxylipins, which are involved in plant defense and stress responses.[1][2] During germination, Caleosin is involved in the degradation of stored lipids, a process that involves the interaction of oil bodies with vacuoles.[1][7]

The diagram below illustrates the interconnected functions of Caleosin.

G Caleosin Caleosin (CLO) OilAcc Seed Oil Accumulation Caleosin->OilAcc LD_Stab Lipid Droplet Stability Caleosin->LD_Stab TAG_Deg TAG Degradation (Germination) Caleosin->TAG_Deg Stress Abiotic/Biotic Stress Response Caleosin->Stress Mech_LD Structural role on LD surface OilAcc->Mech_LD via LD_Stab->Mech_LD via Mech_Auto Interaction with ATG8 (Microlipophagy) TAG_Deg->Mech_Auto via Mech_Enz Peroxygenase Activity Stress->Mech_Enz via Mech_Ca Ca²⁺ Binding (EF-Hand) Stress->Mech_Ca via

Caption: The multifaceted roles of Caleosin in plant cells.

Experimental Protocols

Validating the role of Caleosin requires a combination of genetic, biochemical, and imaging techniques. Below are summarized protocols for key experiments.

Protocol 1: Quantification of Total Seed Oil Content by Soxhlet Extraction

This gravimetric method is a standard for determining the total lipid content in seeds.

  • Sample Preparation: Dry approximately 1-5 grams of seeds to a constant weight. Grind the seeds into a fine powder to increase the surface area for extraction.

  • Extraction: Place the ground seed powder into a porous cellulose thimble. The thimble is then placed in the extraction chamber of a Soxhlet apparatus.[8]

  • Solvent Reflux: Add a non-polar solvent (e.g., petroleum ether or n-hexane) to the boiling flask. Heat the flask to evaporate the solvent. The solvent vapor travels to the condenser, liquefies, and drips into the thimble, immersing the sample and extracting the lipids.[8][9]

  • Siphoning: The extraction chamber fills with the solvent until it reaches a specific level, at which point it siphons back into the boiling flask, carrying the extracted lipids with it.[8] This cycle repeats for 6-8 hours to ensure complete extraction.[7]

  • Solvent Evaporation: After extraction, the solvent is evaporated from the flask using a rotary evaporator.

  • Quantification: The remaining residue, which is the total seed oil, is weighed. The oil content is expressed as a percentage of the initial dry weight of the seeds.[2]

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol allows for the quantification of different fatty acid species within the total oil.

  • Transesterification: The extracted triacylglycerols are converted into fatty acid methyl esters (FAMEs). This is typically done by incubating the oil sample (or even whole seeds) in a solution of methanol containing an acid catalyst (e.g., 2.5-5% sulfuric acid) at 85-90°C for 1-2 hours.[10][11]

  • Internal Standard: A known amount of an odd-chain fatty acid (e.g., C17:0) is added before transesterification to serve as an internal standard for accurate quantification.[10]

  • FAME Extraction: After the reaction, FAMEs are extracted into an organic solvent like hexane, and the mixture is neutralized (e.g., with 0.9% NaCl solution).[11]

  • GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a Flame Ionization Detector (GC-FID). The FAMEs are separated based on their chain length and degree of unsaturation as they pass through a capillary column.

  • Quantification: The area under each peak in the resulting chromatogram is proportional to the amount of that specific fatty acid. By comparing the peak areas to that of the internal standard, the absolute amount and relative percentage of each fatty acid can be determined.[12]

Protocol 3: Generation and Analysis of Knockout Mutants

Creating loss-of-function mutants is essential for determining a gene's in vivo role.

  • Mutant Acquisition/Creation:

    • T-DNA Insertion Lines: Screen public collections (e.g., SALK) for lines with a T-DNA insertion within the Caleosin gene of interest.[13][14]

    • CRISPR/Cas9: For targeted knockouts, design single guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific site in the gene. Clone the Cas9 and sgRNA expression cassettes into a plant transformation vector.[15]

  • Plant Transformation: Introduce the CRISPR/Cas9 vector into Arabidopsis using a method like Agrobacterium-mediated floral dip.

  • Screening for Mutations:

    • T1 Generation: Select transformed plants (e.g., using an antibiotic or herbicide resistance marker on the vector).

    • Genomic Analysis: For individual T1 or T2 plants, extract genomic DNA. Amplify the target region of the Caleosin gene via PCR. Use Sanger sequencing to identify plants carrying insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, effectively knocking out the gene.[15]

  • Phenotypic Analysis: Once homozygous knockout lines are established, grow them alongside wild-type plants under controlled conditions. Analyze seed oil content, fatty acid composition, seed weight, germination rates, and oil body morphology (via microscopy) to characterize the effect of the gene loss.

Experimental Workflow for Validating Caleosin Function

The following diagram outlines a logical workflow for a research project aimed at validating the role of a specific Caleosin gene in seed oil accumulation.

G Start Hypothesis: Caleosin-X is involved in seed oil accumulation GeneID Identify Caleosin-X Gene (Bioinformatics) Start->GeneID MutantGen Generate/Obtain Knockout Mutant (e.g., CRISPR or T-DNA) GeneID->MutantGen OverexpGen Generate Overexpression Line (e.g., 35S promoter) GeneID->OverexpGen Phenotype Phenotypic Analysis of Seeds MutantGen->Phenotype OverexpGen->Phenotype OilQuant Quantify Total Oil Content (Soxhlet / GC) Phenotype->OilQuant FA_Profile Profile Fatty Acid Composition (GC-FID) Phenotype->FA_Profile Microscopy Analyze Oil Body Morphology (Electron Microscopy) Phenotype->Microscopy DataAnalysis Data Analysis & Comparison (Mutant vs. WT vs. Overexpressor) OilQuant->DataAnalysis FA_Profile->DataAnalysis Microscopy->DataAnalysis Conclusion Conclusion on Caleosin-X Function DataAnalysis->Conclusion

Caption: A typical workflow for investigating Caleosin function.

References

Comparative Analysis of Caleosin Gene Regulation in Response to Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caleosins (CLO), also known as peroxygenases (PXG), are a versatile family of calcium-binding proteins found ubiquitously in plants and fungi.[1] Initially identified as structural components of lipid droplets (LDs), similar to oleosins, they are now recognized for their complex roles extending far beyond lipid storage.[1][2] Caleosins possess enzymatic peroxygenase activity, enabling their involvement in the metabolism of oxylipins—fatty acid-derived signaling molecules crucial for plant development and defense.[3][4] Plants harbor a multi-gene family of caleosins, with members showing differential expression patterns across tissues and developmental stages, and in response to a wide array of environmental challenges.[5][6][7] This guide provides a comparative analysis of how different stress conditions regulate key caleosin genes, details the signaling pathways involved, and presents standardized protocols for experimental validation.

Data Presentation: Caleosin Gene Expression Under Stress

The regulation of caleosin genes is highly responsive to both abiotic and biotic stresses. Different members of the gene family exhibit distinct expression patterns, suggesting functional specialization. The following table summarizes the regulatory responses of prominent caleosin genes from various plant species to specific stressors.

GeneOrganismStress TypeRegulationExperimental MethodReference
AtCLO3 (RD20) Arabidopsis thalianaDrought / DesiccationUpregulatedMicroarray / GUS reporter[1][8]
High SalinityUpregulatedNorthern Blot / GUS reporter[3][8]
Abscisic Acid (ABA)UpregulatedNorthern Blot / GUS reporter[8][9]
Pathogen (Fungus)UpregulatedqRT-PCR[4]
AtCLO4 Arabidopsis thalianaHigh SalinityDownregulatedqRT-PCR[8]
Abscisic Acid (ABA)DownregulatedqRT-PCR[8]
CcaCLO1 Carya cathayensis (Hickory)High SalinityUpregulatedqRT-PCR[10][11][12]
Triticeae CLOs Wheat, Barley, RyeOsmotic Stress (PEG)Differential RegulationMicroarray / RNA-Seq[5][7]
High SalinityDifferential RegulationRNA-Seq[5]

Signaling Pathways and Regulatory Networks

The stress-induced regulation of caleosin genes is integrated into complex signaling networks involving calcium ions, phytohormones like Abscisic Acid (ABA), and G-protein signaling. The Arabidopsis protein RD20 (AtCLO3) is a well-studied example of this integration.

The RD20/CLO3 Stress Response Pathway

Abiotic stresses such as drought and high salinity trigger an increase in the plant hormone ABA. This leads to a cascade of events, including a rise in intracellular calcium (Ca²⁺) concentrations. RD20/CLO3, a calcium-binding protein, is a key component of this pathway.[3][9] Its expression is strongly induced by these stress signals. Functionally, RD20/CLO3 can act as a negative regulator of the G-protein alpha subunit (GPA1), thereby influencing downstream responses like stomatal aperture control.[9] Furthermore, its peroxygenase activity contributes to the generation of oxylipins, which are vital for mediating defense responses against pathogens and mitigating oxidative stress.[3][4][13]

RD20_Signaling_Pathway Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Accumulation Stress->ABA Ca ↑ Intracellular Ca²⁺ ABA->Ca RD20_Gene RD20 (AtCLO3) Gene Expression Ca->RD20_Gene Upregulates RD20_Protein RD20 Protein (Caleosin) RD20_Gene->RD20_Protein GPA1 GPA1 (G-protein α-subunit) RD20_Protein->GPA1 Negative Regulation Oxylipin Oxylipin Metabolism RD20_Protein->Oxylipin Peroxygenase Activity Stomatal Stomatal Regulation GPA1->Stomatal Defense Stress Tolerance & Pathogen Defense Stomatal->Defense Oxylipin->Defense

Caption: Simplified signaling pathway for RD20/CLO3 in stress response.

Experimental Protocols

Accurate quantification of gene expression is fundamental to comparative analysis. Quantitative Real-Time PCR (qRT-PCR) is a standard and powerful method for measuring changes in Caleosin transcript levels in response to stress.

Protocol: Quantification of Caleosin Gene Expression via qRT-PCR
  • Plant Growth and Stress Treatment:

    • Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • For abiotic stress, apply a controlled treatment. For salinity, irrigate with a specific concentration of NaCl solution (e.g., 150 mM). For drought, withhold water for a defined period. Use a control group with normal irrigation.

    • Collect tissue samples (e.g., leaves) from both control and treated plants at specific time points post-treatment. Immediately flash-freeze samples in liquid nitrogen and store at -80°C.

  • Total RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • qRT-PCR Analysis:

    • Design gene-specific primers for the Caleosin gene of interest and a stable reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.

    • Perform the reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target (Caleosin) and reference genes in both control and treated samples.

    • Calculate the relative gene expression using the 2-ΔΔCt method. This will quantify the fold change in Caleosin gene expression in stressed plants relative to the control group.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the qRT-PCR workflow for analyzing gene expression.

qRT_PCR_Workflow A 1. Plant Cultivation & Stress Application B 2. Tissue Sample Collection (Control & Treated) A->B C 3. Total RNA Extraction B->C D 4. RNA Quality/Quantity Check C->D E 5. First-Strand cDNA Synthesis D->E F 6. qRT-PCR Amplification E->F G 7. Data Analysis (2-ΔΔCt) & Fold Change Calculation F->G

Caption: Standard experimental workflow for qRT-PCR analysis of gene expression.

Alternative and Related Pathways

While Caleosins are central to this analysis, it is important to consider related protein families for a complete picture.

  • Oleosins: These are the most abundant proteins on lipid droplets and are primarily considered structural, preventing the coalescence of LDs.[2] Unlike caleosins, they lack the conserved calcium-binding EF-hand motif and peroxygenase activity. Comparative expression studies often analyze both families to delineate their respective roles in stress response versus lipid storage.

  • H- vs. L-Caleosins: The Caleosin family is phylogenetically divided into two main classes: H-forms (High molecular weight) and L-forms (Low molecular weight).[6][14] H-forms contain an additional C-terminal motif that is absent in L-forms. This structural divergence likely corresponds to functional specialization, with different isoforms showing varied expression patterns and potentially distinct roles in stress signaling and lipid metabolism.[6] For example, AtCLO3/RD20 is an H-form caleosin, while AtCLO4 is an L-form, and as shown in the data table, they exhibit opposing regulation in response to ABA and salt stress.[8]

By comparing the regulation and function of different Caleosin family members and contrasting them with related proteins like Oleosins, researchers can gain deeper insights into the sophisticated mechanisms plants employ to adapt to environmental stress.

References

Distinguishing Caleosin Peroxygenase Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peroxidase enzymes is critical for accurate experimental design and interpretation. This guide provides a detailed comparison of caleosin peroxygenase (CLO/PXG) activity with that of other common peroxidases, supported by experimental data and protocols.

Caleosins are multifunctional proteins unique to plants and some fungi, acting as both structural components of lipid droplets and as enzymes with peroxygenase activity.[1][2] This enzymatic function places them in the broader class of peroxidases; however, their substrate specificity, catalytic mechanism, and biological roles exhibit distinct characteristics that set them apart from well-known peroxidases such as horseradish peroxidase (HRP), lignin peroxidase (LiP), manganese peroxidase (MnP), and cytochrome P450 peroxygenases.

Comparative Analysis of Peroxidase Activities

A key distinguishing feature of caleosin peroxygenases is their intimate involvement in the metabolism of oxylipins, which are signaling molecules derived from the oxygenation of fatty acids.[1][3][4] This contrasts with other peroxidases that have broader substrate specificities or are involved in different physiological processes. The following table summarizes the key differences in the enzymatic activities of these peroxidases.

FeatureCaleosin Peroxygenase (CLO/PXG)Horseradish Peroxidase (HRP)Lignin Peroxidase (LiP)Manganese Peroxidase (MnP)Cytochrome P450 Peroxygenase
Primary Substrates Fatty acid hydroperoxides (e.g., 9-HPOD, 13-HPOD), unsaturated fatty acids.[3][5]Wide range of aromatic amines and phenols (e.g., guaiacol, pyrogallol, TMB).Non-phenolic aromatic compounds, veratryl alcohol.Mn(II) ions, phenolic compounds.Fatty acids, alkanes, aromatic compounds.
Key Products Hydroxy fatty acids, epoxy fatty acids.[3]Oxidized chromogenic products.Veratraldehyde, oxidized lignin fragments.Mn(III) ions, oxidized phenolic compounds.Hydroxylated or epoxidized products.
Optimal pH Typically acidic to neutral (e.g., pH 6.0-7.0).Generally acidic to neutral (e.g., pH 5.0-7.0).Acidic (pH 2.5-3.0).Acidic (e.g., pH 4.5).Generally neutral.
Cofactors/Co-substrates Fatty acid hydroperoxide or H2O2.[1]H2O2.H2O2.H2O2, Mn(II).H2O2 (in the peroxygenase shunt pathway).
Cellular Localization Lipid droplets, endoplasmic reticulum.[1]Plant cell wall and vacuoles.Extracellular.Extracellular.Endoplasmic reticulum, mitochondria.
Physiological Role Oxylipin signaling, stress response, lipid metabolism.[1][3][6][7][8]Lignification, defense against pathogens.Lignin degradation.Lignin degradation.Xenobiotic metabolism, steroid biosynthesis.

Experimental Protocols for Distinguishing Peroxidase Activities

To empirically differentiate caleosin peroxygenase activity from that of other peroxidases, a combination of substrate specificity assays and inhibitor studies can be employed.

Protocol 1: Caleosin Peroxygenase Activity Assay

This protocol is adapted from studies on plant caleosins and measures the hydroperoxide-reductase activity.

Materials:

  • Purified or partially purified enzyme extract

  • 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 13-hydroperoxyoctadecadienoic acid (13-HPOD)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Dichloromethane/ether (1:1, v/v)

  • Acetonitrile/water/acetic acid (50/50/0.1, v/v/v)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 µg of the enzyme extract and the fatty acid hydroperoxide substrate (e.g., 9-HPOD or 13-HPOD) in 500 µL of sodium acetate buffer.

  • Incubate the mixture overnight at 26°C.

  • Stop the reaction and extract the products by adding 3 x 2 mL of dichloromethane/ether (1:1, v/v).

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried extract in 25 µL of acetonitrile/water/acetic acid (50/50/0.1, v/v/v).

  • Analyze the products by HPLC on a C18 column to quantify the formation of the corresponding hydroxy fatty acids.

Protocol 2: General Peroxidase Activity Assay (for comparison)

This protocol uses a common chromogenic substrate to measure the activity of HRP, LiP, and MnP.

Materials:

  • Purified or partially purified enzyme extract

  • Guaiacol

  • Hydrogen peroxide (H2O2)

  • Appropriate buffer (e.g., sodium phosphate buffer for HRP, tartrate buffer for LiP, sodium malonate buffer for MnP)

  • For MnP assay: MnSO4

Procedure:

  • Prepare a reaction mixture in a cuvette containing the appropriate buffer, guaiacol, and the enzyme extract.

  • For the MnP assay, include MnSO4 in the reaction mixture.

  • Initiate the reaction by adding H2O2.

  • Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of formation of the colored product (tetraguaiacol).

Visualizing the Distinctions

The following diagrams illustrate the key conceptual differences between caleosin peroxygenase and other peroxidases.

Catalytic_Cycle_Comparison cluster_Caleosin Caleosin Peroxygenase Cycle cluster_HRP Typical Peroxidase Cycle (e.g., HRP) CLO_Fe3 Caleosin (Fe³⁺) CLO_Fe3_ROOH Caleosin-ROOH Complex CLO_Fe3->CLO_Fe3_ROOH ROOH (Fatty Acid Hydroperoxide) CLO_CpdI Compound I (Fe⁴⁺=O Por•⁺) CLO_Fe3_ROOH->CLO_CpdI -ROH CLO_Fe3_ROH Caleosin (Fe³⁺) + ROH CLO_CpdI->CLO_Fe3_ROH Substrate (e.g., Fatty Acid) HRP_Fe3 Peroxidase (Fe³⁺) HRP_CpdI Compound I (Fe⁴⁺=O Por•⁺) HRP_Fe3->HRP_CpdI H₂O₂ HRP_CpdII Compound II (Fe⁴⁺=O) HRP_CpdI->HRP_CpdII AH (Substrate) HRP_Fe3_AH Peroxidase (Fe³⁺) HRP_CpdII->HRP_Fe3_AH AH Experimental_Workflow cluster_assays Activity Assays start Start: Enzyme Preparations (Caleosin, HRP, LiP, MnP) assay_setup Assay Setup: - Substrate Panels (Specific & Broad) - Buffer Conditions (pH) - Inhibitor Panel start->assay_setup caleosin_assay Caleosin Assay: - Substrates: 9-HPOD, 13-HPOD - Detection: HPLC assay_setup->caleosin_assay general_assay General Peroxidase Assay: - Substrates: Guaiacol, TMB - Detection: Spectrophotometry assay_setup->general_assay data_analysis Data Analysis: - Calculate Specific Activity - Determine Kinetic Parameters (Km, Vmax) - Assess Inhibition (IC50) caleosin_assay->data_analysis general_assay->data_analysis comparison Comparative Analysis: - Substrate Specificity Profiles - Kinetic Efficiency - Differential Inhibition data_analysis->comparison conclusion Conclusion: Distinct Enzymatic Profiles comparison->conclusion Oxylipin_Signaling Stress Biotic/Abiotic Stress PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes/Lipid Droplets Stress->PUFA induces LOX Lipoxygenase (LOX) PUFA->LOX substrate for FA_HP Fatty Acid Hydroperoxides (FA-OOH) LOX->FA_HP Caleosin Caleosin Peroxygenase (CLO/PXG) FA_HP->Caleosin substrate for Products Hydroxy/Epoxy Fatty Acids Caleosin->Products Signaling Downstream Signaling: - Gene Expression - Defense Responses - Developmental Changes Products->Signaling

References

Validating the Subcellular Localization of Caleosin with Fluorescent Protein Tags: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescent protein (FP) tags for validating the subcellular localization of Caleosins, a family of multifunctional, calcium-binding proteins found in plants and fungi.[1] Accurate determination of Caleosin localization is critical to understanding their diverse roles in lipid droplet metabolism, stress responses, and signaling pathways.[2][3] Caleosins have been identified in various subcellular compartments, including lipid droplets (LDs), the endoplasmic reticulum (ER), vacuoles, and the plasma membrane, making robust validation techniques essential.[1][4][5]

This guide offers an objective comparison of commonly used fluorescent protein tags, presents detailed experimental protocols, and discusses alternative methods to ensure accurate and reliable localization data.

Comparison of Common Fluorescent Protein Tags

The choice of a fluorescent protein tag is a critical first step that can significantly impact the outcome of localization studies.[6] An ideal tag should be bright, photostable, and monomeric to avoid influencing the natural localization and function of the target protein, Caleosin.[7] The following table summarizes the properties of several widely used fluorescent proteins.

Table 1: Quantitative Comparison of Fluorescent Proteins for Fusion Tagging

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative Brightness¹Photostability²Oligomeric StateKey Advantages & Disadvantages
EGFP 4885071.00ModerateMonomerAdvantages: Widely used, well-characterized.[8] Disadvantages: Prone to photobleaching, lower brightness than newer FPs.
mNeonGreen 506517~3.0HighMonomerAdvantages: Very bright and photostable, excellent for imaging low-expression proteins.[9] Disadvantages: Less characterized than EGFP.
mCherry 5876100.39HighMonomerAdvantages: Excellent photostability, ideal for multicolor imaging with green FPs.[8] Disadvantages: Lower brightness and slower maturation than GFP variants.
TagRFP-T 5555840.88HighMonomerAdvantages: Bright red FP with high photostability.[9] Disadvantages: Can be prone to aggregation in some fusion contexts.

¹Relative Brightness is a product of quantum yield and extinction coefficient, normalized to EGFP. ²Photostability is a qualitative measure of resistance to photobleaching under typical imaging conditions.

Experimental Workflow and Protocols

Validating Caleosin localization involves constructing a Caleosin-FP fusion protein, expressing it in a suitable system, and imaging its distribution, often in conjunction with known organelle markers.

G cluster_prep Vector Construction cluster_exp Expression & Imaging cluster_analysis Data Analysis a Amplify Caleosin CDS via PCR c Clone Caleosin CDS into Vector (N- or C-terminal fusion) a->c b Select & Linearize FP Vector (e.g., pBI221-GFP) b->c d Sequence Verify Construct c->d e Transient Transformation (e.g., Arabidopsis Protoplasts) d->e g Incubate for Protein Expression (16-24 hours) e->g f Co-transform with Organelle Marker (e.g., ER-mCherry) f->g h Confocal Laser Scanning Microscopy g->h i Image Acquisition (FP & Marker Channels) h->i j Assess Co-localization i->j k Quantify Signal Overlap (e.g., Pearson's Coefficient) j->k

Caption: Experimental workflow for Caleosin subcellular localization.

Detailed Protocol: Transient Expression of Caleosin-GFP in Arabidopsis Protoplasts

This protocol is adapted from methodologies used for localizing plant proteins, such as hickory Caleosins.[10][11]

1. Vector Construction:

  • Amplify the full-length coding sequence (CDS) of the target Caleosin gene from cDNA using PCR with primers that add suitable restriction sites.
  • Digest both the PCR product and the target expression vector (e.g., a pBI221 vector containing a 35S promoter and a C-terminal GFP tag) with the corresponding restriction enzymes.
  • Ligate the Caleosin CDS into the linearized vector, creating an in-frame fusion with the fluorescent protein tag.
  • Crucial Step: Verify the final construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations.[6] It is advisable to create both N- and C-terminal fusions, as the tag's position can affect protein folding and targeting.[7]

2. Protoplast Isolation and Transformation:

  • Isolate protoplasts from the leaves of 4-week-old Arabidopsis thaliana plants using an enzymatic digestion solution (e.g., cellulase and macerozyme).
  • Transform the protoplasts using a polyethylene glycol (PEG)-mediated method. For a typical transformation, mix ~10 µg of the Caleosin-FP plasmid DNA with 100 µL of protoplasts. For co-localization, include ~10 µg of a plasmid for a known organelle marker (e.g., ER-targeted mCherry).
  • Incubate the transformed protoplasts in the dark at room temperature for 16-24 hours to allow for gene expression.

3. Confocal Microscopy and Image Analysis:

  • Mount the protoplasts on a glass slide for imaging.
  • Use a confocal laser scanning microscope to visualize the fluorescence. Excite GFP with a 488 nm laser and collect emission between 500-530 nm. For mCherry, excite with a 561 nm laser and collect emission between 590-650 nm.
  • Acquire images in separate channels for the Caleosin-FP fusion and the organelle marker.
  • Analyze the merged images to assess the degree of overlap between the signals, which indicates co-localization.[11] For quantitative analysis, use software like ImageJ to calculate a Pearson's or Spearman's correlation coefficient.[11]

Alternative and Advanced Validation Methods

Overexpression of FP-tagged proteins can sometimes lead to mislocalization artifacts.[11] Therefore, considering alternative approaches is crucial for robust validation.

G Comparison of Expression Systems cluster_overexpression Overexpression System cluster_endogenous Endogenous Tagging (CRISPR/Cas9) over_plasmid Caleosin-FP Plasmid over_expression High, non-physiological protein levels over_plasmid->over_expression over_result Potential for mislocalization, aggregation artifacts over_expression->over_result endo_crispr CRISPR/Cas9 Components + FP Donor Template endo_expression Physiological protein levels from native promoter endo_crispr->endo_expression endo_result More reliable localization, functionally relevant endo_expression->endo_result

Caption: Overexpression vs. Endogenous Tagging for localization studies.

  • Self-Labeling Tags (e.g., HaloTag®, SNAP-tag®): These systems involve fusing the protein of interest to an engineered enzyme that covalently binds to a specific, cell-permeable fluorescent ligand.[7][12]

    • Advantages: Offers flexibility in choosing fluorophores, including very bright and photostable dyes. Can be used for pulse-chase experiments to study protein dynamics.

    • Disadvantages: Requires the addition of an external ligand, which may have variable cell permeability and background fluorescence.

  • Endogenous Tagging with CRISPR/Cas9: This advanced method uses genome editing to insert the fluorescent tag sequence directly into the Caleosin gene locus in the organism's genome.[13]

    • Advantages: The tagged protein is expressed under its native promoter, ensuring physiological expression levels and minimizing overexpression artifacts.[13] This is considered the gold standard for localization studies.

    • Disadvantages: Technically more challenging and time-consuming to generate the required cell lines or transgenic organisms.

Summary of Caleosin Localization Data

Fluorescent protein tagging has been instrumental in defining the subcellular distribution of various Caleosin isoforms across different species.

Table 2: Examples of Experimentally Validated Caleosin Localizations

Caleosin IsoformOrganismFluorescent TagObserved LocalizationReference
AtCLO1, AtCLO2, AtCLO3Arabidopsis thaliana-Lipid Droplets[14]
AtClo-3Arabidopsis thaliana-Microsomal & Chloroplast Envelope Fractions[2]
CcaCLO1, CcaCLO2Carya cathayensis (Hickory)GFPOil Bodies (Lipid Droplets)[10]
VariousPlants-ER, Vacuole, Plasmalemma[4][5]

Validating the subcellular localization of Caleosin is fundamental to unraveling its complex cellular functions. While fluorescent protein tagging is a powerful and accessible technique, researchers must carefully select the appropriate FP tag and remain aware of potential artifacts, such as those arising from overexpression.[8][11] The presented protocols offer a robust framework for conducting these experiments. For the highest level of confidence, findings should be corroborated using alternative methods, with endogenous tagging via CRISPR/Cas9 representing the most reliable approach for reflecting true physiological conditions.[13]

References

Safety Operating Guide

Navigating the Disposal of Callosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

<

For research use only. Not for use in diagnostic procedures.

This document provides essential safety and logistical information for the proper disposal of Callosin, a chemical compound utilized in laboratory settings. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Protocols

This compound is classified as a non-hazardous substance; however, standard laboratory chemical handling precautions should always be observed.[1] Before handling, ensure you are familiar with the information on the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves are required.

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person into fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste is a multi-step process that involves segregation, containment, and labeling.

Step 1: Segregation at the Source All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, flasks), and personal protective equipment (PPE), must be segregated from other waste streams at the point of generation.[3]

Step 2: Waste Containment

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof container.[4] This includes gloves, gowns, and other disposable materials.

  • Sharps: Any sharps, such as needles or syringes, that are contaminated with this compound must be placed in a rigid, puncture-resistant sharps container.[3][4]

  • Liquid Waste: Aqueous solutions containing this compound may be suitable for drain disposal in small quantities, followed by flushing with a large volume of water.[5] However, consult your institution's specific guidelines and local regulations before disposing of any chemical waste down the drain.[5][6]

Step 3: Labeling All waste containers must be clearly labeled. The label should include:

  • The name of the waste ("this compound Waste")

  • The date of accumulation

  • The primary hazard (if any)

Step 4: Storage Store sealed waste containers in a cool, well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.[3]

Step 5: Final Disposal Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.

Quantitative Data for Disposal

ParameterGuidelineCitation
PPE Thickness (Polypropylene Bags) Minimum 2 mm[7]
PPE Thickness (Contaminated Material Bags) Minimum 4 mm[7]
Aqueous Solution Drain Disposal Limit Up to 100 mL per discharge[5]
Water Flush Volume (Post-Disposal) At least 100-fold excess of water[5]

Experimental Protocol: Spill Decontamination

This protocol outlines the procedure for cleaning a small spill of this compound (less than 5 ml or 5 g).[4]

Materials:

  • Personal Protective Equipment (PPE) as listed above

  • Absorbent pads

  • 70% Ethanol solution

  • Designated this compound waste container

  • Spill warning signs

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Post spill warning signs to prevent entry to the contaminated area.

  • Don PPE: Ensure you are wearing the appropriate PPE before beginning cleanup.

  • Contain the Spill: Cover the spill with absorbent pads, working from the outside in.

  • Decontaminate: Gently wipe the area with a 70% ethanol solution.

  • Dispose of Waste: Place all contaminated materials, including absorbent pads and gloves, into the designated this compound waste container.

  • Final Cleaning: Clean the spill area again with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS office, as per your institution's policy.

This compound Disposal Workflow

Callosin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Path A Solid this compound Waste (Gloves, Labware) D Seal in Labeled, Leak-Proof Container A->D B Liquid this compound Waste (Aqueous Solutions) E Small Quantities? (<100mL) B->E C Sharps Waste (Needles, Syringes) F Place in Puncture-Proof Sharps Container C->F G EHS / Licensed Waste Contractor D->G E->D No H Drain Disposal with 100x Water Flush E->H Yes F->G

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Callosin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, storage, and disposal of Callosin, tailored for researchers, scientists, and drug development professionals. The information presented is based on available safety data and established best practices for laboratory operations.

Chemical Identifier: this compound CAS Number: 166197-43-9 Molecular Formula: C16H16O4 Hazard Classification: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.

While this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following sections provide detailed procedural guidance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general good laboratory practices for handling non-hazardous chemical solids.

Body Part Personal Protective Equipment Purpose
Eyes Safety glasses with side shields or gogglesProtects eyes from any potential dust particles or splashes.
Hands Nitrile or latex glovesPrevents direct skin contact with the substance.
Body Laboratory coatProtects clothing and skin from potential contamination.
Respiratory Not generally required for small quantities in a well-ventilated area. A dust mask may be used if handling large quantities or if dust generation is a concern.Minimizes inhalation of any airborne particles.
Operational Plan: Handling and Storage

1. Engineering Controls:

  • Work in a well-ventilated area. A fume hood is not strictly necessary for handling small quantities of non-hazardous materials but is considered best practice to minimize any potential exposure.

2. Handling Procedures:

  • Avoid generating dust. Handle the solid material carefully.

  • Use appropriate tools (e.g., spatula, weighing paper) for transferring the substance.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Avoid eating, drinking, or smoking in the laboratory area.

3. Storage Procedures:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents, as a general precaution for all organic compounds.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its empty containers should follow institutional and local regulations for non-hazardous chemical waste.

1. Waste this compound:

  • For small quantities, consult your institution's guidelines. It may be permissible to dispose of it as regular laboratory waste.

  • Do not dispose of down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • For larger quantities, contact your EHS office for guidance on proper disposal procedures.

2. Contaminated Materials:

  • Gloves, weighing paper, and other disposable materials contaminated with this compound should be disposed of in the appropriate laboratory waste stream as designated by your institution.

3. Empty Containers:

  • Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the label before disposal.

Emergency Procedures

The following table outlines the immediate actions to be taken in case of accidental exposure or spills.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill For small spills, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, contact your institution's EHS office.

Experimental Protocols and Data

Currently, there is a lack of publicly available, detailed experimental protocols, quantitative data, and established signaling pathways specifically for this compound (CAS: 166197-43-9). Researchers should develop and validate their own protocols based on the intended application and general chemical handling principles.

Visualizations

Since no specific signaling pathways or complex experimental workflows for this compound are documented, a general workflow for the safe handling of a non-hazardous chemical solid is provided below. This diagram outlines the logical steps from receiving the chemical to its final disposal, emphasizing safety and compliance at each stage.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receive Receive Chemical Verify Verify Integrity & Label Receive->Verify Store Store Appropriately Verify->Store Don_PPE Don Appropriate PPE Store->Don_PPE Retrieve for Use Prepare_Workstation Prepare Well-Ventilated Workstation Don_PPE->Prepare_Workstation Weigh_Transfer Weigh and Transfer Prepare_Workstation->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Clean_Workstation Clean Workstation Experiment->Clean_Workstation Post-Experiment Dispose_Waste Dispose of Waste & Contaminated Materials Clean_Workstation->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands End End Wash_Hands->End End of Process

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.